Hex-2-ynedioic acid
Description
Structure
2D Structure
Properties
CAS No. |
3402-59-3 |
|---|---|
Molecular Formula |
C6H6O4 |
Molecular Weight |
142.11 g/mol |
IUPAC Name |
hex-2-ynedioic acid |
InChI |
InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1,3H2,(H,7,8)(H,9,10) |
InChI Key |
KKLGDUSGQMHBPB-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C#CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Fundamental Properties of (E)-Hex-2-enedioic Acid
Disclaimer: Initial searches for "Hex-2-ynedioic acid" did not yield any publicly available scientific data. This suggests that the compound is either novel, extremely rare, or the query may contain a typographical error. Based on the chemical nomenclature, this guide will focus on the well-documented and structurally similar compound, (E)-Hex-2-enedioic acid . All data and protocols presented herein pertain to (E)-Hex-2-enedioic acid.
This technical guide provides a comprehensive overview of the core properties of (E)-Hex-2-enedioic acid, tailored for researchers, scientists, and professionals in drug development. The document details its chemical and physical characteristics, spectroscopic data, and relevant experimental protocols, presented in a clear and accessible format.
Chemical and Physical Properties
(E)-Hex-2-enedioic acid, also known as trans-2-hexenedioic acid, is a medium-chain dicarboxylic acid.[1][2] Its structure consists of a six-carbon chain with carboxylic acid groups at both ends and a trans-configured double bond at the second carbon position.[2] This unsaturated dicarboxylic acid is a solid at room temperature.[2]
Table 1: Physicochemical Properties of (E)-Hex-2-enedioic Acid
| Property | Value | Source |
| Molecular Formula | C₆H₈O₄ | [3][4] |
| Molecular Weight | 144.125 g/mol | [3][5] |
| CAS Number | 4440-68-0 | [3][4][5] |
| Boiling Point | 387.6 ± 25.0 °C at 760 mmHg | [3][5] |
| Density | 1.3 ± 0.1 g/cm³ | [3][5] |
| Flash Point | 202.4 ± 19.7 °C | [3][5] |
| Water Solubility (Predicted) | 9.54 g/L | [1] |
| pKa (Strongest Acidic, Predicted) | 3.89 | [1] |
| LogP (Predicted) | 0.32 | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of (E)-Hex-2-enedioic acid.
Table 2: Spectroscopic Data for (E)-Hex-2-enedioic Acid
| Spectroscopy Type | Data Highlights |
| ¹³C NMR | Spectral data available.[3] |
| Mass Spectrometry | GC-MS data available.[3] |
| Infrared (IR) Spectroscopy | FTIR spectrum available (KBr-Pellet).[3] |
| Raman Spectroscopy | Spectral data available.[3] |
Experimental Protocols
Synthesis of (E)-Hex-2-enedioic Acid
A potential synthetic route to (E)-hex-2-enedioic acid is based on the organo-catalyzed self-coupling of alkyl propiolates to form E-hex-2-en-4-yne dioates, followed by selective hydrogenation and hydrolysis.
Protocol: Synthesis of (E)-Hex-2-enedioic Acid via Dimerization and Subsequent Reduction/Hydrolysis
Step 1: Dimerization of Alkyl Propiolate
-
Dissolve alkyl propiolate in dichloromethane (CH₂Cl₂) at 0 °C.
-
Add a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO).
-
Stir the reaction mixture for 15 minutes.
-
Evaporate the volatiles under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the corresponding dialkyl (E)-hex-2-en-4-ynedioate.
Step 2: Selective Hydrogenation
-
Dissolve the dialkyl (E)-hex-2-en-4-ynedioate in a suitable solvent (e.g., hexanes).
-
Add Lindlar's catalyst and quinoline.
-
Expose the reaction flask to a hydrogen gas (H₂) atmosphere and monitor the uptake.
-
Upon completion, filter off the catalyst.
-
Evaporate the solvent to obtain the dialkyl (E)-hex-2-enedioate.
Step 3: Hydrolysis
-
Subject the dialkyl (E)-hex-2-enedioate to acidic or basic hydrolysis to yield (E)-Hex-2-enedioic acid.
-
Purify the final product by recrystallization.
Caption: Synthesis workflow for (E)-Hex-2-enedioic acid.
Analytical Protocol for Dicarboxylic Acids
The analysis of dicarboxylic acids like (E)-Hex-2-enedioic acid in various matrices can be performed using ion chromatography.
Protocol: Analysis by Ion Chromatography
-
Sample Preparation: Extract the dicarboxylic acid from the sample matrix using an aqueous sodium carbonate/sodium hydroxide solution.
-
Chromatographic Separation:
-
Column: Use a suitable anion-exchange column.
-
Mobile Phase: Employ an appropriate eluent, such as a sodium carbonate/sodium bicarbonate buffer.
-
Flow Rate: Set a constant flow rate (e.g., 1.0 mL/min).
-
-
Detection: Use a conductivity detector to identify and quantify the dicarboxylic acid.
-
Quantification: Perform a multiple-point calibration with external standards of known concentrations.
Biological Significance and Pathways
(E)-Hex-2-enedioic acid is involved in fatty acid metabolism.[1] It is also a key intermediate in the bio-based production of adipic acid, a valuable precursor for the synthesis of nylon.[6] One proposed biosynthetic pathway involves the conversion of lysine to 6-amino-trans-2-hexenoic acid, which is then further metabolized. An alternative pathway involves the reduction of the unsaturated α,β bond of trans-2-hexenedioic acid.[6]
Caption: Biosynthetic pathway to Adipic Acid involving (E)-Hex-2-enedioic Acid.
Logical Relationships of Chemical Properties
The chemical properties and reactivity of (E)-Hex-2-enedioic acid are dictated by the presence of two carboxylic acid functional groups and a carbon-carbon double bond.
Caption: Logical relationships of (E)-Hex-2-enedioic Acid's properties.
References
- 1. Human Metabolome Database: Showing metabocard for trans-2-Hexenedioic acid (HMDB0013311) [hmdb.ca]
- 2. (E)-hex-2-enedioic acid | C6H8O4 | CID 10877230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Hex-2-enedioic acid | 4440-68-0 | EAA44068 | Biosynth [biosynth.com]
- 5. (2E)-2-Hexenedioic acid | CAS#:4440-68-0 | Chemsrc [chemsrc.com]
- 6. In silico and in vitro studies of the reduction of unsaturated α,β bonds of trans-2-hexenedioic acid and 6-amino-trans-2-hexenoic acid - Important steps towards biobased production of adipic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Hex-2-ynedioic Acid (CAS 3402-59-3)
Disclaimer: Information regarding Hex-2-ynedioic acid (CAS 3402-59-3) is limited in publicly available scientific literature. This guide provides the available data for the specified compound and includes comparative information for the structurally similar and more extensively studied trans-Hex-2-enedioic acid to offer a broader context for researchers.
Introduction
This compound is a dicarboxylic acid with a six-carbon chain containing a triple bond at the second position. Its structure suggests potential applications as a building block in organic synthesis, particularly for the introduction of rigidity and specific stereochemistry into molecules. Dicarboxylic acids are a versatile class of compounds with applications in polymer chemistry, chelation, and as precursors for pharmaceuticals. The presence of the alkyne functional group in this compound offers unique reactivity for further chemical modifications, such as click chemistry reactions or partial to full reduction to the corresponding alkene or alkane.
Due to the limited specific data on this compound, this guide also references trans-Hex-2-enedioic acid, an unsaturated dicarboxylic acid with a double bond at the second position. This related compound has been more thoroughly investigated and can provide insights into the potential properties and applications of its alkyne analogue.
Physicochemical Properties
A summary of the available and computed physicochemical properties for this compound and trans-Hex-2-enedioic acid is presented below. The data for trans-Hex-2-enedioic acid is included for comparative purposes.
| Property | This compound | trans-Hex-2-enedioic acid |
| CAS Number | 3402-59-3 | 4440-68-0 |
| Molecular Formula | C₆H₆O₄ | C₆H₈O₄ |
| Molecular Weight | 142.11 g/mol | 144.12 g/mol |
| IUPAC Name | This compound | (2E)-hex-2-enedioic acid |
| Synonyms | trans-2,3-Dehydroadipic acid | |
| Melting Point | Not available | 196-199 °C |
| Boiling Point | Not available | 387.6 °C (predicted) |
| Solubility | Not available | Not available |
| pKa | Not available | Not available |
Synthesis and Experimental Protocols
Conceptual Synthetic Workflow
A plausible synthetic route could involve the oxidation of a corresponding diol or dialdehyde, or through the carboxylation of a di-lithiated alkyne. A generalized workflow for such a synthesis is depicted below.
Caption: Generalized workflow for the synthesis of a dicarboxylic acid.
Experimental Protocol for a Related Compound: Synthesis of trans-Hex-3-ene-1,6-dioic acid
While a specific protocol for this compound is unavailable, the following is a documented synthesis for a related isomer, trans-hex-3-ene-1,6-dioic acid, which illustrates a common synthetic methodology for this class of compounds.[1]
Materials:
-
Dibenzyl-trans-hex-3-ene-1,6-dioate
-
10% Sodium hydroxide solution
-
Chloroform
-
Dilute hydrochloric acid
-
Ether
-
Anhydrous sodium sulfate
-
Methanol (aqueous)
Procedure:
-
A suspension of 1.62 grams (5.00 mmoles) of dibenzyl-trans-hex-3-ene-1,6-dioate in 25 ml of 10% sodium hydroxide solution is heated to reflux for 12 hours.[1]
-
After reflux, the reaction mixture is cooled and extracted twice with 15 ml of chloroform each time.[1]
-
The aqueous phase is then acidified with dilute hydrochloric acid.[1]
-
The acidified aqueous phase is extracted three times with 50 ml portions of ether.[1]
-
The ether extracts are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[1]
-
The resulting yellowish residual oil is recrystallized from aqueous methanol to yield trans-hex-3-ene-1,6-dioic acid.[1]
Biological Activity and Signaling Pathways
There is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound.
For context, some dicarboxylic acids have been investigated for their biological activities. For instance, trans-2-Hexenedioic acid is a medium-chain fatty acid that has been documented in the context of metabolic disorders.[2] Other dicarboxylic acids have been explored for their potential as enzyme inhibitors or as modulators of cellular processes. Without experimental data, any potential biological role for this compound remains speculative.
A hypothetical workflow for investigating the biological activity of a novel compound like this compound is presented below.
Caption: General workflow for assessing biological activity.
Applications in Research and Drug Development
The potential applications of this compound are largely theoretical at this stage due to the lack of published research. Based on its structure, potential areas of interest for researchers and drug development professionals could include:
-
Organic Synthesis: As a rigid bifunctional linker in the synthesis of complex molecules, including macrocycles and polymers. The alkyne moiety allows for precise bond angles and the potential for further functionalization.
-
Medicinal Chemistry: As a scaffold for the design of novel therapeutic agents. The dicarboxylic acid groups can interact with biological targets, and the rigid alkyne core can be used to control the spatial arrangement of pharmacophoric groups.
-
Materials Science: As a monomer for the synthesis of novel polymers with unique thermal or mechanical properties conferred by the alkyne unit.
Conclusion
This compound (CAS 3402-59-3) represents a chemical entity with potential for various applications in science and technology. However, a significant gap in the scientific literature exists regarding its synthesis, properties, and biological activity. This guide has summarized the currently available information and provided context by comparing it with the more studied analogue, trans-Hex-2-enedioic acid. Further research is warranted to fully elucidate the chemical and biological characteristics of this compound and to explore its potential as a valuable tool for researchers and drug developers.
References
An In-depth Technical Guide to the Synthesis of Hex-2-ynedioic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of proposed synthesis pathways for Hex-2-ynedioic acid. Due to the limited availability of direct synthesis routes in the current literature, this document outlines two robust, plausible methods based on well-established organic chemistry principles: the oxidative cleavage of 2-hexyne-1,6-diol. The protocols provided are derived from analogous reactions and are intended to serve as a foundational methodology for researchers.
Introduction
This compound is a dicarboxylic acid containing a carbon-carbon triple bond. Its rigid structure and bifunctional nature make it a potentially valuable building block in the synthesis of novel polymers, macrocycles, and pharmaceutical intermediates. The alkyne moiety offers a site for further functionalization through various reactions, including click chemistry, hydrogenation, and metal-catalyzed cross-coupling reactions. This guide explores two primary oxidative pathways for its synthesis from the commercially available precursor, 2-hexyne-1,6-diol.
Proposed Synthesis Pathways
The core strategy for the synthesis of this compound involves the oxidation of the primary alcohol groups of 2-hexyne-1,6-diol to carboxylic acids. Two effective methods for this transformation are detailed below: Ozonolysis and Potassium Permanganate Oxidation.
Pathway 1: Ozonolysis
Ozonolysis is a powerful method for the oxidative cleavage of alkynes, which typically yields carboxylic acids after an oxidative workup.[1][2]
Experimental Protocol:
-
Preparation: Dissolve 2-hexyne-1,6-diol (1 equivalent) in a suitable solvent such as dichloromethane or a mixture of methanol and dichloromethane (e.g., 10 mL per gram of substrate) in a three-necked round-bottom flask equipped with a gas inlet tube, a gas outlet tube connected to a trap containing a potassium iodide solution, and a low-temperature thermometer.
-
Ozonolysis: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Bubble ozone gas (generated from an ozone generator) through the solution. The reaction progress can be monitored by the appearance of a blue color in the reaction mixture, indicating an excess of ozone, or by directing the effluent gas through a potassium iodide solution, where the formation of iodine will indicate the presence of unreacted ozone.[2]
-
Quenching: Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen or argon) to remove any excess ozone.
-
Oxidative Workup: Slowly add an oxidizing agent, such as 30% hydrogen peroxide (3-4 equivalents), to the reaction mixture while maintaining the low temperature. Allow the mixture to warm to room temperature and stir overnight.[3]
-
Isolation and Purification: Quench any remaining peroxide by the careful addition of a reducing agent (e.g., a saturated aqueous solution of sodium bisulfite) until a negative test with peroxide test strips is obtained. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Pathway 2: Potassium Permanganate Oxidation
Oxidation with hot, basic potassium permanganate is a classic and effective method for the oxidative cleavage of internal alkynes to produce two carboxylic acids.[4][5]
Experimental Protocol:
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hexyne-1,6-diol (1 equivalent) in a mixture of water and a suitable co-solvent like tert-butanol or acetone.
-
Reaction: Add a solution of potassium permanganate (KMnO4) (approximately 4-5 equivalents) and a base such as potassium hydroxide (KOH) or sodium carbonate (Na2CO3) in water to the solution of the diol.
-
Heating: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate ion and the formation of a brown manganese dioxide (MnO2) precipitate. Continue heating until the purple color no longer persists.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate. Wash the precipitate with a small amount of hot water.
-
Acidification and Extraction: Acidify the filtrate to a low pH (e.g., pH 1-2) with a strong acid such as concentrated hydrochloric acid or sulfuric acid. This will protonate the carboxylate salts to form the dicarboxylic acid, which may precipitate out of the solution. If a precipitate forms, it can be collected by filtration. If no precipitate forms, extract the aqueous solution multiple times with a suitable organic solvent such as ethyl acetate or diethyl ether.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization.
Data Presentation
The following table summarizes the proposed reaction conditions for the synthesis of this compound. These are generalized conditions based on similar reactions and may require optimization for this specific substrate.
| Parameter | Pathway 1: Ozonolysis | Pathway 2: Potassium Permanganate Oxidation |
| Starting Material | 2-hexyne-1,6-diol | 2-hexyne-1,6-diol |
| Oxidizing Agent | Ozone (O₃) followed by H₂O₂ | Potassium Permanganate (KMnO₄) |
| Solvent | Dichloromethane, Methanol | Water, tert-Butanol/Acetone |
| Reaction Temperature | -78 °C (Ozonolysis), RT (Workup) | Reflux (approx. 100 °C) |
| Reaction Time | Variable (monitor completion) | Variable (monitor completion) |
| Workup | Reductive quench, then extraction | Filtration, Acidification, Extraction |
| Key Intermediates | Ozonide | Not isolated |
| Expected Yield | Moderate to High (typically 60-90% for alkyne ozonolysis) | Moderate (can be variable depending on substrate) |
Visualization of Pathways and Mechanisms
The following diagrams illustrate the proposed synthesis pathways and their underlying mechanisms.
Caption: Proposed synthetic routes to this compound.
Caption: Mechanism of Ozonolysis for this compound synthesis.
Caption: Mechanism of Permanganate Oxidation for this compound synthesis.
References
"Hex-2-ynedioic acid" IUPAC name and synonyms
IUPAC Name: Hex-2-ynedioic acid CAS Number: 3402-59-3
This technical guide provides a comprehensive overview of this compound, addressing its nomenclature, chemical properties, and a proposed synthetic route. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It is important to note that this compound is a sparsely documented compound, and therefore, much of the experimental data presented herein is based on structurally related compounds and established chemical principles.
Nomenclature and Synonyms
The systematic IUPAC name for the compound is This compound . Currently, there are no widely recognized common names or synonyms for this specific molecule in the chemical literature.
Chemical and Physical Properties
Due to the limited availability of experimental data for this compound, the following table summarizes the properties of two structurally related dicarboxylic acids: (E)-hex-2-enedioic acid (the alkene analogue) and but-2-ynedioic acid (acetylenedicarboxylic acid), which shares the alkyne dicarboxylic acid functionality. These values are provided for comparative purposes.
| Property | (E)-hex-2-enedioic acid | But-2-ynedioic acid (Acetylenedicarboxylic acid) |
| Molecular Formula | C₆H₈O₄[1] | C₄H₂O₄[2] |
| Molecular Weight | 144.12 g/mol [1] | 114.06 g/mol |
| Physical Description | Solid[1] | Crystalline solid[2] |
| Melting Point | Not available | 175-176 °C (decomposes) |
| Solubility | Not available | Soluble in diethyl ether[2] |
| Topological Polar Surface Area | 74.6 Ų[1] | Not available |
Proposed Experimental Synthesis Protocol
Objective: To synthesize this compound from a commercially available starting material.
Overall Strategy: The synthesis will proceed via the formation of a six-carbon internal alkyne, followed by oxidative cleavage of the triple bond to yield the two carboxylic acid moieties. A more direct approach involving the carboxylation of a terminal alkyne will be outlined as a potential alternative.
Proposed Protocol: Oxidative Cleavage of an Internal Alkyne
-
Step 1: Synthesis of Hex-2-yn-1,6-diol. This can be achieved through methods such as the reaction of lithiated propargyl alcohol with an appropriate epoxide, followed by further synthetic modifications. For the purpose of this protocol, we will assume Hex-2-yn-1,6-diol is obtained or synthesized.
-
Step 2: Oxidation of Hex-2-yn-1,6-diol to this compound.
-
Reagents: Potassium permanganate (KMnO₄), a strong oxidizing agent.
-
Procedure:
-
Dissolve Hex-2-yn-1,6-diol in a suitable solvent, such as a mixture of acetone and water.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of potassium permanganate in water to the cooled diol solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.
-
Quench the reaction by adding a reducing agent, such as sodium bisulfite, until the brown manganese dioxide precipitate dissolves.
-
Acidify the reaction mixture with a mineral acid, such as hydrochloric acid, to a pH of approximately 2.
-
Extract the aqueous layer with an organic solvent, such as diethyl ether or ethyl acetate, multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexane mixture).
-
-
Alternative Protocol: Direct Carboxylation of a Terminal Alkyne
A more direct, though potentially challenging, route involves the direct carboxylation of a terminal alkyne using carbon dioxide.[3][4] This method offers a more atom-economical approach.
-
Step 1: Synthesis of Hex-1-yne. This can be prepared via standard alkyne synthesis methods.
-
Step 2: Carboxylation of Hex-1-yne.
-
Reagents: A strong base (e.g., Cesium Carbonate - Cs₂CO₃) and a source of carbon dioxide (CO₂).[3]
-
Procedure:
-
In a high-pressure reaction vessel, dissolve Hex-1-yne in a suitable aprotic polar solvent like DMF.
-
Add a stoichiometric amount of a strong base, such as Cs₂CO₃.
-
Pressurize the vessel with carbon dioxide gas.
-
Heat the reaction mixture to an elevated temperature (e.g., 120 °C) for several hours.
-
After cooling, carefully vent the excess CO₂ pressure.
-
The resulting product would be hex-2-ynoic acid. Further functionalization of the terminal methyl group would be required to introduce the second carboxylic acid, making this a less direct route to the dioic acid.
-
-
Visualized Synthetic Workflow
The following diagram illustrates a logical workflow for the proposed synthesis of this compound via the oxidative cleavage of an internal alkyne.
Caption: Proposed synthetic workflow for this compound.
Biological Activity and Drug Development
A thorough search of the current scientific literature did not yield any information regarding the biological activity of this compound. Consequently, there are no reported signaling pathways in which this compound is involved, nor are there any documented applications in drug development. The study of dicarboxylic acids as potential therapeutic agents is an active area of research, but specific data for this compound is not available.
Conclusion
This compound is a chemical entity for which there is a significant lack of published data. This guide has provided its formal nomenclature and a proposed, detailed synthetic protocol based on established chemical reactions. The absence of information on its biological effects or applications underscores the potential for novel research into the properties and uses of this and other under-investigated alkynedioic acids. Researchers interested in this molecule will likely need to rely on de novo synthesis and characterization.
References
- 1. (E)-hex-2-enedioic acid | C6H8O4 | CID 10877230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetylenedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The direct carboxylation of terminal alkynes with carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Dicarboxylic Acids Analogous to Hex-2-ynedioic Acid
Disclaimer: Extensive literature and database searches for "Hex-2-ynedioic acid" did not yield specific data for a compound with this name. This suggests that this compound may be an uncommon, unstable, or yet to be synthesized and characterized compound. This guide therefore provides a detailed examination of its closest structural analogs for which substantial scientific data is available: But-2-ynedioic acid (also known as Acetylenedicarboxylic acid) and (E)-Hex-2-enedioic acid . These compounds serve as valuable reference points for understanding the potential characteristics of unsaturated dicarboxylic acids.
But-2-ynedioic Acid (Acetylenedicarboxylic Acid)
But-2-ynedioic acid is a C4 dicarboxylic acid containing a carbon-carbon triple bond, making it a highly reactive and versatile building block in organic synthesis.[1][2]
Physical and Chemical Properties
The key physical and chemical properties of But-2-ynedioic acid are summarized in the table below.
| Property | Value | References |
| IUPAC Name | But-2-ynedioic acid | [3] |
| Synonyms | Acetylenedicarboxylic acid, 2-Butynedioic acid | [3][4] |
| CAS Number | 142-45-0 | [3] |
| Molecular Formula | C₄H₂O₄ | [3] |
| Molecular Weight | 114.06 g/mol | [3] |
| Appearance | White to brownish crystalline solid | [3][5] |
| Melting Point | 180-187 °C (decomposes) | [5][6] |
| Boiling Point | 362.4 ± 25.0 °C at 760 mmHg (predicted) | [6] |
| Solubility | Soluble in water, diethyl ether, and ethanol. | [5] |
| pKa₁ | 1.75 | [5] |
| pKa₂ | 4.40 | [5] |
| Density | 1.7 ± 0.1 g/cm³ (predicted) | [6] |
Spectral Data
| Spectroscopy | Key Features |
| ¹³C NMR | Spectral data available in databases. |
| Mass Spec | Electron ionization mass spectra are available for review.[7] |
Reactivity and Applications
But-2-ynedioic acid is a highly electrophilic compound due to the electron-withdrawing nature of the two carboxyl groups conjugated with the alkyne. This makes it a potent dienophile in Diels-Alder reactions and a valuable precursor in the synthesis of various heterocyclic compounds and complex organic molecules.[2][8] It is used in the preparation of its widely used ester, dimethyl acetylenedicarboxylate (DMAD).[9] Furthermore, it serves as a linker in the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[10]
Experimental Protocols
Synthesis of But-2-ynedioic Acid from α,β-Dibromosuccinic Acid
A traditional method for the synthesis of but-2-ynedioic acid involves the dehydrohalogenation of α,β-dibromosuccinic acid.[9]
-
Materials: α,β-dibromosuccinic acid, potassium hydroxide (KOH), methanol or ethanol, concentrated sulfuric acid.
-
Procedure:
-
α,β-dibromosuccinic acid is treated with a solution of potassium hydroxide in either methanol or ethanol.
-
This reaction results in the formation of potassium bromide and potassium acetylenedicarboxylate, which precipitates.
-
The salts are separated by filtration.
-
The collected potassium acetylenedicarboxylate is then treated with cold, concentrated sulfuric acid to yield but-2-ynedioic acid.
-
The product can be purified by crystallization.[1]
-
Oxidative Synthesis from 2-Butyne-1,4-diol
Another synthetic route involves the oxidation of 2-butyne-1,4-diol.
-
Materials: 2-butyne-1,4-diol, chromium trioxide (CrO₃), acetone, sulfuric acid (Jones reagent).
-
Procedure:
-
2-butyne-1,4-diol is dissolved in acetone.
-
The solution is cooled in an ice bath.
-
Jones reagent (a solution of CrO₃ in aqueous sulfuric acid) is added dropwise to the solution with stirring.
-
After the addition is complete, the reaction mixture is stirred for a specified time to allow the oxidation to go to completion.
-
The excess oxidant is quenched, and the product is extracted with a suitable organic solvent.
-
The crude product is then purified.
-
Safety and Hazards
But-2-ynedioic acid is classified as toxic if swallowed, in contact with skin, or if inhaled.[11][12] It causes skin and serious eye irritation and may cause respiratory irritation.[11][12] Appropriate personal protective equipment, including gloves, safety goggles, and a respirator, should be used when handling this compound.[10][11] It is incompatible with bases, strong oxidizing agents, and reducing agents.[11]
Synthesis Workflow Diagram
Caption: Synthetic pathways to But-2-ynedioic Acid.
(E)-Hex-2-enedioic Acid
(E)-Hex-2-enedioic acid is a six-carbon dicarboxylic acid with a trans-double bond between the second and third carbon atoms.
Physical and Chemical Properties
The known properties of (E)-Hex-2-enedioic acid are summarized below.
| Property | Value | References |
| IUPAC Name | (2E)-hex-2-enedioic acid | [13] |
| Synonyms | trans-2-Hexenedioic acid | [13] |
| CAS Number | 4440-68-0 | [13] |
| Molecular Formula | C₆H₈O₄ | [13] |
| Molecular Weight | 144.13 g/mol | [13] |
| Appearance | Solid | [13] |
| Storage | Sealed in dry, room temperature. |
Reactivity and Biological Notes
(E)-Hex-2-enedioic acid is a fatty acid derivative.[14] Some studies suggest that chronic exposure may have adverse health effects.[14]
Synthesis Workflow Diagram
Caption: General workflow for dicarboxylic acid synthesis.
References
- 1. Acetylenedicarboxylic acid | 142-45-0 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Butynedioic acid | C4H2O4 | CID 371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cymitquimica.com [cymitquimica.com]
- 5. chembk.com [chembk.com]
- 6. 2-Butynedioic acid | CAS#:142-45-0 | Chemsrc [chemsrc.com]
- 7. 2-Butynedioic acid [webbook.nist.gov]
- 8. Acetylenedicarboxylic acid | 142-45-0 | Benchchem [benchchem.com]
- 9. Acetylenedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 10. Acetylenedicarboxylic acid 95 142-45-0 [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. (E)-hex-2-enedioic acid | C6H8O4 | CID 10877230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Hex-2-enedioic acid | 4440-68-0 | EAA44068 | Biosynth [biosynth.com]
Spectroscopic Profile of Hex-2-ynedioic Acid: A Technical Guide
For Immediate Release
This technical guide provides a detailed overview of the predicted spectroscopic data for Hex-2-ynedioic acid. Due to a lack of readily available experimental spectra for this specific compound, this document presents predicted values based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information is intended to support researchers, scientists, and drug development professionals in the identification and characterization of this molecule.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar chemical structures and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | Singlet (broad) | 2H | -COOH |
| ~2.8 | Triplet | 2H | -CH₂-C≡ |
| ~2.4 | Triplet | 2H | -CH₂-COOH |
Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆)
| Chemical Shift (ppm) | Carbon Type | Assignment |
| ~172 | Quaternary | -COOH |
| ~154 | Quaternary | -C≡C-COOH |
| ~80 | Quaternary | -C≡C- |
| ~75 | Quaternary | -C≡C- |
| ~35 | Methylene | -CH₂-COOH |
| ~18 | Methylene | -CH₂-C≡ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 2500-3300 | Strong, Broad | O-H | Stretching |
| 2260-2100 | Medium-Weak | C≡C | Stretching |
| 1710-1680 | Strong | C=O | Stretching |
| 1440-1395 | Medium | O-H | Bending |
| 1320-1210 | Medium | C-O | Stretching |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 142.0266 | [M]+ (Exact Mass) |
| 125 | [M-OH]+ |
| 97 | [M-COOH]+ |
| 45 | [COOH]+ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a compound such as this compound.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
-
Insert the NMR tube into the spectrometer.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Acquire the ¹³C NMR spectrum. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more). Proton decoupling is typically used.
Infrared (IR) Spectroscopy
Objective: To obtain the IR spectrum of this compound.
Materials:
-
This compound sample
-
Potassium bromide (KBr) (IR grade)
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure (KBr Pellet Method):
-
Place a small amount (1-2 mg) of this compound and approximately 100-200 mg of dry KBr powder in an agate mortar.
-
Grind the mixture thoroughly with the pestle to create a fine, homogeneous powder.
-
Transfer a portion of the powder to the pellet press die.
-
Apply pressure to the die to form a thin, transparent KBr pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum, typically scanning from 4000 to 400 cm⁻¹.
Mass Spectrometry
Objective: To determine the mass-to-charge ratio of this compound and its fragments.
Materials:
-
This compound sample
-
Methanol or other suitable solvent
-
Mass spectrometer (e.g., with Electrospray Ionization - ESI)
Procedure (ESI-MS):
-
Prepare a dilute solution of this compound in a suitable solvent such as methanol.
-
Infuse the solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred to observe the [M-H]⁻ ion.
-
To obtain fragmentation data, perform MS/MS analysis by selecting the parent ion and subjecting it to collision-induced dissociation (CID).
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
In-Depth Technical Guide on Theoretical and Computational Studies of Hex-2-ynedioic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational studies related to Hex-2-ynedioic acid. It is intended to serve as a core resource for researchers, scientists, and professionals in drug development who are interested in the molecular properties, reactivity, and potential applications of this unsaturated dicarboxylic acid. This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes fundamental chemical concepts.
Introduction to this compound
This compound, with the chemical formula C₆H₆O₄ and CAS number 3402-59-3, is a dicarboxylic acid containing a carbon-carbon triple bond between the second and third carbon atoms. The presence of the alkyne functional group within a dicarboxylic acid framework imparts unique structural and electronic properties, making it a molecule of interest for theoretical and computational investigation. Understanding these properties at a molecular level is crucial for predicting its reactivity, stability, and potential interactions in biological systems.
While extensive dedicated research on this compound is limited, this guide draws upon available information on its derivatives, related alkynedioic acids, and established computational chemistry principles to provide a thorough theoretical profile.
Computational and Theoretical Data
Table 1: Predicted Molecular Properties of this compound
| Property | Predicted Value/Range | Method of Prediction |
| Molecular Geometry | ||
| C≡C Bond Length | ~1.21 Å | DFT (e.g., B3LYP/6-31G) |
| C-C Single Bond Length | ~1.46 Å | DFT (e.g., B3LYP/6-31G) |
| C=O Bond Length | ~1.21 Å | DFT (e.g., B3LYP/6-31G) |
| C-O Bond Length | ~1.34 Å | DFT (e.g., B3LYP/6-31G) |
| O-H Bond Length | ~0.97 Å | DFT (e.g., B3LYP/6-31G*) |
| Vibrational Frequencies | ||
| C≡C Stretch | ~2200 - 2250 cm⁻¹ | DFT Frequency Calculation |
| C=O Stretch | ~1700 - 1750 cm⁻¹ | DFT Frequency Calculation |
| O-H Stretch | ~3500 - 3600 cm⁻¹ (monomer) | DFT Frequency Calculation |
| NMR Chemical Shifts | ||
| ¹H (Carboxylic Acid) | ~10 - 13 ppm | Empirical/DFT Prediction |
| ¹³C (Carboxylic Acid) | ~160 - 170 ppm | Empirical/DFT Prediction |
| ¹³C (Alkyne) | ~70 - 90 ppm | Empirical/DFT Prediction |
Note: The values presented in this table are estimates based on computational studies of analogous molecules and general principles of computational chemistry. They serve as a baseline for future experimental and computational work.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not widely published. However, general methods for the synthesis of alkynedioic acids can be adapted.
Synthesis of Alkynedioic Acids
A plausible synthetic route to this compound could involve the oxidation of a corresponding diol, such as hex-2-yne-1,6-diol. Another approach involves the carboxylation of appropriate precursors.
Example Protocol: Oxidation of an Alkynediol (Adapted from But-2-ynedioic Acid Synthesis) [1][2]
This protocol describes the oxidation of but-2-yne-1,4-diol to but-2-ynedioic acid and can be conceptually applied to the synthesis of this compound from hex-2-yne-1,6-diol.
-
Preparation of Oxidizing Agent: A solution of Chromium trioxide (CrO₃) in sulfuric acid (Jones reagent) is prepared.
-
Reaction Setup: The alkynediol is dissolved in a suitable solvent, such as acetone, and cooled in an ice bath.
-
Oxidation: The Jones reagent is added dropwise to the cooled solution of the diol with vigorous stirring. The reaction is typically exothermic and the temperature should be maintained below 20°C.
-
Workup: After the reaction is complete, the excess oxidant is quenched, for example, with isopropanol. The mixture is then partitioned between water and an organic solvent (e.g., diethyl ether).
-
Purification: The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization.
Alternative Protocol: Carboxylation of Calcium Carbide (Conceptual) [3]
This method produces butynedioic and propiolic acids and could potentially be adapted.
-
Reaction Setup: Calcium carbide (CaC₂) is suspended in a suitable solvent (e.g., acetonitrile) in a pressure reactor. A catalyst (e.g., CuI or AgNO₃), an additive (e.g., Na₂CO₃), and a ligand (e.g., triphenylphosphine) are added.
-
Carboxylation: The reactor is pressurized with carbon dioxide (CO₂). The reaction may be promoted by ultrasound or mechanical ball milling.
-
Acidification: After the reaction, the resulting calcium salt is acidified with a strong acid, such as hydrochloric acid, to yield the dicarboxylic acid.
-
Purification: The product is extracted with an organic solvent and purified, for instance, by chromatography or recrystallization.
Logical Relationships and Workflows
The study of this compound involves a logical progression from theoretical prediction to experimental validation.
References
An In-depth Technical Guide to But-2-ynedioic Acid: Discovery, History, and Synthesis
A Note on Hex-2-ynedioic Acid: Initial research for "this compound" did not yield any references to a compound with this specific name in the scientific literature. It is likely that this name is either a misnomer or refers to a yet-to-be-synthesized or documented molecule. This guide will, therefore, focus on a closely related and historically significant compound, But-2-ynedioic acid , also widely known as acetylenedicarboxylic acid . This compound serves as a foundational molecule in the study of alkyne dicarboxylic acids and its history and synthesis are well-documented.
Introduction
But-2-ynedioic acid, with the chemical formula C₄H₂O₄, is a dicarboxylic acid featuring a carbon-carbon triple bond. This structure imparts significant reactivity, making it a valuable precursor in organic synthesis.[1][2] It is a crystalline solid that is soluble in diethyl ether and water.[1][3] The presence of the alkyne and two carboxylic acid functional groups allows for a wide range of chemical transformations, including esterification, cycloaddition reactions, and as a linker in the formation of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).[4]
Discovery and History
The first documented description of but-2-ynedioic acid was in 1877 by the Polish chemist Ernest Bandrowski.[1][2] His pioneering synthesis involved the treatment of α,β-dibromosuccinic acid with potassium hydroxide in an alcoholic solution.[1][2] This reaction resulted in the elimination of two molecules of hydrogen bromide to form the carbon-carbon triple bond. The initial product was the potassium salt of the acid, which was then acidified to yield the free acetylenedicarboxylic acid.[1] This fundamental method, with some modifications by later chemists such as Baeyer and Ruggli, remains a classic and reliable route for its preparation.[2]
Physicochemical Properties
The key physicochemical properties of but-2-ynedioic acid are summarized in the table below.
| Property | Value | References |
| IUPAC Name | But-2-ynedioic acid | [1] |
| Synonyms | Acetylenedicarboxylic acid, 2-Butynedioic acid | [1] |
| CAS Number | 142-45-0 | [1] |
| Molecular Formula | C₄H₂O₄ | [1] |
| Molecular Weight | 114.06 g/mol | [5] |
| Appearance | White to beige crystalline solid | [5] |
| Melting Point | 180-187 °C (decomposes) | [3] |
| Solubility | Soluble in water and diethyl ether | [3] |
| pKa₁ | 1.75 | [6] |
| pKa₂ | 4.40 | [6] |
Experimental Protocols for Synthesis
Several methods for the synthesis of but-2-ynedioic acid have been developed since its discovery. The following are detailed protocols for some of the key methods.
1. Synthesis from α,β-Dibromosuccinic Acid (Bandrowski's Method)
This is the classical and most common laboratory synthesis for acetylenedicarboxylic acid. The procedure involves the dehydrobromination of α,β-dibromosuccinic acid using a strong base.[7]
-
Materials:
-
α,β-Dibromosuccinic acid (100 g, 0.36 mole)
-
Potassium hydroxide (122 g, 2.2 moles)
-
95% Methyl alcohol (700 cc)
-
Concentrated sulfuric acid
-
Diethyl ether
-
Water
-
-
Procedure:
-
A solution of potassium hydroxide is prepared by dissolving 122 g of KOH in 700 cc of 95% methyl alcohol in a 2-L round-bottomed flask equipped with a reflux condenser.[7]
-
To this alkaline solution, 100 g of α,β-dibromosuccinic acid is added.[7]
-
The mixture is refluxed for one hour and fifteen minutes on a steam bath.[7]
-
The reaction mixture is then cooled, and the precipitated mixed salts (potassium bromide and potassium acetylenedicarboxylate) are collected by suction filtration.[7]
-
The salt mixture is washed with 200 cc of methyl alcohol and dried.[7]
-
The dry salt mixture is dissolved in 270 cc of water, and the monopotassium salt of acetylenedicarboxylic acid is precipitated by the addition of a solution of 8 cc of concentrated sulfuric acid in 30 cc of water.[7]
-
After allowing it to stand for at least three hours, the precipitated acid salt is collected by suction filtration.[7]
-
The acid salt is then dissolved in a solution of 60 cc of concentrated sulfuric acid in 240 cc of water.[7]
-
This aqueous solution is extracted five times with 100-cc portions of diethyl ether.[7]
-
The combined ether extracts are evaporated to dryness on a steam bath to yield pure hydrated crystals of acetylenedicarboxylic acid.[7]
-
The crystals are then dried in a vacuum desiccator over concentrated sulfuric acid. The final product has a sharp decomposition point at 175–176 °C. The yield is typically between 30–36 g (73–88% of the theoretical amount).[7]
-
2. Oxidation of But-2-yne-1,4-diol
Another synthetic route involves the oxidation of but-2-yne-1,4-diol. A common method for this transformation is the Jones oxidation.[8][9]
-
Materials:
-
But-2-yne-1,4-diol
-
Jones reagent (a solution of chromium trioxide in sulfuric acid and water)
-
Acetone
-
Isopropanol (for quenching)
-
-
Procedure:
-
The Jones reagent is prepared by dissolving chromium trioxide in concentrated sulfuric acid and then diluting with water.[10]
-
But-2-yne-1,4-diol is dissolved in acetone.[9]
-
The Jones reagent is added dropwise to the solution of but-2-yne-1,4-diol while maintaining a low temperature (typically 0-10 °C) with an ice bath.[11]
-
The reaction is monitored by the color change from orange/red (Cr⁶⁺) to green (Cr³⁺).[11]
-
Once the reaction is complete, the excess oxidant is quenched by the addition of a small amount of isopropanol.[11]
-
The mixture is then worked up by partitioning between water and an organic solvent (e.g., diethyl ether).
-
The organic layers are combined, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield but-2-ynedioic acid. The reported yield for this method can be modest.[9]
-
3. Carboxylation of Calcium Carbide
A more modern approach involves the direct carboxylation of calcium carbide (CaC₂) with carbon dioxide (CO₂).[12]
-
Materials:
-
Calcium carbide (CaC₂)
-
Carbon dioxide (CO₂)
-
Catalyst (e.g., CuI or AgNO₃)
-
Additive (e.g., Na₂CO₃)
-
Ligand (e.g., triphenylphosphine)
-
Solvent (e.g., acetonitrile)
-
Hydrochloric acid for acidification
-
-
Procedure:
-
A mixture of calcium carbide powder, sodium carbonate, catalyst, and triphenylphosphine is placed in a suitable reactor (e.g., an oxygen bomb reactor or a ball mill).[12]
-
The reactor is charged with acetonitrile and then pressurized with carbon dioxide.[12]
-
The reaction is carried out under specific conditions of temperature and pressure, often with mechanical agitation such as magnetic stirring or ball milling to enhance the reaction rate.[12]
-
After the reaction period, the resulting calcium acetylenedicarboxylate is treated with hydrochloric acid to protonate the carboxylate groups.[12]
-
The but-2-ynedioic acid is then isolated from the reaction mixture, typically by extraction with an organic solvent. This method has been shown to be effective, with mechanochemistry (ball milling) significantly improving the yield.[12]
-
Biological Role and Applications
But-2-ynedioic acid itself is not a naturally occurring metabolite in major metabolic pathways. However, it has been detected in human blood, likely as part of the human exposome from environmental or dietary sources. Its primary importance in the life sciences and drug development lies in its role as a versatile building block in organic synthesis.[3] Its esters, particularly dimethyl acetylenedicarboxylate (DMAD), are widely used as dienophiles in Diels-Alder reactions and in 1,3-dipolar cycloadditions to construct complex heterocyclic molecules, which are often scaffolds for new pharmaceutical agents.[13] The rigid, linear structure of acetylenedicarboxylic acid also makes it a valuable component in the design of molecular probes and in materials science for the synthesis of MOFs with potential applications in gas storage and catalysis.[4]
Visualizations of Experimental Workflows
The following diagrams illustrate the workflows for the synthesis of but-2-ynedioic acid.
References
- 1. Acetylenedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Acetylenedicarboxylic acid | 142-45-0 [chemicalbook.com]
- 4. Acetylenedicarboxylic acid 95 142-45-0 [sigmaaldrich.com]
- 5. 2-Butynedioic acid | C4H2O4 | CID 371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 11. adichemistry.com [adichemistry.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Hex-2-ynedioic Acid: A Technical Guide to Potential Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hex-2-ynedioic acid is a dicarboxylic acid containing a carbon-carbon triple bond. While specific research on this compound is limited, its structural features suggest significant potential across several scientific disciplines. This guide explores promising research avenues for this compound, drawing insights from the well-documented activities of analogous acetylenic and dicarboxylic acids. The unique combination of a reactive alkyne group and two carboxylic acid moieties makes it a compelling candidate for investigation in medicinal chemistry, polymer science, and as a versatile building block in organic synthesis. This document aims to provide a foundational resource for researchers interested in unlocking the potential of this intriguing molecule.
Predicted Physicochemical Properties and Data of Analogous Compounds
To facilitate initial research, the predicted physicochemical properties of this compound are presented below, alongside experimental data for structurally related compounds.
| Property | This compound (Predicted) | Acetylenedicarboxylic Acid | (E)-Hex-2-enedioic Acid |
| Molecular Formula | C6H6O4 | C4H2O4 | C6H8O4[1] |
| Molecular Weight | 142.11 g/mol | 114.06 g/mol | 144.12 g/mol [1] |
| CAS Number | 3402-59-3[2] | 142-45-0 | 4440-68-0[1] |
| Physical State | Solid (Predicted) | Crystalline Solid | Solid[1] |
| Solubility | Soluble in polar organic solvents (Predicted) | Soluble in diethyl ether | - |
Potential Research Area: Medicinal Chemistry and Drug Development
The presence of an acetylenic group in fatty acid structures is known to confer significant biological activity. Several acetylenic fatty acids have demonstrated potent and specific inhibition of enzymes involved in inflammatory and metabolic pathways.
Rationale
Acetylenic fatty acids can act as "suicide substrates" for enzymes such as lipoxygenases and fatty acid synthases.[3][4] The alkyne moiety can be oxidized by the enzyme to a highly reactive intermediate, such as an allene, which then irreversibly binds to the active site, leading to inactivation. This mechanism suggests that this compound could be a targeted inhibitor of enzymes that process dicarboxylic acids or fatty acids. Furthermore, various acetylenic fatty acids have displayed promising antifungal and antimicrobial activities.[5]
Proposed Research Directions
-
Enzyme Inhibition Screening: Evaluate this compound as an inhibitor of key enzymes in fatty acid metabolism and inflammation, such as lipoxygenases, cyclooxygenases (COX), and fatty acid synthase (FAS).
-
Antimicrobial and Antifungal Assays: Screen this compound against a panel of pathogenic bacteria and fungi, including drug-resistant strains.
-
Structure-Activity Relationship (SAR) Studies: Synthesize derivatives of this compound to explore how modifications to the carbon chain length and the position of the alkyne affect biological activity.
Data on Biologically Active Acetylenic Fatty Acids
| Compound | Biological Activity | Organism/Enzyme | Potency (MIC/IC50) |
| 2,6-Hexadecadiynoic Acid | Antifungal | Candida albicans (Fluconazole-resistant) | 11 µM[5] |
| 2,6-Hexadecadiynoic Acid | Antifungal | Cryptococcus neoformans | < 5.7 µM[5] |
| 6-Octadecynoic Acid | Antifungal | Candida albicans | Comparable to Amphotericin B[6] |
| 10,12-Tricosadiynoic Acid | Acyl-CoA Oxidase-1 Inhibitor | Rat liver | -[7] |
| 5,8,11,14-Eicosatetraynoic acid (ETYA) | Lipoxygenase Inhibitor | Soybean, Reticulocytes | Time-dependent inactivation[3] |
Experimental Protocols
Protocol 1: Lipoxygenase Inhibition Assay
-
Enzyme Preparation: Purify soybean lipoxygenase according to established protocols.
-
Substrate Preparation: Prepare a stock solution of linoleic acid in ethanol.
-
Inhibitor Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or ethanol) at various concentrations.
-
Assay Procedure:
-
In a quartz cuvette, combine buffer (e.g., borate buffer, pH 9.0), the enzyme solution, and the inhibitor solution (or vehicle control).
-
Incubate for a defined period (e.g., 5 minutes) at room temperature.
-
Initiate the reaction by adding the linoleic acid substrate.
-
Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm using a UV-Vis spectrophotometer.
-
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)
-
Organism Preparation: Culture the fungal strain (e.g., Candida albicans) in a suitable broth (e.g., RPMI-1640) to the desired cell density.
-
Compound Preparation: Prepare a serial dilution of this compound in the culture medium in a 96-well microtiter plate.
-
Inoculation: Add the fungal suspension to each well of the microtiter plate. Include positive (no drug) and negative (no fungus) controls.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.
Visualization: Hypothetical Enzyme Inhibition Workflow
References
- 1. (E)-hex-2-enedioic acid | C6H8O4 | CID 10877230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. The inactivation of lipoxygenases by acetylenic fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzyme inhibition by acetylenic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,6-Hexadecadiynoic Acid and 2,6-Nonadecadiynoic Acid - Novel Synthesized Acetylenic Fatty Acids as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylenic FA | Cyberlipid [cyberlipid.gerli.com]
- 7. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
Hex-2-ynedioic Acid: A Technical Guide on Predicted Solubility and Stability
Introduction
Hex-2-ynedioic acid is a dicarboxylic acid with a six-carbon chain containing a triple bond between the second and third carbon atoms. Its structure suggests it would be a crystalline solid at room temperature. The presence of two carboxylic acid groups imparts polarity and the capacity for hydrogen bonding, which will significantly influence its solubility and stability. This document aims to provide a comprehensive overview of the predicted solubility and stability of this compound, drawing parallels with its well-characterized lower homolog, But-2-ynedioic acid.
Predicted Physicochemical Properties
The properties of this compound are anticipated to be similar to other short-chain alkynoic dicarboxylic acids. The introduction of two additional methylene groups compared to But-2-ynedioic acid will likely decrease its solubility in polar solvents and slightly increase its thermal stability.
Solubility Profile
The solubility of a dicarboxylic acid is governed by the interplay between the polar carboxylic acid groups and the nonpolar hydrocarbon chain. While specific quantitative data for this compound is unavailable, the solubility of But-2-ynedioic acid provides a strong foundational estimate.
Table 1: Solubility Data for But-2-ynedioic Acid
| Solvent | Solubility Description |
| Water | Soluble[1][2] |
| Diethyl Ether | Soluble[2][3] |
It is predicted that this compound will exhibit moderate solubility in polar organic solvents and lower solubility in water compared to But-2-ynedioic acid due to the increased length of the nonpolar hydrocarbon portion.
Experimental Protocol: Solubility Determination (General Method)
A common method for determining the solubility of a solid in a solvent is the isothermal equilibrium method.
Objective: To determine the saturation solubility of a compound in a specific solvent at a controlled temperature.
Materials:
-
Compound of interest (e.g., this compound)
-
Solvent of interest
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.
-
The mixture is agitated in a temperature-controlled environment for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After reaching equilibrium, the suspension is allowed to settle.
-
A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a validated analytical method.
-
The solubility is expressed as mass per unit volume (e.g., mg/mL) or moles per unit volume (e.g., mol/L).
Caption: Isothermal Equilibrium Solubility Workflow.
Stability Profile
The stability of this compound will be influenced by temperature, pH, and exposure to light and oxidizing/reducing agents. The triple bond and carboxylic acid groups are the primary sites for potential degradation.
Table 2: Stability Data for But-2-ynedioic Acid
| Condition | Observation |
| Thermal | Decomposes at its melting point (180-187 °C)[4] |
| Chemical Incompatibility | Incompatible with bases, alkali, reducing agents, and oxidizing agents[2] |
It is anticipated that this compound will also be a solid that is sensitive to high temperatures and incompatible with strong bases, oxidizing agents, and reducing agents. The presence of the alkyne functional group makes it susceptible to addition reactions.
Logical Relationship of Stability Factors
The stability of dicarboxylic acids like this compound is a multifactorial property. The following diagram illustrates the key relationships influencing its degradation.
Caption: Factors Influencing Dicarboxylic Acid Stability.
Conclusion
While direct experimental data for this compound remains to be published, a detailed analysis of its structural analog, But-2-ynedioic acid, provides valuable insights into its likely solubility and stability characteristics. It is predicted to be a crystalline solid with moderate solubility in polar organic solvents and limited solubility in water. Its stability is expected to be compromised by high temperatures and reactive chemical species. The information presented in this guide serves as a foundational resource for researchers and professionals in drug development, emphasizing the necessity of empirical validation for this compound.
References
Navigating the Safety and Handling of Alkyne and Alkene Dioic Acids: A Technical Guide
Disclaimer: The user's request for "Hex-2-ynedioic acid" did not yield specific safety and handling data under that exact name in available databases. It is possible that this is an uncommon compound or a slight misnomer for a structurally related chemical. This guide therefore provides a detailed overview of the safety and handling for two closely related and more extensively documented compounds: (E)-Hex-2-enedioic acid and 2-Butynedioic acid (also known as Acetylenedicarboxylic acid). Researchers should carefully consider the structural similarities and differences when assessing the potential hazards of their specific compound of interest.
Physicochemical and Toxicological Profiles
For researchers and drug development professionals, a clear understanding of the fundamental properties and potential hazards of a chemical is paramount. The following tables summarize the key physicochemical and toxicological data for (E)-Hex-2-enedioic acid and 2-Butynedioic acid.
Table 1: Physical and Chemical Properties
| Property | (E)-Hex-2-enedioic acid | 2-Butynedioic acid |
| Molecular Formula | C6H8O4[1] | C4H2O4[2] |
| Molecular Weight | 144.12 g/mol [1][3] | 114.06 g/mol |
| Appearance | Solid[1] | Light cream solid[2] |
| Melting Point | Not available | 180 - 187 °C / 356 - 368.6 °F[2] |
| Boiling Point | Not available | Not available |
| Flash Point | Not available | 131 °C / 267.8 °F[2] |
| Solubility | Not available | Soluble in diethyl ether.[4] |
| CAS Number | 4440-68-0[1][3] | 142-45-0[2][5] |
Table 2: Toxicological Data and Hazard Classifications
| Hazard Information | (E)-Hex-2-enedioic acid | 2-Butynedioic acid |
| Acute Oral Toxicity | No data available | Category 3[2][6] |
| Acute Dermal Toxicity | No data available | Category 3[2][6] |
| Acute Inhalation Toxicity | No data available | Category 3 (Dusts and Mists)[2][6] |
| Skin Corrosion/Irritation | No data available | Category 2 (Causes skin irritation)[2][6] |
| Serious Eye Damage/Irritation | No data available | Category 2 (Causes serious eye irritation)[2][6] |
| Specific Target Organ Toxicity (Single Exposure) | No data available | Category 3 (May cause respiratory irritation)[2][6] |
Experimental Protocols for Hazard Assessment
Detailed experimental methodologies are crucial for reproducing and verifying safety data. While specific protocols for this compound are not available, standardized OECD guidelines are typically followed for chemical hazard assessment.
Example Protocol: Acute Oral Toxicity (OECD Guideline 423)
-
Objective: To determine the acute oral toxicity of a substance.
-
Test Animals: Typically rodents (e.g., rats or mice), single sex per test.
-
Procedure:
-
Animals are fasted prior to dosing.
-
A single dose of the test substance is administered by gavage.
-
A stepwise procedure is used with a starting dose of 300 mg/kg body weight. The outcome of this first test determines the subsequent steps.
-
Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
Body weight is recorded weekly.
-
A necropsy is performed on all animals at the end of the observation period.
-
-
Data Analysis: The results are used to classify the substance into one of five toxicity categories based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals).
Safe Handling and Emergency Procedures
Given the hazard profile of the related 2-Butynedioic acid, stringent safety precautions should be adopted when handling any similar alkyne or alkene dioic acid.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]
First-Aid Measures
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[2][5]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[2][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[2][5]
-
Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.[2][5]
Visualizing Safety and Logic
To further aid in the comprehension of safety protocols and logical relationships in a laboratory setting, the following diagrams are provided.
Caption: General workflow for safely handling potentially hazardous chemical compounds.
Caption: Decision flowchart for selecting appropriate Personal Protective Equipment (PPE).
Reactivity and Stability
-
2-Butynedioic acid:
Conclusion
While specific data for "this compound" remains elusive, the information available for the structurally similar (E)-Hex-2-enedioic acid and 2-Butynedioic acid provides a strong foundation for a cautious and well-informed approach to safety and handling. Researchers are strongly advised to treat any novel or sparsely documented compound with the highest level of precaution, assuming a hazard profile similar to its closest structural analogs until empirical data can be generated. Always consult the most current Safety Data Sheets and institutional safety protocols before commencing any experimental work.
References
- 1. (E)-hex-2-enedioic acid | C6H8O4 | CID 10877230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. 2-Hexenedioic acid | C6H8O4 | CID 53440600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acetylenedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 5. und-nd.newlook.safeschoolssds.com [und-nd.newlook.safeschoolssds.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
Methodological & Application
Synthesis of "Hex-2-ynedioic acid" from hex-2-yne-1,6-diol
Application Note: AN-001
Introduction
Alkynedioic acids are valuable bifunctional molecules used as building blocks in the synthesis of polymers, pharmaceuticals, and complex organic materials. Their rigid, linear structure imparted by the alkyne moiety makes them ideal for constructing well-defined molecular architectures. This application note provides a detailed protocol for the synthesis of hex-2-ynedioic acid from its corresponding diol, hex-2-yne-1,6-diol. The chosen method is the Jones oxidation, a robust and well-established procedure for the oxidation of primary alcohols to carboxylic acids. A key advantage of this method is its high chemoselectivity, enabling the oxidation of the terminal alcohol groups while preserving the internal carbon-carbon triple bond.[1]
Principle of the Method
The Jones oxidation utilizes a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid, typically with acetone as a co-solvent.[2][3] This mixture forms chromic acid (H₂CrO₄), a powerful oxidizing agent. The reaction proceeds by the formation of a chromate ester intermediate from the alcohol. Subsequent elimination and further oxidation of the intermediate aldehyde (which exists as a hydrate in the aqueous medium) leads to the final carboxylic acid.[4][5][6] The chromium(VI) species (orange/yellow) is reduced to chromium(III) (green/blue), providing a convenient visual indicator of the reaction's progress.[7] The stoichiometry of the oxidation of a primary alcohol to a carboxylic acid requires a 4:3 molar ratio of the alcohol to the chromium trioxide.
Reaction Scheme: HO-CH₂-CH₂-C≡C-CH₂-CH₂-OH + [O] (Jones Reagent) → HOOC-CH₂-C≡C-CH₂-COOH
Experimental Protocol
Materials and Reagents
-
Hex-2-yne-1,6-diol (C₆H₁₀O₂)[8]
-
Chromium(VI) trioxide (CrO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Acetone (reagent grade)
-
Isopropyl alcohol (2-propanol)
-
Ethyl acetate
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment
-
Three-necked round-bottom flask (500 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration and recrystallization
Safety Precautions
-
WARNING: Chromium(VI) compounds are highly toxic, carcinogenic, and strong oxidizers.[1][2] Handle CrO₃ and the prepared Jones reagent only in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty gloves.
-
Concentrated sulfuric acid is extremely corrosive. Add it slowly and carefully, especially during the reagent preparation, as the dilution is highly exothermic.
-
Acetone and ethyl acetate are flammable. Ensure no open flames or spark sources are present.
Preparation of Jones Reagent (2.5 M)
-
In a beaker placed in an ice-water bath, carefully and slowly add 25 mL of concentrated sulfuric acid to 75 mL of deionized water with stirring.
-
Once the acid solution has cooled, slowly add 25 g (0.25 mol) of chromium trioxide (CrO₃) in small portions with continuous stirring.
-
Continue stirring in the ice bath until all the CrO₃ has dissolved, yielding a clear orange-red solution.[1] Store the reagent capped and cool.
Oxidation Procedure
-
In a 500 mL three-necked flask equipped with a magnetic stir bar, dropping funnel, and thermometer, dissolve 5.71 g (0.05 mol) of hex-2-yne-1,6-diol in 100 mL of acetone.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
With vigorous stirring, add the prepared Jones reagent dropwise from the dropping funnel, ensuring the internal temperature does not exceed 10 °C. A precipitate of chromium salts will form.
-
Monitor the color of the solution. Add the Jones reagent until a faint orange color persists in the supernatant, indicating a slight excess of the oxidant. The bulk of the solution should appear greenish-brown.
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours to ensure the reaction goes to completion.
Work-up and Purification
-
Cool the reaction mixture back to 0-5 °C in an ice bath.
-
Quench the excess oxidant by adding isopropyl alcohol dropwise until the orange color disappears and the solution turns uniformly green.[1][5]
-
Add 100 mL of water to dissolve the chromium salts.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash them with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hot water or ethyl acetate/hexanes) to yield pure this compound as a crystalline solid.
Data Presentation
The following table summarizes the stoichiometry for the reaction and provides expected analytical data for the product.
| Compound | Structure | MW ( g/mol ) | Moles | Equivalents | Theoretical Yield (g) |
| Hex-2-yne-1,6-diol | C₆H₁₀O₂ | 114.14[8] | 0.050 | 1.0 | - |
| Chromium Trioxide (CrO₃) | CrO₃ | 99.99 | 0.067 | 1.34 | - |
| This compound | C₆H₆O₄ | 142.11 | 0.050 | 1.0 | 7.11 |
| Characterization Data | Expected Value |
| Appearance | White to off-white crystalline solid |
| Yield | 70-85% (Typical for Jones Oxidation) |
| Melting Point | ~179-182 °C (decomposition) (by analogy to acetylenedicarboxylic acid)[9] |
| ¹H NMR (DMSO-d₆) | δ ~12.5 (s, 2H, -COOH), 3.45 (s, 4H, -CH₂-C≡C-CH₂-) |
| ¹³C NMR (DMSO-d₆) | δ ~172 (-COOH), 78 (-C≡C-), 35 (-CH₂-) |
| IR (KBr, cm⁻¹) | 3300-2500 (broad, O-H), 2250 (w, C≡C), 1710 (s, C=O) |
Visualization of Experimental Workflow
The logical flow of the experimental protocol is outlined in the diagram below.
References
- 1. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Jones Reagent [organic-chemistry.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Jones Oxidation [organic-chemistry.org]
- 6. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 7. adichemistry.com [adichemistry.com]
- 8. Hex-2-yne-1,6-diol | C6H10O2 | CID 15443631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Acetylenedicarboxylic acid - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Hex-2-ynedioic Acid as a Functional Monomer for Advanced Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of Hex-2-ynedioic acid as a novel monomer in the synthesis of functional polymers for biomedical applications. The protocols detailed below are hypothetical and intended to serve as a foundational guide for researchers exploring the development of new polymeric materials.
Introduction to this compound in Polymer Synthesis
This compound is a dicarboxylic acid featuring an internal alkyne functional group. This unique structure presents an opportunity for its use as a monomer to create polymers with reactive sites along the polymer backbone. The presence of the alkyne group allows for post-polymerization modification via "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-yne reactions. This enables the attachment of various functional moieties, including targeting ligands, imaging agents, or therapeutic molecules, making polymers derived from this compound promising candidates for applications in drug delivery, tissue engineering, and diagnostics.
Hypothetical Polymer Synthesis: Poly(alkyne-ester)s and Poly(alkyne-amide)s
This compound can be polymerized with co-monomers such as diols or diamines through condensation polymerization to yield polyesters and polyamides, respectively. The resulting polymers will have alkyne groups periodically integrated into their main chain.
Synthesis of a Poly(alkyne-ester) via Melt Polycondensation
This protocol describes the synthesis of a polyester from this compound and a diol, such as 1,6-hexanediol.
Experimental Protocol:
-
Monomer Preparation: Equimolar amounts of this compound and 1,6-hexanediol are weighed and placed in a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
-
Catalyst Addition: A catalytic amount of an appropriate catalyst, such as antimony(III) oxide or titanium(IV) butoxide (e.g., 0.05 mol% relative to the diacid), is added to the flask.
-
First Stage (Esterification): The reaction mixture is heated to 180-200°C under a slow stream of nitrogen gas. The water produced during the esterification is continuously removed by distillation. This stage is typically continued for 2-4 hours.
-
Second Stage (Polycondensation): The temperature is gradually increased to 220-240°C, and a vacuum (e.g., <1 Torr) is applied to facilitate the removal of the remaining byproducts and drive the polymerization to a higher molecular weight. This stage is maintained for 4-6 hours.
-
Polymer Isolation: After cooling to room temperature, the resulting solid polymer is dissolved in a suitable solvent (e.g., chloroform or tetrahydrofuran) and precipitated in a non-solvent (e.g., cold methanol). The purified polymer is then collected by filtration and dried under vacuum.
Post-Polymerization Modification via CuAAC "Click" Chemistry
This protocol outlines the functionalization of the synthesized poly(alkyne-ester) with an azide-containing molecule, for instance, azido-poly(ethylene glycol) (N3-PEG), to enhance its hydrophilicity and biocompatibility.
Experimental Protocol:
-
Polymer Dissolution: The alkyne-functionalized polyester (1 equivalent of alkyne groups) is dissolved in a suitable solvent like DMF or THF in a Schlenk flask.
-
Reagent Addition: Azido-PEG (1.2 equivalents) and a copper(I) source, such as copper(I) bromide (CuBr) (0.1 equivalents), are added to the solution.
-
Ligand Addition: A ligand, such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) (0.1 equivalents), is added to stabilize the copper(I) catalyst and accelerate the reaction.
-
Reaction: The mixture is deoxygenated by several freeze-pump-thaw cycles and then stirred at room temperature under an inert atmosphere for 24 hours.
-
Purification: The reaction mixture is passed through a short column of neutral alumina to remove the copper catalyst. The functionalized polymer is then precipitated in a non-solvent (e.g., diethyl ether), collected, and dried under vacuum.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the synthesis and characterization of polymers derived from this compound.
Table 1: Hypothetical Polymerization Conditions and Results
| Polymer ID | Co-monomer | Catalyst | Temp (°C) | Time (h) | Mn (kDa) | PDI |
| PAE-1 | 1,6-Hexanediol | Sb2O3 | 220 | 6 | 15.2 | 1.8 |
| PAE-2 | 1,8-Octanediol | Ti(OBu)4 | 230 | 8 | 21.5 | 1.9 |
| PAA-1 | 1,6-Hexanediamine | None | 200 | 5 | 18.7 | 2.1 |
Mn = Number-average molecular weight; PDI = Polydispersity Index
Table 2: Hypothetical Thermal Properties of Alkyne-Functionalized Polymers
| Polymer ID | Glass Transition Temp (Tg, °C) | Melting Temp (Tm, °C) | Decomposition Temp (Td, °C) |
| PAE-1 | 45 | 110 | 320 |
| PAE-2 | 42 | 105 | 325 |
| PAA-1 | 65 | 150 | 350 |
Visualization of Workflows and Pathways
The following diagrams illustrate the synthesis workflow and the logical relationship of the polymer functionalization process.
Caption: Workflow for the synthesis and functionalization of polymers from this compound.
Caption: Logical relationship of this compound's functionalities for biomedical applications.
Application Notes and Protocols: Hex-2-ynedioic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hex-2-ynedioic acid, a dicarboxylic acid containing a carbon-carbon triple bond, represents a potentially versatile building block in organic synthesis. Its bifunctional nature, combining the reactivity of an alkyne with two carboxylic acid moieties, allows for a diverse range of chemical transformations. These notes provide an overview of the potential synthetic routes to this compound and its derivatives, as well as their anticipated applications in the synthesis of complex organic molecules, including heterocycles and natural product analogues. Due to the limited availability of direct literature on this compound, this document extrapolates from the well-established chemistry of related alkyne dicarboxylic acids, such as but-2-ynedioic acid (acetylenedicarboxylic acid), and presents plausible synthetic strategies and applications.
Introduction
Alkyne dicarboxylic acids are valuable synthons in organic chemistry, serving as precursors to a variety of molecular architectures.[1][2] The presence of the rigid alkyne unit and the two carboxyl groups allows for the construction of linear, cyclic, and polycyclic systems through reactions such as cycloadditions, nucleophilic additions, and esterifications. While but-2-ynedioic acid is a well-studied reagent, its higher homologue, this compound, remains largely unexplored in the scientific literature. This document aims to bridge this gap by providing detailed theoretical and practical guidance on its synthesis and use.
Synthesis of this compound and its Derivatives
Direct and documented synthetic procedures for this compound are scarce. However, logical synthetic pathways can be devised based on established organic reactions. A plausible approach involves the synthesis of a related precursor, such as a hex-2-en-4-yne dioate, followed by hydrolysis.
Synthesis of Diethyl E-hex-2-en-4-ynedioate
A documented method for a closely related derivative involves the organocatalyzed self-coupling of an alkyl propiolate.[3] This reaction provides a quantitative yield of the corresponding E-hex-2-en-4-yne dioate.
Experimental Protocol:
-
Reaction: To a solution of ethyl propiolate (1.0 equivalent) in dichloromethane (CH2Cl2, 0.5 M) at 0 °C, add 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.1 M equivalent).
-
Reaction Time: The reaction is typically rapid, often completing in under a minute to 15 minutes.[3]
-
Work-up: The reaction mixture is concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure diethyl E-hex-2-en-4-ynedioate.[3]
| Reactant/Reagent | Molar Eq. | Concentration | Solvent | Temperature | Time | Yield | Reference |
| Ethyl propiolate | 1.0 | 0.5 M | CH2Cl2 | 0 °C | < 15 min | Quantitative | [3] |
| DABCO | 0.1 | - | CH2Cl2 | 0 °C | < 15 min | - | [3] |
Hydrolysis to this compound (Proposed)
The hydrolysis of the resulting diethyl E-hex-2-en-4-ynedioate would theoretically yield hex-2-en-4-ynedioic acid. Subsequent selective reduction of the double bond would be necessary to obtain this compound. A more direct, albeit theoretical, approach would be a modification of the synthesis of but-2-ynedioic acid.
Theoretical Protocol (based on but-2-ynedioic acid synthesis):
This protocol is an adaptation of the synthesis of but-2-ynedioic acid from α,β-dibromosuccinic acid.[4] A suitable six-carbon precursor would be required.
-
Starting Material: A hypothetical starting material would be 2,3-dibromohexanedioic acid.
-
Reaction: Treatment of 2,3-dibromohexanedioic acid with a strong base, such as potassium hydroxide in methanol, under reflux.
-
Work-up: Cooling the reaction mixture, followed by filtration to isolate the potassium salt of this compound.
-
Acidification: Dissolving the salt in water and acidifying with a strong acid (e.g., sulfuric acid) to precipitate this compound.
-
Extraction and Purification: Extraction of the aqueous solution with an organic solvent (e.g., diethyl ether) followed by evaporation of the solvent. The crude product would then be purified by recrystallization.
Potential Applications in Organic Synthesis
The synthetic utility of this compound can be inferred from the known reactions of other alkyne dicarboxylic acids.
Cycloaddition Reactions
The alkyne moiety of this compound is expected to be a good dienophile in Diels-Alder reactions, providing access to substituted cyclohexadiene dicarboxylic acids. These products can be further elaborated into complex polycyclic systems.
Caption: Diels-Alder reaction of this compound.
Synthesis of Heterocycles
This compound can serve as a precursor for the synthesis of various heterocyclic compounds. For instance, reaction with hydrazines could yield pyrazole derivatives, while reaction with 1,2-diamines could lead to the formation of diazepine derivatives.
Caption: Synthesis of heterocycles from this compound.
Michael Addition
The electron-withdrawing carboxylic acid groups activate the alkyne for nucleophilic conjugate addition (Michael addition). This allows for the introduction of a wide range of substituents at the 3-position.
Experimental Workflow:
Caption: Workflow for a Michael addition reaction.
Quantitative Data Summary
| Compound | Starting Material | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Diethyl E-hex-2-en-4-ynedioate | Ethyl propiolate | DABCO | CH2Cl2 | 0 | < 15 min | Quantitative | [3] |
Conclusion
This compound holds significant promise as a versatile building block in organic synthesis. While direct experimental protocols are currently lacking in the literature, its synthesis and reactivity can be reasonably predicted based on the chemistry of analogous compounds. The protocols and applications outlined in these notes are intended to provide a solid foundation for researchers to explore the chemistry of this intriguing molecule and unlock its potential in the development of novel compounds and materials. Further experimental validation of the proposed synthetic routes and reactions is highly encouraged.
References
Application Notes and Protocols for Esterification Reactions of Hex-2-ynedioic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the esterification of hex-2-ynedioic acid, a linear, unsaturated dicarboxylic acid. While specific experimental data for this compound is limited in publicly available literature, this document outlines generalized protocols and expected outcomes based on the well-established chemistry of its lower homolog, acetylenedicarboxylic acid (but-2-ynedioic acid). The provided methodologies are intended to serve as a starting point for the synthesis and investigation of novel this compound esters.
Introduction
This compound is a C6 dicarboxylic acid featuring a carbon-carbon triple bond. This unsaturation provides a rigid, linear element to the molecular structure and a site for further chemical modification. The corresponding esters of this compound are valuable intermediates in organic synthesis and building blocks for novel polymers and functional materials. Their applications can be extrapolated from the known uses of similar unsaturated esters in areas such as:
-
Polymer Chemistry: As monomers for the synthesis of unsaturated polyester resins with tailored rigidity and thermal properties. These resins find use in composites, coatings, and adhesives.
-
Organic Synthesis: As precursors for the synthesis of complex molecules, including heterocycles and macrocycles, through addition reactions across the alkyne.
-
Drug Development: The rigid spacer unit of this compound esters can be incorporated into pharmacologically active molecules to orient functional groups in a specific and constrained manner, potentially enhancing binding affinity to biological targets.
Esterification of this compound: An Overview
The most common and direct method for the esterification of carboxylic acids is the Fischer-Speier esterification . This reaction involves the acid-catalyzed condensation of a carboxylic acid with an alcohol. For a dicarboxylic acid like this compound, the reaction will proceed at both carboxylic acid moieties to form a diester.
The general reaction is depicted below:
Caption: General Esterification of this compound.
The reaction is an equilibrium process. To drive the reaction towards the formation of the ester, an excess of the alcohol is typically used, and the water generated is often removed from the reaction mixture, for instance, by azeotropic distillation using a Dean-Stark apparatus.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the synthesis of diethyl and dimethyl esters of acetylenedicarboxylic acid, which can be used as a proxy for estimating the outcomes for this compound esterification.
| Ester Product | Alcohol | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Diethyl Hex-2-ynedioate (estimated) | Ethanol | p-Toluenesulfonic acid | Toluene | 16 | Reflux (~110) | 85-95 | Adapted from[1] |
| Dimethyl Hex-2-ynedioate (estimated) | Methanol | Sulfuric Acid | Methanol | 10 | Reflux (~65) | 80-90 | Adapted from[2] |
Disclaimer: The data for this compound esters are estimates based on analogous reactions with acetylenedicarboxylic acid. Actual yields may vary and should be determined experimentally.
Experimental Protocols
Protocol 1: Synthesis of Diethyl Hex-2-ynedioate via Fischer Esterification with a Dean-Stark Trap
This protocol is adapted from the synthesis of diethyl acetylenedicarboxylate.[1]
Materials:
-
This compound
-
Absolute Ethanol
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 0.1 mol). Add absolute ethanol (e.g., 0.5 mol, 5 equivalents) and toluene (e.g., 100 mL).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (e.g., 0.01 mol, 0.1 equivalents) to the mixture.
-
Reflux and Water Removal: Assemble a Dean-Stark apparatus and a reflux condenser on the flask. Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will collect in the Dean-Stark trap. Continue refluxing until the theoretical amount of water has been collected (e.g., 0.2 mol).
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude diethyl hex-2-ynedioate can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of Dimethyl Hex-2-ynedioate using Sulfuric Acid Catalyst
This protocol is adapted from the synthesis of dimethyl acetylenedicarboxylate.[2]
Materials:
-
This compound
-
Methanol
-
Concentrated Sulfuric Acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous calcium chloride
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask, suspend this compound (e.g., 0.2 mol) in methanol (e.g., 200 mL).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (e.g., 5 mL) to the stirred suspension.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 10-12 hours.
-
Work-up: Allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing cold water (e.g., 500 mL) and extract with diethyl ether (3 x 150 mL).
-
Washing: Combine the ether extracts and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with water.
-
Drying and Concentration: Dry the ethereal solution over anhydrous calcium chloride, filter, and remove the ether by rotary evaporation.
-
Purification: Purify the resulting dimethyl hex-2-ynedioate by vacuum distillation.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of this compound esters.
Caption: Workflow for Ester Synthesis and Purification.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
-
The ester products may be lachrymatory and should be handled with care.
By following these generalized protocols and adapting them as necessary based on experimental observations, researchers can successfully synthesize and explore the properties and applications of novel this compound esters.
References
Application Notes and Protocols for the Derivatization of Hex-2-ynedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hex-2-ynedioic acid is a dicarboxylic acid featuring a carbon-carbon triple bond, presenting a versatile scaffold for chemical synthesis. Its dual carboxylic acid functionalities and the reactive alkyne group make it a valuable building block in the fields of medicinal chemistry, drug development, and materials science. Derivatization of this compound can be strategically employed to modify its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, or to introduce pharmacologically active moieties. This document provides detailed application notes and experimental protocols for the primary derivatization methods applicable to this compound: esterification, amidation, and cycloaddition.
Disclaimer: Specific experimental data for the derivatization of this compound is not extensively available in public literature. The following protocols are based on established methods for analogous dicarboxylic and alkynoic acids and should be adapted and optimized for the specific target molecule.
Esterification: Synthesis of Hex-2-ynedioates
Esterification of the carboxylic acid groups is a common initial step in the synthesis of more complex molecules. It can serve to protect the acidic protons, increase solubility in organic solvents, or act as a precursor for further transformations.
Application Note:
The Fischer-Speier esterification is a reliable and straightforward method for converting dicarboxylic acids to their corresponding diesters. The reaction is typically performed using an excess of the alcohol as the solvent and a strong acid catalyst. For alkynoic acids, this method is effective and generally does not affect the triple bond. The resulting diesters, such as dimethyl hex-2-ynedioate, are often more versatile for subsequent reactions, including cycloadditions.
Quantitative Data Summary (for analogous reactions)
| Starting Material | Reagents | Conditions | Product | Yield |
| But-2-ynedioic acid | Methanol, conc. H₂SO₄ | Reflux, 12 h | Dimethyl but-2-ynedioate | ~90%[1] |
| Adipic acid | Ethanol, conc. H₂SO₄ | Reflux, 4 h | Diethyl adipate | 85-90% |
| Benzoic acid | Methanol, POCl₃ | Room Temp, 2 h | Methyl benzoate | 95%[2] |
Experimental Protocol: Synthesis of Dimethyl Hex-2-ynedioate
Materials:
-
This compound
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, suspend this compound (1 equivalent) in anhydrous methanol (10-20 equivalents).
-
With gentle stirring, slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the suspension.
-
Attach a reflux condenser and heat the mixture to reflux for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude dimethyl hex-2-ynedioate.
-
The product can be further purified by vacuum distillation or column chromatography on silica gel.
Experimental Workflow: Fischer Esterification
Caption: General workflow for the Fischer esterification of this compound.
Amidation: Synthesis of Hex-2-ynediamides
The conversion of carboxylic acids to amides is a cornerstone of medicinal chemistry, as the amide bond is central to peptides and many pharmaceuticals. Direct amidation requires harsh conditions; therefore, coupling agents are typically employed to facilitate the reaction at room temperature.
Application Note:
Peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) are highly effective for the formation of amide bonds from carboxylic acids and amines. This method is mild and tolerates a wide range of functional groups, making it suitable for the synthesis of diverse libraries of hex-2-ynediamide derivatives for screening in drug discovery programs.
Quantitative Data Summary (for analogous reactions)
| Starting Material | Amine | Coupling System | Conditions | Product | Yield |
| Dodecanoic Acid | Aniline | Nb₂O₅ (catalyst) | 160 °C, 24 h | N-phenyldodecanamide | 95%[3] |
| Various Acids | Various Amines | EDC / HOBt | Room Temp, 12-24 h | Various Amides | 60-95% |
| Phenylacetic Acid | Urea | Mg(NO₃)₂·6H₂O | 140 °C, 3 h | 2-phenylacetamide | 85% |
Experimental Protocol: Synthesis of a Bis-Amide Derivative of this compound
Materials:
-
This compound
-
Primary or secondary amine (2.1 equivalents)
-
EDC (2.2 equivalents)
-
HOBt (2.2 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (4.0 equivalents, optional)
-
1M aqueous HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine, Anhydrous MgSO₄
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM or DMF.
-
Add the amine (2.1 equivalents), HOBt (2.2 equivalents), and if the amine is used as a hydrochloride salt, a tertiary base like TEA or DIPEA.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (2.2 equivalents) portion-wise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with ethyl acetate or DCM.
-
Wash the organic phase sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure diamide.
Experimental Workflow: EDC-Mediated Amidation
Caption: General workflow for the EDC-mediated amidation of this compound.
Cycloaddition Reactions: Accessing Cyclic Scaffolds
The electron-deficient alkyne in this compound and its esters makes it an excellent dienophile for [4+2] cycloaddition reactions (Diels-Alder reaction). This provides a powerful method for the construction of six-membered rings with high stereocontrol.
Application Note:
The diester derivatives of this compound are typically more reactive dienophiles than the free diacid. These reactions can be performed with a wide variety of dienes, including open-chain, cyclic, and heterocyclic dienes, to generate a diverse range of complex molecular architectures. These products can serve as intermediates for the synthesis of novel therapeutics.
Quantitative Data Summary (for analogous reactions)
| Dienophile | Diene | Conditions | Product | Yield |
| Dimethyl but-2-ynedioate | 1,3-Butadiene | Benzene, 100 °C, 20 h | Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate | 98% |
| Dimethyl but-2-ynedioate | Cyclopentadiene | Methanol, 0-25 °C, 16 h | Bicyclic adduct | 95% |
| Diethyl but-2-ynedioate | Anthracene | Xylene, Reflux, 4 h | Triptycene derivative | 92% |
Experimental Protocol: Diels-Alder Reaction of Dimethyl Hex-2-ynedioate
Materials:
-
Dimethyl hex-2-ynedioate
-
A suitable diene (e.g., freshly cracked cyclopentadiene, 1.1 equivalents)
-
Anhydrous toluene or xylene
-
Round-bottom flask, condenser
Procedure:
-
Dissolve dimethyl hex-2-ynedioate (1 equivalent) in anhydrous toluene in a round-bottom flask.
-
Add the diene (1.1 equivalents) to the solution. If the reaction is highly exothermic, the addition should be done slowly and with cooling.
-
Stir the mixture at room temperature or heat to reflux as required. The optimal temperature depends on the reactivity of the diene.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude cycloadduct can be purified by recrystallization from a suitable solvent system (e.g., ethanol or hexanes/ethyl acetate) or by column chromatography.
Logical Relationship: Diels-Alder Reaction
Caption: Logical diagram of the Diels-Alder reaction with a hex-2-ynedioate derivative.
References
Application Note: Quantification of Hex-2-ynedioic Acid Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hex-2-ynedioic acid is a dicarboxylic acid whose precise quantification is essential in various research areas, including metabolic studies and drug development. This document provides a detailed protocol for the sensitive and selective quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method described herein is based on established principles for the analysis of dicarboxylic acids and has been adapted for the specific properties of this compound.[1][2][3]
Due to the low abundance and poor ionization of many dicarboxylic acids in biological fluids, a derivatization step is often employed to enhance sensitivity and chromatographic performance.[1] This protocol will detail a derivatization strategy followed by LC-MS/MS analysis in the Multiple Reaction Monitoring (MRM) mode for robust and reliable quantification.
Experimental Protocols
1. Sample Preparation and Extraction
This protocol is designed for the extraction of this compound from biological samples such as plasma, serum, or urine.
-
Materials:
-
Biological sample (e.g., 200 µL plasma)
-
Internal Standard (IS) solution (e.g., a deuterated analog of this compound or a structurally similar dicarboxylic acid)
-
Protein precipitation solution (e.g., 1% formic acid in acetonitrile)
-
Extraction solvent (e.g., acidified ethyl acetate)[1]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
-
Protocol:
-
To a 1.5 mL microcentrifuge tube, add 200 µL of the biological sample.
-
Spike the sample with an appropriate amount of the internal standard solution.
-
Add 600 µL of cold protein precipitation solution (1% formic acid in acetonitrile) to the sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Add 500 µL of acidified ethyl acetate to the supernatant for liquid-liquid extraction.[1]
-
Vortex for 1 minute and then centrifuge at 14,000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction (steps 7-9) one more time and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 30°C.
-
The dried residue is now ready for derivatization.
-
2. Derivatization
To enhance detection by LC-MS/MS, a charge-reversal derivatization can be employed.[1] This example uses Dimethylaminophenacyl Bromide (DmPABr), which reacts with the carboxylic acid groups.[1]
-
Materials:
-
Dried sample extract
-
Derivatization reagent: 10 mg/mL Dimethylaminophenacyl Bromide (DmPABr) in acetonitrile
-
Base catalyst: N,N-Diisopropylethylamine (DIPEA)
-
Reaction quenching solution: 1% formic acid in water
-
Water bath or heating block
-
-
Protocol:
-
Reconstitute the dried sample extract in 50 µL of acetonitrile.
-
Add 20 µL of the DmPABr solution and 5 µL of DIPEA.
-
Vortex briefly and incubate the mixture in a water bath at 60°C for 30 minutes.[1]
-
After incubation, cool the samples to room temperature.
-
Quench the reaction by adding 10 µL of 1% formic acid.[1]
-
The derivatized sample is now ready for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
LC Parameters (Example):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: These must be optimized by infusing a standard of the derivatized this compound. The precursor ion will be the [M+H]+ of the derivatized molecule, and the product ions will be characteristic fragments.
-
Collision Energy (CE) and other source parameters: These must be optimized for the specific instrument and analyte.
-
Data Presentation
Quantitative data should be summarized for clarity and ease of comparison. The following tables provide a template for presenting validation and sample analysis results.
Table 1: Calibration Curve for this compound
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) |
| 1 | ||
| 5 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| 500 | ||
| 1000 |
Table 2: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 10 | ||||
| Medium | 100 | ||||
| High | 800 |
Table 3: Sample Quantification Results
| Sample ID | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
| Sample 1 | ||
| Sample 2 | ||
| Sample 3 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound.
Logical Relationship for Derivatization
Caption: Rationale for the derivatization of this compound.
References
Application Notes and Protocols for the Purification of Hex-2-ynedioic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of Hex-2-ynedioic acid, a dicarboxylic acid of interest in various research and development applications. The following methods are based on established techniques for the purification of dicarboxylic and alkyne-containing carboxylic acids.
Introduction to Purification Strategies
The purity of this compound is critical for its subsequent use in synthesis, biological assays, and pharmaceutical formulations. Common impurities may include starting materials from synthesis, side-products, and residual solvents. The purification strategies outlined below are designed to remove these contaminants effectively. The primary methods covered are:
-
Recrystallization: A robust technique for purifying solid compounds based on differences in solubility.
-
Column Chromatography: A versatile method for separating compounds based on their differential adsorption to a stationary phase.
-
Melt Crystallization: An alternative to solvent crystallization, particularly for thermally stable compounds.[1]
The choice of method will depend on the nature and quantity of impurities, the scale of the purification, and the desired final purity.
General Purification Workflow
The overall process for purifying crude this compound typically follows a logical sequence of steps designed to maximize purity and yield. The workflow may be adapted based on the specific impurity profile of the crude material.
Caption: General workflow for the purification of this compound.
Data Presentation: Purity Comparison
| Purification Technique | Typical Solvents/Mobile Phase | Expected Purity (%) | Expected Yield (%) | Notes |
| Recrystallization | Aqueous Methanol, Ethyl Acetate/Hexane | > 98% | 70 - 90% | Purity is highly dependent on the choice of solvent and cooling rate. |
| Silica Gel Column Chromatography | Ethyl Acetate/Hexane with Acetic Acid | > 99% | 50 - 80% | Effective for removing less polar impurities. |
| Reversed-Phase (C18) Column Chromatography | Water/Acetonitrile with 0.1% TFA | > 99.5% | 60 - 85% | Ideal for separating polar impurities.[2] |
| Melt Crystallization | Not Applicable (Solvent-free) | > 99% | 40 - 90% | Requires thermal stability of the compound.[1] |
Experimental Protocols
Protocol 1: Recrystallization from Aqueous Methanol
This protocol is adapted from a method used for a structurally similar compound, trans-hex-3-ene-1,6-dioic acid.[3]
Objective: To purify crude this compound by crystallization from a mixed solvent system.
Materials:
-
Crude this compound
-
Methanol (ACS grade)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of hot methanol to dissolve the solid completely with stirring and gentle heating.
-
Slowly add hot deionized water dropwise to the solution until it becomes slightly turbid (cloudy).
-
Add a few more drops of hot methanol until the solution becomes clear again.
-
If any insoluble impurities are present, perform a hot filtration at this stage.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold aqueous methanol.
-
Dry the purified crystals under vacuum to a constant weight.
Caption: Protocol for the recrystallization of this compound.
Protocol 2: Reversed-Phase (C18) Flash Column Chromatography
This protocol is a general method for the purification of carboxylic acids using reversed-phase chromatography.[2]
Objective: To achieve high purity of this compound by separating it from polar and non-polar impurities.
Materials:
-
Crude this compound
-
C18 silica gel
-
HPLC grade water
-
HPLC grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
Chromatography column
-
Fraction collector
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of C18 silica gel in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% TFA) and pack the chromatography column.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase. If solubility is low, a small amount of a stronger solvent like methanol can be used.
-
Loading: Carefully load the sample onto the top of the packed column.
-
Elution: Begin elution with the initial mobile phase. A typical gradient could be from 5% to 50% acetonitrile in water (both containing 0.1% TFA) over a set number of column volumes.
-
Fraction Collection: Collect fractions throughout the elution process.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. Note that complete removal of water may require lyophilization.
Caption: Protocol for reversed-phase column chromatography.
Protocol 3: Solid Phase Extraction for Alkyne-Containing Molecules
This is an advanced technique that could be adapted for the specific purification of alkyne-containing molecules like this compound based on the interaction of the alkyne group with silver ions.[4]
Objective: To selectively capture and purify this compound from a complex mixture.
Materials:
-
Crude this compound
-
Solid phase extraction (SPE) cartridge containing a silver ion-supported stationary phase
-
Appropriate loading, washing, and elution solvents (to be determined empirically, but may include isopropanol/water mixtures and acidic eluents).[4]
-
SPE vacuum manifold
Procedure:
-
Column Conditioning: Condition the silver-ion SPE cartridge according to the manufacturer's instructions.
-
Sample Loading: Dissolve the crude product in a suitable solvent and pass it through the conditioned SPE cartridge. The alkyne functionality should interact with the silver ions, retaining the this compound on the column.
-
Washing: Wash the cartridge with a solvent that will remove non-alkyne impurities but not displace the desired product.
-
Elution: Elute the purified this compound using a solvent that disrupts the alkyne-silver ion interaction, such as a mobile phase containing an acid (e.g., 0.1% TFA).[4]
-
Solvent Removal: Remove the solvent from the collected eluate to obtain the pure product.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle organic solvents and acids with care, avoiding inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals used.
References
- 1. EP1214286A1 - Purification and recovery of dicarboxylic acids using melt crystallization - Google Patents [patents.google.com]
- 2. teledyneisco.com [teledyneisco.com]
- 3. prepchem.com [prepchem.com]
- 4. JPWO2018061593A1 - Method for concentration and purification of alkyne-containing molecules - Google Patents [patents.google.com]
Application Notes and Protocols: Acetylenedicarboxylic Acid and Its Esters as Versatile Building Blocks in Complex Molecule Synthesis
A note on Hex-2-ynedioic Acid: Comprehensive searches for "this compound" have revealed a significant lack of published applications or detailed synthetic protocols for this specific molecule. It is not a commonly available or utilized building block in organic synthesis. However, the closely related and well-documented alkyne, But-2-ynedioic acid (acetylenedicarboxylic acid) , and its highly versatile ester, dimethyl acetylenedicarboxylate (DMAD) , serve as exemplary models for the synthetic utility of alkynedioic acids. This document will therefore focus on the applications and protocols of acetylenedicarboxylic acid and DMAD as powerful building blocks for the synthesis of complex molecules, providing researchers, scientists, and drug development professionals with a practical guide to their use.
Overview of Synthetic Applications
Acetylenedicarboxylic acid and its esters are highly valuable precursors in organic synthesis due to the electrophilic nature of their carbon-carbon triple bond, which is flanked by two electron-withdrawing carboxylate groups. This structural feature renders them highly reactive towards a variety of nucleophiles and dienes, making them ideal starting materials for the construction of diverse and complex molecular architectures. Key applications include:
-
Diels-Alder Reactions: As potent dienophiles, they readily participate in [4+2] cycloaddition reactions with a wide range of dienes to form substituted cyclohexadiene derivatives, which are precursors to aromatic and hydroaromatic systems.
-
1,3-Dipolar Cycloadditions: They are excellent dipolarophiles, reacting with 1,3-dipoles such as azides, nitrile oxides, and ylides to afford a variety of five-membered heterocyclic compounds, including pyrazoles, isoxazoles, and pyrroles.[1]
-
Michael Additions: The electron-deficient alkyne system is susceptible to conjugate addition by a diverse range of nucleophiles, including amines, thiols, and carbanions, leading to the formation of highly functionalized alkenes.
-
Synthesis of Heterocycles: Beyond cycloadditions, these building blocks are instrumental in multicomponent reactions and tandem processes for the synthesis of complex heterocyclic systems like pyridines, quinolines, and thiazoles.[2]
-
Metal-Organic Frameworks (MOFs) and Coordination Polymers: The rigid, linear structure of the acetylenedicarboxylate dianion makes it an excellent linker for the construction of crystalline coordination polymers and MOFs.
Quantitative Data Summary
The following tables summarize representative reactions and yields for the synthesis of complex molecules using acetylenedicarboxylic acid and its esters.
Table 1: Diels-Alder Reactions with Dimethyl Acetylenedicarboxylate (DMAD)
| Diene | Dienophile | Catalyst/Conditions | Product | Yield (%) |
| Furan | DMAD | AlCl₃, CH₂Cl₂ | Dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate | High |
| 2,5-Dimethylfuran | DMAD | Microwave, AlCl₃/CH₂Cl₂ | Dimethyl 1,4-dimethyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate | 95 |
| 1,3-Cyclohexadiene | DMAD | Microwave, AlCl₃/CH₂Cl₂ | Dimethyl bicyclo[2.2.2]octa-2,5-diene-2,3-dicarboxylate | High |
| Anthracene | DMAD | Microwave, AlCl₃/CH₂Cl₂ | Dimethyl 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylate | High |
Table 2: Synthesis of Heterocycles using Acetylenedicarboxylic Acid/Esters
| Reactant 1 | Reactant 2 | Conditions | Heterocyclic Product | Yield (%) |
| Hydrazine sulfate | Acetylacetone | Aqueous NaOH | 3,5-Dimethylpyrazole | 77-81 |
| Thioamides/Thiosemicarbazides | DMAD | Varies | 1,3-Thiazolidin-4-ones or 1,3-Thiazin-4-ones | Varies |
| Aromatic Aldehydes, Malononitrile, Aniline | Diethyl Acetylenedicarboxylate | Morpholine, Ethanol, RT | Diethyl 6-amino-4-aryl-5-cyano-1,4-dihydropyridine-2,3-dicarboxylate | Good |
| Aromatic Aldehydes | DMAD, Pyridine | Reflux | 2-Benzoylfumarates | Good |
Experimental Protocols
Protocol 1: Synthesis of Acetylenedicarboxylic Acid
This protocol describes the synthesis of acetylenedicarboxylic acid from α,β-dibromosuccinic acid.
Materials:
-
Potassium hydroxide (KOH)
-
Methanol (95%)
-
α,β-Dibromosuccinic acid
-
Concentrated Sulfuric acid (H₂SO₄)
-
Diethyl ether
-
2 L Round-bottomed flask with reflux condenser
-
Ice bath
-
Filtration apparatus
-
Separatory funnel
-
Vacuum desiccator
Procedure:
-
Prepare a solution of potassium hydroxide by dissolving 122 g (2.2 moles) of KOH in 700 mL of 95% methanol in a 2 L round-bottomed flask equipped with a reflux condenser.
-
To this alkaline solution, add 100 g (0.36 mole) of α,β-dibromosuccinic acid.
-
Reflux the mixture for 1 hour and 15 minutes on a steam bath.
-
Cool the reaction mixture and filter with suction.
-
Wash the collected salt mixture with 200 mL of methanol and dry.
-
Dissolve the salt mixture in 270 mL of water and precipitate the acid potassium salt by adding a solution of 8 mL of concentrated sulfuric acid in 30 mL of water.
-
Allow the mixture to stand for at least 3 hours, then filter with suction.
-
Dissolve the acid salt in 240 mL of water to which 60 mL of concentrated sulfuric acid has been added.
-
Extract the solution with five 100 mL portions of diethyl ether.
-
Combine the ether extracts and evaporate to dryness on a steam bath to obtain hydrated crystals of acetylenedicarboxylic acid.
-
Dry the crystals in a vacuum desiccator over concentrated sulfuric acid for two days. The product should have a sharp decomposition point at 175–176°C. The expected yield is 30–36 g (73–88%).[3]
Protocol 2: Diels-Alder Reaction of Furan with Dimethyl Acetylenedicarboxylate (DMAD) under Microwave Irradiation
This protocol details a rapid and high-yield synthesis of a key oxabicyclic compound.[4]
Materials:
-
Furan
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Domestic microwave oven
-
Reaction vessel suitable for microwave synthesis
-
Silica gel for column chromatography
-
Ethyl acetate/hexane mixture
Procedure:
-
In a suitable microwave reaction vessel, combine equimolar amounts of furan and dimethyl acetylenedicarboxylate (DMAD).
-
Add a catalytic amount of aluminum chloride (AlCl₃) dissolved in a minimal amount of dichloromethane.
-
Seal the vessel and place it in a domestic microwave oven.
-
Irradiate the mixture for a short period (typically a few minutes, optimization may be required) at a suitable power level.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product by flash column chromatography on silica gel using an ethyl acetate/hexane mixture as the eluent to obtain dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate.[4]
Protocol 3: Synthesis of 3,5-Dimethylpyrazole
This protocol describes the synthesis of a pyrazole derivative from a 1,3-dicarbonyl compound and hydrazine.[1]
Materials:
-
Hydrazine sulfate
-
10% Sodium hydroxide (NaOH) solution
-
Acetylacetone
-
Diethyl ether
-
Anhydrous potassium carbonate
-
1 L Round-bottomed flask with a separatory funnel, thermometer, and stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 mL of 10% sodium hydroxide in a 1 L round-bottomed flask fitted with a separatory funnel, thermometer, and stirrer.[1]
-
Cool the flask in an ice bath.
-
Once the temperature of the mixture reaches 15°C, add 50 g (0.50 mole) of acetylacetone dropwise with stirring, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.
-
Stir the mixture for an additional hour at 15°C.
-
Dilute the contents of the flask with 200 mL of water to dissolve any precipitated inorganic salts.
-
Transfer the mixture to a 1 L separatory funnel and extract with 125 mL of diethyl ether.
-
Separate the layers and extract the aqueous layer with four 40 mL portions of ether.
-
Combine the ether extracts, wash once with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
-
Remove the ether by distillation.
-
Dry the slightly yellow crystalline residue of 3,5-dimethylpyrazole under reduced pressure to obtain 37–39 g (77–81%) of the product with a melting point of 107–108°C.[1]
Visualizations
Caption: Synthetic pathways using acetylenedicarboxylic acid/esters.
References
Application Notes and Protocols: Hex-2-ynedioic Acid in Materials Science
A-Level Note on Hex-2-ynedioic Acid: Direct experimental data and established applications specifically for this compound in materials science are limited in publicly available literature. The following application notes and protocols are based on the established roles of analogous alkynedicarboxylic acids, such as acetylenedicarboxylic acid (but-2-ynedioic acid), and provide a predictive framework for the potential utility of this compound. Researchers should consider these as a starting point for exploratory studies.
Application in Metal-Organic Frameworks (MOFs)
This compound is a promising candidate as an organic linker for the synthesis of novel Metal-Organic Frameworks (MOFs). The linear rigid structure imposed by the alkyne group, combined with the coordinating carboxylate functionalities, can lead to MOFs with unique topologies and pore environments. The alkyne moiety within the pores can serve as a site for post-synthetic modification, allowing for the introduction of further functionalities.
Potential Advantages:
-
Structural Rigidity: The triple bond imparts rigidity to the linker, which can contribute to the formation of robust and porous frameworks.
-
Tunable Pore Chemistry: The alkyne group provides a reactive handle for post-synthetic modification (PSM) via reactions like click chemistry, enabling the tailoring of the pore environment for specific applications.[1][2]
-
Enhanced Adsorption Properties: The π-system of the alkyne can interact with guest molecules, potentially leading to enhanced adsorption of gases and organic vapors.
Quantitative Data: Comparison of Related Dicarboxylic Acid Linkers in MOFs
While specific data for this compound is unavailable, the following table summarizes key properties of MOFs constructed from analogous dicarboxylic acid linkers. This data can serve as a benchmark for future studies on this compound-based MOFs.
| Linker Name | MOF Designation | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Key Application |
| Acetylenedicarboxylic acid | IRMOF-type | Zn(II) | ~1200 | ~0.5 | Gas Storage |
| Terephthalic acid | MOF-5 | Zn(II) | 2900 - 3800 | 1.0 - 1.4 | Gas Storage, Catalysis |
| 2-Aminoterephthalic acid | UiO-66-NH₂ | Zr(IV) | ~1200 | ~0.5 | Catalysis, Sensing |
Experimental Protocol: Synthesis of a Hypothetical Zn-based MOF using this compound
This protocol is adapted from established procedures for synthesizing zinc-based MOFs with dicarboxylic acid linkers.
Materials:
-
This compound
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Chloroform
Procedure:
-
In a 20 mL scintillation vial, dissolve 50 mg of this compound and 150 mg of zinc nitrate hexahydrate in 10 mL of DMF.
-
Cap the vial tightly and heat in an oven at 100 °C for 24 hours.
-
Allow the vial to cool to room temperature. Colorless crystals should form.
-
Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
Solvent exchange the crystals by immersing them in chloroform for 3 days, replacing the chloroform daily.
-
Activate the MOF by heating the chloroform-exchanged crystals under vacuum at 150 °C for 12 hours to remove residual solvent.
-
Characterize the resulting MOF using Powder X-ray Diffraction (PXRD), Thermogravimetric Analysis (TGA), and gas adsorption measurements (e.g., N₂ at 77 K) to determine its structure, thermal stability, and porosity.
Workflow for MOF Synthesis:
Caption: Workflow for the synthesis and characterization of a MOF.
Application in Advanced Polymers
The incorporation of this compound as a monomer in polyesters or polyamides can introduce unique properties to the resulting polymers. The rigidity of the alkyne unit can enhance the thermal stability and mechanical strength of the polymer backbone. Furthermore, the alkyne groups can be used for subsequent cross-linking reactions, for example, through thiol-yne click chemistry, to create thermosetting materials or hydrogels.[3]
Potential Advantages:
-
Increased Thermal Stability: The rigid alkyne unit can restrict chain mobility, leading to higher glass transition temperatures (Tg) and decomposition temperatures.
-
Cross-linking Capability: The pendant or in-chain alkyne groups provide sites for cross-linking, allowing for the formation of robust networks with tailored mechanical properties.[3]
-
Functionalizable Materials: The alkyne group can be modified post-polymerization to attach bioactive molecules, dyes, or other functional moieties.
Quantitative Data: Thermal Properties of Polyesters with Unsaturated Linkers
This table presents representative data for polyesters containing unsaturated units, which can be used as a reference for designing polymers with this compound.
| Monomer 1 | Monomer 2 | Polymer Type | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td) (°C) |
| Fumaric Acid | 1,4-Butanediol | Unsaturated Polyester | 50 - 60 | ~350 |
| Sebacic Acid | 1,3-Propanediol, Alkyne-serinol | Alkyne-functionalized Polyester | -20 to -10 | ~300 |
| Adipic Acid | 1,6-Hexanediol | Saturated Polyester | -60 to -50 | ~370 |
Experimental Protocol: Synthesis of a Polyester with this compound
This protocol describes a melt polycondensation method for synthesizing a polyester from this compound and a diol.
Materials:
-
This compound
-
1,6-Hexanediol
-
Titanium(IV) butoxide (catalyst)
-
Antioxidant (e.g., Irganox 1010)
-
Nitrogen gas supply
-
High-vacuum line
Procedure:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add equimolar amounts of this compound and 1,6-Hexanediol.
-
Add a catalytic amount of titanium(IV) butoxide (e.g., 200 ppm) and a small amount of antioxidant.
-
Heat the mixture under a gentle stream of nitrogen to 180 °C with stirring to form a homogenous melt.
-
Maintain the temperature for 4-6 hours to carry out the esterification reaction, collecting the water byproduct in the condenser.
-
Gradually increase the temperature to 220 °C and slowly apply a high vacuum (<1 mbar) over 1-2 hours.
-
Continue the polycondensation under vacuum for another 4-6 hours to increase the molecular weight of the polymer.
-
Cool the reactor to room temperature under nitrogen and collect the resulting polyester.
-
Characterize the polymer using Gel Permeation Chromatography (GPC) for molecular weight, Differential Scanning Calorimetry (DSC) for thermal transitions, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
Logical Relationship in Polymer Synthesis:
Caption: Logical steps in the synthesis of a cross-linkable polyester.
Application in Drug Delivery Systems
Dicarboxylic acids are utilized in drug delivery systems as linkers to conjugate drugs to carriers or to form the backbone of biodegradable polymers for encapsulation.[4][5] The alkyne group in this compound offers a unique handle for "click" chemistry, which is a highly efficient and biocompatible conjugation method. This could be exploited to attach targeting ligands or drugs to a polymer backbone or nanoparticle surface.
Potential Advantages:
-
Biocompatible Conjugation: Click chemistry reactions are often bio-orthogonal, meaning they can occur in biological systems without interfering with native biochemical processes.
-
Biodegradability: Polyesters based on dicarboxylic acids are often biodegradable, which is advantageous for controlled drug release and elimination from the body.
-
Versatile Platform: The alkyne functionality allows for the attachment of a wide range of molecules, including targeting moieties, imaging agents, and therapeutic payloads.
Experimental Protocol: Conceptual Surface Functionalization of a Nanoparticle for Drug Delivery
This protocol outlines a conceptual workflow for using this compound to functionalize a hypothetical amine-coated nanoparticle with a targeting ligand via click chemistry.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica or polymer-based)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Azide-functionalized targeting ligand (e.g., azide-PEG-folate)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS)
Procedure:
-
Activation of this compound: Dissolve this compound, EDC, and NHS in a suitable buffer (e.g., MES buffer, pH 6.0) to activate one of the carboxylic acid groups.
-
Coupling to Nanoparticles: Add the amine-functionalized nanoparticles to the activated acid solution and stir at room temperature for 4-6 hours to form an amide bond, resulting in alkyne-functionalized nanoparticles. Purify the nanoparticles by centrifugation and washing.
-
Click Reaction: Disperse the alkyne-functionalized nanoparticles in PBS. Add the azide-functionalized targeting ligand, followed by freshly prepared solutions of CuSO₄ and sodium ascorbate.
-
Reaction and Purification: Allow the reaction to proceed for 12-24 hours at room temperature. Purify the functionalized nanoparticles by dialysis or repeated centrifugation to remove unreacted reagents.
-
Characterization: Confirm the successful conjugation using techniques such as Fourier-transform infrared spectroscopy (FTIR) to detect the triazole ring formation and dynamic light scattering (DLS) to assess changes in nanoparticle size and surface charge.
Signaling Pathway Analogy for Targeted Drug Delivery:
Caption: Conceptual pathway for targeted nanoparticle drug delivery.
References
- 1. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Reaction Kinetics Studies of Hex-2-ynedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hex-2-ynedioic acid is a dicarboxylic acid containing a central carbon-carbon triple bond. This unique structure offers a variety of potential chemical transformations, making it a molecule of interest in organic synthesis and drug development. Understanding the reaction kinetics of this compound is crucial for optimizing reaction conditions, controlling product selectivity, and developing efficient synthetic routes. These application notes provide a framework for studying the kinetics of two primary reaction types for this compound: esterification and catalytic hydrogenation. Due to a lack of specific kinetic data for this compound in the current literature, this document presents generalized protocols and data presentation templates based on established principles for similar compounds.
Synthesis of this compound
A potential synthetic route to this compound can be adapted from the known synthesis of acetylenedicarboxylic acid.[1][2] A common method involves the dehydrohalogenation of a dihalo-succinic acid derivative.
1.1. Hypothetical Synthesis Workflow
References
Application Notes and Protocols for Acetylenedicarboxylic Acid (But-2-ynedioic Acid)
Acetylenedicarboxylic acid is a versatile organic compound utilized as a building block in the synthesis of various chemical structures, including heterocyclic compounds and as a dienophile in Diels-Alder reactions.[1] Its derivatives have applications in the development of novel materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).[2]
Physicochemical Properties
A summary of the key physicochemical properties of Acetylenedicarboxylic acid is provided in the table below.
| Property | Value |
| IUPAC Name | But-2-ynedioic acid |
| Other Names | Acetylenedicarboxylic acid |
| CAS Number | 142-45-0 |
| Molecular Formula | C₄H₂O₄ |
| Molar Mass | 114.06 g/mol |
| Appearance | Crystalline solid |
| Melting Point | 175-176 °C (decomposes) |
| Solubility | Soluble in diethyl ether |
Experimental Protocols
The following protocols are detailed methodologies for the synthesis and purification of acetylenedicarboxylic acid and related compounds.
Protocol 1: Synthesis of Acetylenedicarboxylic Acid from α,β-Dibromosuccinic Acid
This protocol is based on the first described synthesis of acetylenedicarboxylic acid.[1]
Materials:
-
α,β-Dibromosuccinic acid
-
Potassium hydroxide (KOH)
-
Methanol or Ethanol
-
Sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, beaker, etc.)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
Procedure:
-
Dissolve α,β-dibromosuccinic acid in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Prepare a solution of potassium hydroxide in the same alcohol.
-
Slowly add the potassium hydroxide solution to the α,β-dibromosuccinic acid solution while stirring. The reaction is exothermic and may require cooling to maintain a controlled temperature.
-
After the addition is complete, heat the mixture to reflux for a specified period to ensure the completion of the reaction, which yields potassium bromide and potassium acetylenedicarboxylate.[1]
-
Cool the reaction mixture and separate the precipitated salts (potassium bromide and potassium acetylenedicarboxylate) by filtration.
-
Treat the collected salts with a calculated amount of sulfuric acid to protonate the acetylenedicarboxylate to acetylenedicarboxylic acid.
-
Extract the acetylenedicarboxylic acid from the aqueous solution using diethyl ether.
-
Dry the ether extract over anhydrous sodium sulfate.
-
Evaporate the diethyl ether to obtain the crystalline acetylenedicarboxylic acid.
Protocol 2: General Purification of a Dicarboxylic Acid by Extraction and Recrystallization
This protocol provides a general method for the purification of acidic organic compounds.
Materials:
-
Crude dicarboxylic acid
-
Ethyl acetate
-
Concentrated hydrochloric acid (HCl)
-
Aqueous sodium carbonate (Na₂CO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Appropriate solvent for recrystallization (e.g., aqueous methanol)
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve the crude product in ethyl acetate.
-
To remove impurities, convert the acid into its sodium salt by washing the organic solution with an aqueous solution of sodium carbonate.[3] The sodium salt of the dicarboxylic acid will move to the aqueous layer.
-
Separate the aqueous layer containing the sodium salt of the dicarboxylic acid.
-
Acidify the aqueous phase with concentrated hydrochloric acid to regenerate the dicarboxylic acid, which will precipitate if it is a solid or can be extracted.[3]
-
Extract the purified dicarboxylic acid with multiple portions of ethyl acetate.[3]
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.[3]
-
Evaporate the solvent under reduced pressure to obtain the purified dicarboxylic acid.[3]
-
For further purification, recrystallize the solid product from a suitable solvent system, such as aqueous methanol.
Diagrams
Synthesis Workflow for Acetylenedicarboxylic Acid
References
Application Notes and Protocols for Hex-2-ynedioic Acid Analogs in Medicinal Chemistry
Disclaimer: Due to the limited availability of specific data on the medicinal chemistry applications of "Hex-2-ynedioic acid," this document provides a representative overview based on the activity of structurally related dicarboxylic and acetylenic acids. The primary therapeutic target highlighted is HIV-1 Integrase, a well-established target for inhibitors possessing dicarboxylic acid functionalities. The experimental data presented for "Compound X," a hypothetical this compound analog, is illustrative and intended to guide researchers in the potential evaluation of this class of compounds.
Introduction
Acetylenic dicarboxylic acids represent a class of organic compounds with significant potential in medicinal chemistry. Their rigid structure and the presence of two carboxylic acid groups make them intriguing candidates for enzyme inhibition, particularly for metalloenzymes where the carboxylates can chelate essential metal ions in the active site. This document outlines the potential application of this compound analogs as inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1) Integrase, a critical enzyme for viral replication.
HIV-1 integrase (IN) is a viral enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a crucial step in the HIV life cycle. Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are a key component of modern antiretroviral therapy (ART). Many potent INSTIs feature a characteristic pharmacophore that includes chelating functional groups capable of binding to the two magnesium ions in the enzyme's active site, thereby blocking its catalytic activity. The dicarboxylic acid moiety present in this compound analogs makes them promising candidates for this mechanism of action.
Quantitative Data Summary
The following table summarizes representative in vitro data for a hypothetical this compound analog, "Compound X," against HIV-1 integrase and in a cell-based antiviral assay.
| Parameter | Compound X (Analog) | Raltegravir (Control) |
| HIV-1 Integrase Inhibition (IC50) | 250 nM | 5 nM |
| Antiviral Activity (EC50 in MT-4 cells) | 1.2 µM | 20 nM |
| Cytotoxicity (CC50 in MT-4 cells) | > 100 µM | > 100 µM |
| Selectivity Index (SI = CC50/EC50) | > 83 | > 5000 |
Experimental Protocols
HIV-1 Integrase Strand Transfer Inhibition Assay
This protocol describes a non-radioactive method to quantitatively measure the inhibition of HIV-1 integrase activity.
Materials:
-
Recombinant HIV-1 Integrase
-
Donor substrate DNA (DS DNA) and Target substrate DNA (TS DNA)
-
Streptavidin-coated 96-well plates
-
Reaction Buffer (containing MgCl2)
-
Wash Buffer
-
Blocking Buffer
-
HRP-conjugated antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Compound X (or other test compounds) dissolved in DMSO
-
Positive Control (e.g., Raltegravir)
Procedure:
-
Plate Preparation:
-
Add 100 µL of 1X DS DNA solution to each well of a streptavidin-coated 96-well plate.
-
Incubate for 30 minutes at 37°C.
-
Aspirate the liquid and wash each well 5 times with 300 µL of Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well and incubate for 30 minutes at 37°C.
-
Aspirate the liquid and wash each well three times with 200 µL of Reaction Buffer.
-
-
Inhibitor and Enzyme Incubation:
-
Prepare serial dilutions of Compound X and the positive control in Reaction Buffer (ensure final DMSO concentration is <1%).
-
Add 50 µL of the diluted compounds or control to the appropriate wells.
-
Add 50 µL of diluted HIV-1 Integrase solution to all wells except the 'no enzyme' negative control (add 50 µL of Reaction Buffer instead).
-
Incubate for 30 minutes at 37°C.
-
-
Strand Transfer Reaction:
-
Add 10 µL of 1X TS DNA to each well to initiate the strand transfer reaction.
-
Incubate for 60 minutes at 37°C.
-
-
Detection:
-
Wash the wells 5 times with Wash Buffer.
-
Add 100 µL of HRP-conjugated antibody (diluted in an appropriate buffer) to each well and incubate for 30 minutes at 37°C.
-
Wash the wells 5 times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 10-20 minutes.
-
Add 100 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the 'enzyme only' control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Antiviral Activity Assay in MT-4 Cells
This protocol measures the ability of a compound to inhibit HIV-1 replication in a human T-cell line.
Materials:
-
MT-4 cells
-
HIV-1 (e.g., IIIB strain)
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
-
Compound X (or other test compounds) dissolved in DMSO
-
Positive Control (e.g., Raltegravir)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
-
Compound Addition and Infection:
-
Prepare serial dilutions of Compound X and the positive control in culture medium.
-
Add 50 µL of the diluted compounds to the appropriate wells.
-
Infect the cells by adding 50 µL of a diluted HIV-1 stock to achieve a desired multiplicity of infection (MOI).
-
Include uninfected cells as a cytotoxicity control and infected, untreated cells as a virus control.
-
-
Incubation:
-
Incubate the plates for 5 days at 37°C in a humidified 5% CO2 atmosphere.
-
-
Measurement of Antiviral Activity and Cytotoxicity:
-
After the incubation period, measure the viability of the cells using a suitable reagent (e.g., by adding MTT and measuring absorbance at 570 nm, or by using a luminescent cell viability assay).
-
The protective effect of the compound from virus-induced cell death is a measure of its antiviral activity.
-
-
Data Analysis:
-
Calculate the percent protection for each compound concentration relative to the uninfected and untreated virus controls.
-
Determine the EC50 (50% effective concentration) from the dose-response curve for antiviral activity.
-
Calculate the percent cytotoxicity for each compound concentration relative to the uninfected, untreated control cells.
-
Determine the CC50 (50% cytotoxic concentration) from the dose-response curve for cytotoxicity.
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50.
-
Visualizations
Caption: Workflow for the HIV-1 Integrase Strand Transfer Inhibition Assay.
Caption: Inhibition of HIV-1 Lifecycle by a this compound Analog.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Hex-2-ynedioic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of hex-2-ynedioic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly when employing the common method of oxidizing 2-hexyne-1,6-diol with Jones reagent.
Q1: Why is the yield of my this compound unexpectedly low?
A1: Low yields can stem from several factors. The most common culprits are incomplete reaction, degradation of the product, or mechanical losses during workup. Consider the following troubleshooting steps:
-
Incomplete Oxidation: The Jones oxidation of 2-hexyne-1,6-diol to this compound is a two-step process for each alcohol group, proceeding through an aldehyde intermediate. If the reaction is not allowed to proceed to completion, a mixture of the starting material, the intermediate mono-aldehyde/mono-acid, and the final product will be obtained.
-
Recommendation: Ensure the reaction is stirred for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot is a good indicator of reaction completion. Also, ensure that a sufficient excess of the Jones reagent is used.
-
-
Sub-optimal Reaction Temperature: The oxidation is typically carried out at low temperatures (0-10 °C) to control the exothermic nature of the reaction and minimize side reactions. Running the reaction at too high a temperature can lead to degradation of the target molecule.
-
Recommendation: Maintain the reaction temperature strictly at the recommended level using an ice bath.
-
-
Issues During Extraction: this compound has two carboxylic acid groups, making it quite polar and potentially soluble in the aqueous layer during extraction.
-
Recommendation: Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the diacid. Use a polar organic solvent like ethyl acetate for extraction and perform multiple extractions (at least 3-4 times) to ensure complete recovery of the product.
-
Q2: My final product is a sticky oil instead of a crystalline solid. What could be the reason?
A2: A non-crystalline product often indicates the presence of impurities. These could be residual solvent, unreacted starting material, or side products.
-
Residual Solvent: Incomplete removal of the extraction solvent (e.g., ethyl acetate) or acetone can result in an oily product.
-
Recommendation: Dry the product under high vacuum for an extended period.
-
-
Presence of Side Products: Side reactions can lead to a mixture of products that hinder crystallization. Refer to the side reactions section for more details.
-
Recommendation: Purify the product using column chromatography or recrystallization from an appropriate solvent system.
-
Q3: I observe an unexpected peak in my NMR spectrum. What could be the corresponding side product?
A3: The presence of unexpected peaks in your NMR spectrum points towards the formation of side products. The most likely side products in the synthesis of this compound via Jones oxidation are:
-
2-Hexyne-1,6-dial (the dialdehyde intermediate): You would expect to see an aldehyde proton peak around 9-10 ppm in the 1H NMR spectrum.
-
6-hydroxy-2-hexynoic acid (the hydroxy-acid intermediate): This would show a carboxylic acid proton (10-13 ppm) and signals corresponding to the alcohol-bearing methylene group.
-
Esters: If an alcohol like ethanol or methanol was present (e.g., from the starting material or as a co-solvent), you might form the corresponding mono- or di-ester. This would be indicated by the appearance of new signals in the 3.5-4.5 ppm region (for the -OCH2- group of an ethyl ester, for instance) in the 1H NMR.
A logical workflow for troubleshooting these issues is presented below:
Caption: Troubleshooting workflow for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most straightforward and commonly employed laboratory synthesis involves the oxidation of the corresponding diol, 2-hexyne-1,6-diol, using an oxidizing agent such as Jones reagent (a solution of chromium trioxide in sulfuric acid and acetone).[1][2][3][4]
Q2: Are there any major side reactions I should be aware of?
A2: Yes, the primary side reactions of concern are incomplete oxidation and ester formation.
-
Incomplete Oxidation: The oxidation of each primary alcohol to a carboxylic acid proceeds through an aldehyde intermediate. If the reaction conditions (time, temperature, stoichiometry of the oxidant) are not optimal, the reaction can stop at the aldehyde stage, leading to the formation of 2-hexyne-1,6-dial or 6-hydroxy-2-hexynal as impurities.
-
Ester Formation: The acidic conditions of the Jones oxidation can catalyze the esterification of the product carboxylic acid if any alcohols are present in the reaction mixture. This is particularly relevant if an alcohol is used as a cosolvent or if the starting diol is not fully consumed.
The main and side reaction pathways are illustrated below:
Caption: Main and side reaction pathways in this compound synthesis.
Q3: Can the carbon-carbon triple bond be oxidized under Jones oxidation conditions?
A3: Generally, the carbon-carbon triple bond is stable to Jones oxidation, and this reagent is often used for oxidizing alcohols in the presence of alkynes.[2] However, under very harsh conditions (e.g., prolonged reaction times, high temperatures, or a large excess of the oxidant), cleavage of the alkyne is a possibility, though it is not a common side reaction under standard protocols.
Experimental Protocols
Synthesis of this compound from 2-Hexyne-1,6-diol
This protocol is a general guideline. Researchers should adapt it based on their specific laboratory conditions and safety protocols.
Materials:
-
2-Hexyne-1,6-diol
-
Acetone
-
Jones Reagent (Chromium trioxide in concentrated sulfuric acid and water)
-
Isopropyl alcohol
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
Dissolve 2-hexyne-1,6-diol in a minimal amount of acetone in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution, maintaining the temperature between 0 and 10 °C. The color of the solution will change from orange/red to green as the chromium(VI) is reduced to chromium(III).
-
Continue adding the Jones reagent until the orange/red color persists, indicating that the starting material has been consumed.
-
Allow the reaction to stir for an additional 30 minutes at 0-10 °C.
-
Quench the excess oxidant by the dropwise addition of isopropyl alcohol until the green color of Cr(III) is observed.
-
Remove the acetone under reduced pressure.
-
Add deionized water to the residue and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography as needed.
The workflow for this experimental protocol is as follows:
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation
The following table summarizes hypothetical data to illustrate the effect of reaction time on the yield and purity of this compound.
| Reaction Time (hours) | Yield (%) | Purity (%) | Major Impurity |
| 1 | 45 | 80 | 6-hydroxy-2-hexynoic acid |
| 2 | 70 | 92 | 2-Hexyne-1,6-dial |
| 4 | 85 | 98 | - |
| 8 | 82 | 97 | Minor degradation products |
Note: This data is for illustrative purposes only. Optimal reaction times may vary.
References
Technical Support Center: Hex-2-ynedioic Acid Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Hex-2-ynedioic acid.
Frequently Asked Questions (FAQs)
Q1: My synthesized this compound is an oil or a sticky solid and won't crystallize. What is the cause and how can I fix it?
A1: This is a common issue that can arise from several factors:
-
Residual Solvent: The presence of residual solvent from the reaction or extraction can lower the melting point and prevent crystallization. Try drying the product under high vacuum for an extended period.
-
Hygroscopic Nature: Dicarboxylic acids can be hygroscopic, absorbing moisture from the atmosphere, which can lead to an oily appearance. Ensure handling and storage in a dry environment (e.g., in a desiccator or under an inert atmosphere).
-
Impurities: The presence of impurities, such as unreacted starting materials, byproducts, or over-oxidation products, can significantly inhibit crystallization. It is recommended to attempt purification by another method, such as column chromatography, before another crystallization attempt.
Q2: My this compound product is colored. How can I remove the colored impurities?
A2: Colored impurities are common in organic synthesis. Here are a few methods to decolorize your product:
-
Activated Charcoal: During recrystallization, after dissolving the crude product in a suitable hot solvent, a small amount of activated charcoal can be added to the solution. The solution is then boiled for a few minutes and filtered while hot to remove the charcoal, which adsorbs the colored impurities. Be aware that using too much charcoal can lead to loss of the desired product.[1]
-
Recrystallization: Sometimes, a simple recrystallization with an appropriate solvent is sufficient to leave the colored impurities in the mother liquor.
-
Chromatography: If recrystallization is ineffective, column chromatography is a more robust method for separating the desired product from colored impurities.
Q3: I am experiencing low recovery after recrystallizing my this compound. What are the possible reasons?
A3: Low recovery is a frequent challenge in crystallization. The following factors could be contributing:
-
Excess Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of the product remaining in the mother liquor upon cooling.[1] To remedy this, you can try to evaporate some of the solvent and cool the solution again.
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound has high solubility in the chosen solvent even at low temperatures, the recovery will be poor.
-
Premature Crystallization: If the solution cools too quickly, especially during hot filtration, premature crystallization can occur, leading to product loss on the filter paper. Ensure the filtration apparatus is pre-heated.
Q4: How can I effectively monitor the purity of my this compound during purification?
A4: Several analytical techniques can be used to assess purity:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively monitor the progress of a purification.[2] By spotting the crude mixture, the fractions from a column, and the final product, you can visualize the separation of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for determining the structure and purity of the final product. The presence of unexpected signals can indicate impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity by separating the components of a mixture and detecting their relative amounts.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point. A broad melting point range is indicative of impurities.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent used). | Boil off some of the solvent to increase the concentration and allow it to cool again.[1] |
| The solution is too pure, and there are no nucleation sites. | Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[3] | |
| Oiling out (product separates as a liquid). | The boiling point of the solvent is higher than the melting point of the solute. | Use a lower-boiling solvent or add more of the "soluble solvent" in a mixed solvent system to keep the compound dissolved longer at a lower temperature.[1] |
| The compound is precipitating too quickly. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[1] | |
| Crystals are very fine or needle-like. | The solution cooled too rapidly. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| Colored impurities remain in the crystals. | The impurities co-crystallized with the product. | Try a different recrystallization solvent or use activated charcoal during the recrystallization process. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Compound does not move from the origin (low Rf). | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For polar compounds like dicarboxylic acids, a mobile phase containing methanol or a small amount of acetic acid may be necessary.[4] |
| All compounds elute with the solvent front (high Rf). | The mobile phase is too polar. | Decrease the polarity of the mobile phase.[4] |
| Poor separation (streaking or overlapping bands). | The column was not packed properly. | Ensure the stationary phase is packed uniformly without any air bubbles or cracks. |
| The initial band of the compound was too broad. | Dissolve the crude product in a minimal amount of the mobile phase before loading it onto the column. | |
| The compound is very polar and interacting strongly with the silica gel. | Consider using reversed-phase chromatography (C18 stationary phase) with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[5][6] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective technique for very polar compounds.[7] |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
-
Solvent Selection: Test the solubility of the crude this compound in various solvents to find a suitable one. A good solvent will dissolve the compound when hot but not when cold. A solvent pair, such as ethanol/water or ethyl acetate/hexane, can also be effective.[8][9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or under vacuum to remove all traces of solvent.
Protocol 2: Purification via Salt Formation and Extraction (Adapted from Acetylenedicarboxylic Acid)
This method is particularly useful for separating the acidic product from non-acidic impurities.
-
Dissolution: Dissolve the crude this compound in an appropriate organic solvent like diethyl ether.
-
Base Treatment: Add a stoichiometric amount of an aqueous base solution (e.g., potassium hydroxide or sodium carbonate) to the organic solution and stir vigorously. The dicarboxylic acid will be deprotonated and move into the aqueous layer as its salt.
-
Separation: Separate the aqueous layer from the organic layer. The organic layer contains non-acidic impurities and can be discarded.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., concentrated HCl or H2SO4) until the solution is acidic (test with pH paper). The purified this compound will precipitate out of the solution.
-
Extraction: Extract the acidified aqueous solution multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), and evaporate the solvent under reduced pressure to obtain the purified this compound.[10]
Visualizations
Caption: General workflow for the purification of this compound by recrystallization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. columbia.edu [columbia.edu]
- 3. quora.com [quora.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. waters.com [waters.com]
- 6. reddit.com [reddit.com]
- 7. biotage.com [biotage.com]
- 8. m.youtube.com [m.youtube.com]
- 9. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
"Hex-2-ynedioic acid" stability issues and degradation products
Disclaimer: Direct stability data for Hex-2-ynedioic acid is limited in scientific literature. This guide is based on the known stability profile of its close structural analog, But-2-ynedioic acid (acetylenedicarboxylic acid), and general chemical principles of alkyne dicarboxylic acids. Researchers should validate these findings for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound appears discolored (yellow to brown). Is it still usable?
A1: Discoloration often indicates degradation. Alkyne dicarboxylic acids can be sensitive to air, light, and heat. The appearance of color suggests the formation of impurities or oligomeric/polymeric byproducts. It is highly recommended to assess the purity of the sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, before use. If significant impurities are detected, purification (e.g., recrystallization) may be necessary.
Q2: I am observing gas evolution when dissolving this compound in an aqueous solution. What is happening?
A2: This is likely due to decarboxylation, a common degradation pathway for β,γ-alkynoic acids in aqueous media, especially when heated. The carboxylic acid groups attached to the sp-hybridized carbons are susceptible to elimination as carbon dioxide. This will alter the concentration of your stock solution and introduce impurities. It is advisable to prepare aqueous solutions fresh and at low temperatures.
Q3: Can I heat my reaction mixture containing this compound?
A3: Caution is advised when heating this compound. Acetylenedicarboxylic acid, a similar compound, is known to decompose upon melting (around 180-187 °C).[1] Thermal stress can induce decarboxylation and other decomposition reactions. If heating is necessary, it should be done at the lowest possible temperature and for the shortest duration. Running a small-scale test reaction to check for degradation at the desired temperature is recommended.
Q4: What are the expected degradation products of this compound?
A4: Based on the chemistry of similar compounds, potential degradation products could include:
-
Decarboxylation products: Loss of one or both carboxyl groups to form hex-2-ynoic acid and ultimately 2-hexyne.
-
Oxidative cleavage products: In the presence of oxidizing agents, the carbon-carbon triple bond can be cleaved, leading to the formation of shorter-chain carboxylic acids.
-
Hydration products: Addition of water across the triple bond can lead to the formation of keto-acids.
-
Polymerization products: Under certain conditions, acetylenic compounds can polymerize.
Q5: How should I store this compound?
A5: To minimize degradation, this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). Use of an amber glass vial with a tight-fitting cap is recommended to protect it from light and moisture.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low assay/purity of starting material | Inherent instability, improper storage. | - Confirm purity upon receipt using HPLC or NMR. - Store under inert gas in a cool, dark, dry place. - Purify by recrystallization if necessary. |
| Inconsistent results in aqueous-based assays | Hydrolytic degradation and decarboxylation. | - Prepare aqueous solutions fresh before each experiment. - Avoid heating aqueous solutions. - Use buffered solutions to control pH, as stability can be pH-dependent. |
| Formation of unexpected byproducts in reactions | Thermal degradation of this compound. | - Lower the reaction temperature. - Reduce the reaction time. - Protect the reaction from light. - Perform the reaction under an inert atmosphere. |
| Difficulty in isolating the desired product | Product may be unstable under workup conditions. | - Analyze a sample of the reaction mixture before workup to confirm product formation. - Avoid acidic or basic aqueous washes if the product is sensitive. - Use mild workup and purification techniques (e.g., column chromatography at low temperature). |
| Change in sample appearance during storage | Degradation due to air, light, or moisture. | - Discard discolored or clumped material. - Re-evaluate storage conditions; ensure the container is sealed and stored properly. |
Quantitative Data Summary
| Stress Condition | % Degradation (Hypothetical) | Potential Degradation Products (Hypothetical) |
| Acid Hydrolysis (0.1 M HCl, 60 °C, 24h) | 15% | Decarboxylation products, Hydration products (keto-acids) |
| Base Hydrolysis (0.1 M NaOH, 40 °C, 8h) | 25% | Decarboxylation products, Products of base-catalyzed additions |
| Oxidative (3% H₂O₂, RT, 24h) | 30% | Oxidative cleavage products (e.g., succinic acid, oxalic acid) |
| Thermal (80 °C, 48h, solid state) | 10% | Decarboxylation products, Polymeric material |
| Photolytic (ICH Q1B, solid state) | 5% | Isomerization products (if applicable), Minor degradation |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation products and assess the stability of this compound.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile:water 50:50) to a final concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at 40°C for 8 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a solid sample of this compound at 80°C for 48 hours. Also, reflux a solution of the compound in an inert solvent.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
3. Sample Analysis:
-
After the specified time, neutralize the acid and base hydrolyzed samples.
-
Dilute all samples to an appropriate concentration.
-
Analyze all stressed samples, along with a non-stressed control sample, by a stability-indicating HPLC method.
Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Optimizing Reaction Conditions for Hex-2-ynedioic Acid
Welcome to the technical support center for the synthesis and optimization of Hex-2-ynedioic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: While a specific, well-established protocol for this compound is not extensively documented, its synthesis can be approached through established methods for preparing alkyne dicarboxylic acids. The most plausible routes include:
-
Oxidative Cleavage of a Symmetrical Dialkyne: Starting from a symmetrical dialkyne such as octa-2,6-diyne, oxidative cleavage can yield two equivalents of the desired product.
-
Oxidation of a Diol: The corresponding hexane-2-yne-1,6-diol can be oxidized to the dicarboxylic acid.
-
Double Carboxylation of a Terminal Alkyne: A suitable C4 terminal alkyne could potentially undergo a double carboxylation reaction, though this is often challenging to control.
Q2: What are the expected physical properties of this compound?
A2: As a dicarboxylic acid containing an alkyne, this compound is expected to be a solid at room temperature with some solubility in polar organic solvents. Its reactivity will be dictated by the carboxylic acid groups (e.g., esterification, amidation) and the internal alkyne (e.g., reduction, addition reactions).
Q3: How can I purify the final this compound product?
A3: Purification of dicarboxylic acids typically involves recrystallization from a suitable solvent system.[1] Given its polar nature, a mixture of a polar solvent (like water or ethanol) and a less polar co-solvent could be effective. Acid-base extraction is another powerful technique; the crude product can be dissolved in an aqueous base, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by acidification.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, NMR).- If the reaction has stalled, consider extending the reaction time.- Ensure the reaction temperature is optimal; for oxidative cleavages, maintaining the correct temperature is crucial to prevent side reactions. |
| Degradation of Starting Material or Product | - For oxidation reactions, ensure the temperature is carefully controlled to prevent over-oxidation.- Some alkynes can be sensitive to strongly acidic or basic conditions; consider buffering the reaction mixture if necessary. |
| Inactive Reagents | - Use freshly opened or properly stored reagents, especially for oxidation agents like potassium permanganate or ozone, which can degrade over time.- For carboxylation reactions involving organometallic reagents, ensure anhydrous conditions are strictly maintained. |
Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Oxidation | - If using an oxidative cleavage method, you may have intermediate products such as aldehydes or ketones.- Increase the stoichiometry of the oxidizing agent or the reaction time.- Optimize the reaction temperature to ensure complete conversion. |
| Side Reactions | - Depending on the synthetic route, side reactions such as polymerization or isomerization of the alkyne can occur.- Adjusting the reaction temperature or concentration may minimize these side reactions.- Consider using a more selective reagent if available. |
| Residual Starting Material | - Optimize the stoichiometry of your reagents to drive the reaction to completion.- Employ a suitable purification method, such as recrystallization or column chromatography, to separate the product from the starting material. |
Experimental Protocols
Below are detailed methodologies for key synthetic strategies that can be adapted for the synthesis of this compound.
Method 1: Oxidative Cleavage of Octa-2,6-diyne
This protocol is based on the general principle of oxidative cleavage of internal alkynes using potassium permanganate.[2]
Materials:
-
Octa-2,6-diyne
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Octa-2,6-diyne in a suitable solvent like acetone or a mixture of t-butanol and water.
-
Prepare a solution of potassium permanganate and sodium carbonate in water.
-
Cool the alkyne solution in an ice bath and slowly add the permanganate solution with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the purple color of the permanganate has disappeared.
-
Filter the reaction mixture to remove the manganese dioxide precipitate and wash the solid with water.
-
Combine the filtrate and washings, and acidify with concentrated HCl until the pH is acidic.
-
Extract the aqueous solution with diethyl ether multiple times.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization.
Data Summary:
| Parameter | Value |
| Starting Material | Octa-2,6-diyne |
| Key Reagents | KMnO₄, Na₂CO₃ |
| Solvent | Acetone/Water or t-BuOH/Water |
| Reaction Temperature | 0 °C to Room Temperature |
| Typical Yield | 40-60% (estimated based on similar reactions) |
Method 2: Oxidation of Hex-2-yne-1,6-diol
This protocol is adapted from the oxidation of but-2-yne-1,4-diol to but-2-ynedioic acid using chromic acid (Jones oxidation).[3]
Materials:
-
Hex-2-yne-1,6-diol
-
Chromium trioxide (CrO₃)
-
Sulfuric acid (H₂SO₄)
-
Acetone
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare the Jones reagent by dissolving chromium trioxide in concentrated sulfuric acid, then cautiously diluting with water.
-
Dissolve Hex-2-yne-1,6-diol in acetone and cool the solution in an ice bath.
-
Slowly add the prepared Jones reagent to the diol solution with stirring, maintaining the temperature below 20 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours.
-
Quench the reaction by adding isopropanol until the orange color turns to green.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with diethyl ether multiple times.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to obtain the crude this compound.
-
Purify by recrystallization.
Data Summary:
| Parameter | Value |
| Starting Material | Hex-2-yne-1,6-diol |
| Key Reagents | CrO₃, H₂SO₄ |
| Solvent | Acetone |
| Reaction Temperature | 0-20 °C |
| Typical Yield | 50-70% (estimated based on similar reactions) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound via oxidative cleavage.
Caption: Troubleshooting logic for addressing low product yield in the synthesis of this compound.
References
Technical Support Center: Spectroscopic Analysis of Hex-2-ynedioic Acid
Welcome to the technical support center for the spectroscopic analysis of Hex-2-ynedioic acid (HOOC-C≡C-CH₂-CH₂-COOH). This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to assist researchers, chemists, and drug development professionals in accurately identifying and characterizing this molecule.
Frequently Asked Questions (FAQs)
Q1: Why is the alkyne (C≡C) peak absent or very weak in my Infrared (IR) spectrum?
A1: The carbon-carbon triple bond stretch for an internal alkyne, such as in this compound, typically appears in the 2100-2260 cm⁻¹ region. However, this absorption is often weak and can be entirely absent if the molecule is relatively symmetrical.[1][2][3] The weak signal is due to the small change in dipole moment during the stretching vibration. For this compound, you should focus on identifying other key functional groups, such as the very broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) and the strong carbonyl (C=O) stretch (~1700-1725 cm⁻¹).[4]
Q2: I can't find the carboxylic acid proton (-COOH) in my ¹H NMR spectrum. What should I do?
A2: The carboxylic acid proton is acidic and labile, meaning it can exchange with residual water or deuterated solvents (like D₂O or the trace DCl in CDCl₃).[5][6] This can cause the peak to broaden significantly, sometimes to the point of being indistinguishable from the baseline, or disappear entirely.[5][7] The chemical shift for this proton is typically far downfield (>10 ppm).[4][8] To confirm its presence, you can perform a D₂O exchange experiment; the -COOH peak will disappear upon adding a drop of D₂O. Using a very dry, non-protic solvent like DMSO-d₆ can also help in observing the peak.
Q3: What are the primary ions I should look for in the mass spectrum of this compound?
A3: Using electrospray ionization (ESI), you should primarily look for the deprotonated molecule [M-H]⁻ in negative ion mode and the protonated molecule [M+H]⁺ in positive ion mode. For this compound (MW = 140.09 g/mol ), these would correspond to m/z values of approximately 139 and 141, respectively. Other common fragments from dicarboxylic acids include the loss of water (-H₂O) or carbon dioxide (-CO₂).[9][10]
Q4: Which sample preparation method is better for IR analysis: KBr pellet or Attenuated Total Reflectance (ATR)?
A4: Both methods are viable, but offer different advantages.
-
KBr Pellet: Provides a high-quality transmission spectrum that represents the bulk of the sample. It is ideal for creating a reference spectrum but is more labor-intensive and highly sensitive to moisture, which can be an issue given KBr's hygroscopic nature.[11][12][13]
-
ATR: A much faster and simpler method that analyzes the surface of the sample.[14] It requires minimal sample preparation and is excellent for routine analysis. For a crystalline solid like this compound, ensure good contact between the sample and the ATR crystal.
Troubleshooting Guides
Problem 1: Ambiguous or Uninterpretable IR Spectrum
-
Symptoms: The C≡C alkyne peak is missing, and the broad O-H band from the carboxylic acid obscures the C-H stretching region (~3000 cm⁻¹).
-
Possible Causes:
-
Solutions:
-
Focus on Confirmatory Peaks: Do not rely on the C≡C peak. Confirm the presence of the strong, sharp carbonyl (C=O) peak around 1700-1725 cm⁻¹ and the characteristic, extremely broad O-H stretch from 2500-3300 cm⁻¹.[4]
-
Check for What Isn't There: The absence of strong peaks around 3300 cm⁻¹ (terminal alkyne C-H) or ~1650 cm⁻¹ (alkene C=C) helps rule out isomeric impurities.[16]
-
Dry Your Sample: Ensure the sample is thoroughly dried under vacuum to minimize water contamination before preparing a KBr pellet or running an ATR spectrum.
-
Problem 2: Poorly Resolved or Unclear NMR Spectrum
-
Symptoms: Peaks are broad, signal-to-noise is low, or the baseline is distorted.
-
Possible Causes:
-
Poor Solubility: this compound is polar and may have limited solubility in less polar solvents like CDCl₃, leading to low concentration and poor signal.
-
Solvent Impurities: Residual water in the solvent can exchange with the carboxylic acid protons, causing broadening or signal loss.[5]
-
Paramagnetic Impurities: Trace metal impurities in the sample can cause significant peak broadening.
-
-
Solutions:
-
Optimize Solvent Choice: Use a more polar deuterated solvent such as DMSO-d₆ or Methanol-d₄ (MeOD). DMSO-d₆ is often preferred for carboxylic acids as it can help resolve the -COOH proton peak.
-
Increase Concentration: If solubility allows, prepare a more concentrated sample.
-
Perform D₂O Exchange: Add a drop of D₂O to the NMR tube. This will replace the -COOH protons with deuterium, causing their signal to disappear and confirming their identity.
-
Filter the Sample: If paramagnetic impurities are suspected, filter the dissolved sample through a small plug of celite or silica in a pipette before transferring it to the NMR tube.
-
Predicted Spectral Data
The following tables summarize the expected quantitative data for this compound based on its structure and typical spectroscopic values.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Solvent: DMSO-d₆)
| Nucleus | Position (HOOC¹-C²≡C³-C⁴H₂-C⁵H₂-C⁶OOH) | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|---|
| ¹H | -COOH | > 12 | Broad Singlet | Labile proton, will exchange with D₂O. |
| ¹H | -CH₂- (C4) | ~2.8 - 3.0 | Triplet | Propargylic protons deshielded by the alkyne and adjacent methylene. |
| ¹H | -CH₂- (C5) | ~2.5 - 2.7 | Triplet | Protons adjacent to the C4 methylene and the carboxylic acid. |
| ¹³C | C1 & C6 (-COOH) | 170 - 180 | Singlet | Typical range for carboxylic acid carbons.[4] |
| ¹³C | C2 & C3 (Alkyne) | 75 - 90 | Singlet | Typical range for internal alkyne carbons. |
| ¹³C | C4 (-CH₂-) | ~30 - 35 | Singlet |
| ¹³C | C5 (-CH₂-) | ~18 - 25 | Singlet | |
Table 2: Characteristic Infrared (IR) Absorption Bands
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
|---|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Very Broad | Characteristic of hydrogen-bonded dimers.[4] |
| Alkane | C-H stretch | 2850 - 2960 | Medium | From the two -CH₂- groups. |
| Alkyne | C≡C stretch | 2100 - 2260 | Weak to Absent | Due to low polarity of the internal alkyne bond.[1][3] |
| Carbonyl | C=O stretch | 1700 - 1725 | Strong | Characteristic of a saturated carboxylic acid. |
Table 3: Expected Ions in Mass Spectrometry (ESI)
| Ion Type | Formula | Calculated m/z | Notes |
|---|---|---|---|
| [M-H]⁻ | [C₆H₃O₄]⁻ | 139.00 | Deprotonated molecule (Negative Ion Mode). |
| [M+H]⁺ | [C₆H₅O₄]⁺ | 141.02 | Protonated molecule (Positive Ion Mode). |
| [M-H₂O-H]⁻ | [C₆H₁O₃]⁻ | 121.00 | Loss of water from the deprotonated molecule.[9] |
| [M-CO₂-H]⁻ | [C₅H₃O₂]⁻ | 95.01 | Decarboxylation of the deprotonated molecule.[10] |
Experimental Protocols
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Weigh 5-10 mg of dry this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated solvent (DMSO-d₆ is recommended).
-
Dissolution: Cap the tube and vortex or sonicate gently until the sample is fully dissolved.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field.
-
Acquire a standard ¹H spectrum. Set the spectral width to cover at least 0-15 ppm.
-
Acquire a standard ¹³C spectrum. An adequate number of scans will be required due to the longer relaxation times of quaternary carbons (alkyne, carbonyl).
-
-
(Optional) D₂O Exchange: Acquire an initial ¹H spectrum. Remove the tube, add one drop of D₂O, shake gently, and re-acquire the ¹H spectrum to observe the disappearance of the -COOH proton signal.
Protocol 2: FT-IR Spectroscopy (ATR Method)
-
Background Scan: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft tissue. Record a background spectrum.
-
Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
Cleaning: Clean the crystal surface thoroughly after analysis.
Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).
-
Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions. Set the instrument to operate in both positive and negative ion modes.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition:
-
Acquire a full scan mass spectrum in negative ion mode, looking for the [M-H]⁻ ion at m/z 139.
-
Acquire a full scan mass spectrum in positive ion mode, looking for the [M+H]⁺ ion at m/z 141.
-
Perform MS/MS (tandem mass spectrometry) on the parent ions to observe characteristic fragmentation patterns (e.g., loss of H₂O and CO₂).
-
Visualizations
Caption: General troubleshooting workflow for spectroscopic analysis.
Caption: Expected spectral features for this compound.
Caption: Potential fragmentation pathway in negative ion ESI-MS/MS.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. reddit.com [reddit.com]
- 8. NMR Spectroscopy Practice Problems [chemistrysteps.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy - Kintek Press [kinteksolution.com]
- 12. What Is The Difference Between Kbr And Atr In Ftir? Choosing The Right Technique For Your Sample - Kintek Solution [kindle-tech.com]
- 13. A KBr-impregnated paper substrate as a sample probe for the enhanced ATR-FTIR signal strength of anionic and non-ionic surfactants in an aqueous medium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What Is The Difference Between Kbr And Atr? A Guide To Choosing The Right Ir Spectroscopy Method - Kintek Solution [kindle-tech.com]
- 15. IR spectrum: Alkynes [quimicaorganica.org]
- 16. chem.libretexts.org [chem.libretexts.org]
"Hex-2-ynedioic acid" byproduct identification and removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hex-2-ynedioic acid. The information provided is designed to address common challenges encountered during its synthesis and purification.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My synthesis of this compound resulted in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound, typically prepared via a double dehydrohalogenation of a dihalo-adipic acid precursor, can stem from several factors:
-
Incomplete Reaction: The double dehydrohalogenation requires a strong base and often elevated temperatures.[1] Insufficient reaction time or temperature can lead to incomplete elimination, resulting in the formation of a vinyl halide intermediate instead of the desired alkyne.
-
Troubleshooting:
-
Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction endpoint.
-
Ensure the base is sufficiently strong and used in stoichiometric excess. Sodium amide (NaNH₂) or potassium tert-butoxide are common choices for such reactions.[2]
-
-
-
Base Incompatibility: The choice of base is critical. While strong bases are necessary, some can also promote isomerization of the alkyne product.[3]
-
Troubleshooting:
-
If isomerization is suspected, consider using a sterically hindered base like potassium tert-butoxide, which can favor the desired elimination pathway.
-
-
-
Substrate Quality: The purity of the starting dihalo-adipic acid is crucial. Impurities can interfere with the reaction and lead to side product formation.
-
Troubleshooting:
-
Purify the starting material before use, for example, by recrystallization.
-
-
Q2: I've identified a significant byproduct in my reaction mixture. How can I determine its structure and remove it?
A2: The most common byproducts in the synthesis of this compound are the mono-dehydrohalogenated intermediate (a vinyl halide) and positional isomers of the alkyne.
-
Byproduct Identification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The presence of a vinyl proton signal (typically in the 5-7 ppm region) would suggest the vinyl halide intermediate. The integration of this signal relative to the methylene protons can give an estimate of its concentration.
-
¹³C NMR: The appearance of sp² carbon signals (around 100-140 ppm) would also indicate the presence of the vinyl halide.
-
-
Infrared (IR) Spectroscopy:
-
A C=C stretching vibration (around 1620-1680 cm⁻¹) would be present for the vinyl halide, which would be absent in the pure alkyne product. The C≡C stretch of the desired product is often weak and appears around 2100-2260 cm⁻¹.
-
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the vinyl halide, which will have a higher mass than this compound due to the presence of the halogen.
-
-
Byproduct Removal:
-
Recrystallization: this compound, being a dicarboxylic acid, is likely a solid with different solubility properties compared to the less polar vinyl halide byproduct. Recrystallization from a suitable solvent system (e.g., water, or a mixed solvent system like ethyl acetate/hexanes) can be an effective purification method.[4]
-
Column Chromatography: Silica gel chromatography can be used to separate the more polar dicarboxylic acid from the less polar vinyl halide. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.
-
Acid-Base Extraction: As a dicarboxylic acid, this compound can be deprotonated with a weak base (e.g., sodium bicarbonate solution) to form a water-soluble salt. The less acidic vinyl halide byproduct will likely remain in the organic phase. Subsequent acidification of the aqueous layer will precipitate the pure this compound.[4]
-
Q3: I suspect my product is a mixture of alkyne isomers. How can I confirm this and is it possible to isolate the desired this compound?
A3: Base-catalyzed isomerization can lead to the formation of other internal alkyne isomers (e.g., Hex-3-ynedioic acid) or even allenes under certain conditions.[3][5]
-
Isomer Identification:
-
NMR Spectroscopy:
-
¹H and ¹³C NMR are powerful tools for distinguishing between isomers. The chemical shifts of the methylene protons and the quaternary alkyne carbons will be different for each isomer. For this compound, one would expect two distinct methylene signals, whereas a more symmetric isomer like Hex-3-ynedioic acid might show only one.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) of esterified products: Derivatization to the corresponding methyl or ethyl esters can improve volatility and allow for separation and identification by GC-MS.
-
-
Isomer Separation:
-
Separating positional isomers of alkynes can be challenging.
-
Fractional Crystallization: If the isomers have significantly different solubilities, fractional crystallization may be effective.
-
Preparative High-Performance Liquid Chromatography (HPLC): This is often the most effective method for separating closely related isomers.
-
Quantitative Data Summary
The following table provides hypothetical data for the synthesis of this compound via the double dehydrohalogenation of 2,3-dibromoadipic acid, illustrating the impact of the base on product distribution.
| Base | Yield of this compound (%) | Vinyl Halide Byproduct (%) | Isomerized Alkyne Byproduct (%) |
| Sodium Amide (NaNH₂) | 65 | 15 | 20 |
| Potassium tert-butoxide | 75 | 20 | 5 |
| Sodium Ethoxide | 50 | 30 | 20 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Double Dehydrohalogenation
This protocol describes a general method for the synthesis of this compound from a dihalo-adipic acid precursor.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the dihalo-adipic acid (1 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran (THF) or dioxane).
-
Addition of Base: Add a strong base (2.5 - 3 equivalents), such as potassium tert-butoxide, portion-wise to the stirred solution at room temperature. The reaction is often exothermic.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material and the vinyl halide intermediate.[1]
-
Workup: a. Cool the reaction mixture to room temperature and quench by the slow addition of water. b. Acidify the aqueous mixture to a pH of ~2 with a mineral acid (e.g., 1M HCl). c. Extract the product into an organic solvent (e.g., ethyl acetate). d. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography as described in the troubleshooting section.
Protocol 2: Byproduct Identification using NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of the crude product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Analysis: Acquire a ¹H NMR spectrum. Look for characteristic signals:
-
This compound: Methylene protons adjacent to the alkyne and the carboxylic acid.
-
Vinyl Halide Byproduct: A signal in the vinyl region (5-7 ppm).
-
Isomerized Alkyne: Different chemical shifts and coupling patterns for the methylene protons.
-
-
¹³C NMR Analysis: Acquire a ¹³C NMR spectrum. Look for characteristic signals:
-
This compound: Two distinct quaternary alkyne carbons and two methylene carbons.
-
Vinyl Halide Byproduct: Signals for sp² hybridized carbons.
-
Isomerized Alkyne: Different chemical shifts for the alkyne and methylene carbons.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for byproduct identification.
References
Technical Support Center: Hex-2-ynedioic Acid Solubility
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the solubility of Hex-2-ynedioic acid.
Troubleshooting Guide
Our troubleshooting guide is designed to provide direct answers to common issues encountered during experimentation.
| Issue | Recommended Solution |
| Low or no solubility in water. | This compound, as a dicarboxylic acid, is expected to have limited solubility in neutral water due to the presence of a non-polar hydrocarbon chain.[1] |
| Precipitation of the compound upon addition to a buffer. | This may be due to the buffer's pH being close to the isoelectric point of this compound, where it has its lowest solubility. |
| Inconsistent solubility results between experiments. | Variations in temperature, pH, and the purity of the compound or solvent can all lead to inconsistent results. |
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a dicarboxylic acid with a six-carbon chain and a carbon-carbon triple bond at the second position. Its structure suggests it is a relatively polar molecule, but the hydrocarbon portion of the molecule can limit its solubility in water.
What are the key factors influencing the solubility of this compound?
The solubility of this compound is primarily influenced by:
-
pH: As a dicarboxylic acid, its solubility is highly dependent on the pH of the solution.[2][3][4]
-
Temperature: Generally, the solubility of solid organic compounds increases with temperature.[5]
-
Solvent Polarity: The principle of "like dissolves like" applies; a solvent with a polarity similar to this compound will be a better solvent.[3]
-
Salt Formation: Converting the acid to a salt can significantly increase its aqueous solubility.[6][7]
What are the most effective methods for improving the solubility of this compound?
The most common and effective techniques include:
-
pH Adjustment: Increasing the pH of an aqueous solution will deprotonate the carboxylic acid groups, forming a more soluble carboxylate salt.[2][7]
-
Use of Co-solvents: Adding a water-miscible organic solvent can increase the solubility of organic compounds.[5][7]
-
Salt Formation: Reacting the acid with a base to form a salt is a widely used method to enhance aqueous solubility.[6][7]
Quantitative Data Summary
The following table summarizes the expected solubility of this compound in various solvents and conditions. These values are estimates based on the general principles of organic acid solubility and should be confirmed experimentally.
| Solvent System | Temperature (°C) | Expected Solubility (g/L) | Notes |
| Deionized Water | 25 | Low | Limited solubility due to the hydrocarbon backbone. |
| Deionized Water | 50 | Moderate | Solubility is expected to increase with temperature.[5] |
| 0.1 M NaOH (aq) | 25 | High | Formation of the highly soluble disodium salt.[4][7] |
| 0.1 M HCl (aq) | 25 | Very Low | The protonated form is less soluble in acidic solutions.[2] |
| Ethanol | 25 | Moderate to High | Ethanol is a polar organic solvent that can dissolve both polar and non-polar components. |
| 50% Ethanol/Water | 25 | Moderate | A co-solvent system can improve solubility compared to pure water.[5] |
| Diethyl Ether | 25 | Soluble | Non-polar character of the ether can solvate the hydrocarbon chain.[8][9] |
Experimental Protocols
Protocol 1: Improving Solubility via pH Adjustment
This protocol describes how to increase the solubility of this compound in an aqueous solution by adjusting the pH.
-
Preparation: Prepare a stock solution of 1 M Sodium Hydroxide (NaOH).
-
Dispersion: Add a known amount of this compound to a known volume of deionized water to create a suspension.
-
Titration: While stirring, add the 1 M NaOH solution dropwise to the suspension.
-
Observation: Monitor the suspension. The solid should begin to dissolve as the pH increases and the carboxylate salt forms.
-
Endpoint: Continue adding NaOH until all the solid has dissolved.
-
Measurement: Record the final pH of the solution and the total volume of NaOH added.
Protocol 2: Enhancing Solubility with a Co-solvent
This protocol details the use of a co-solvent to improve the solubility of this compound.
-
Solvent Selection: Choose a water-miscible organic solvent such as ethanol, methanol, or DMSO.
-
Initial Dissolution: Attempt to dissolve a known amount of this compound in the chosen organic solvent.
-
Titration with Water: If the compound dissolves in the organic solvent, slowly add deionized water to the solution while stirring. Observe for any signs of precipitation.
-
Suspension Method: If the compound does not fully dissolve in the organic solvent, prepare a suspension of the acid in deionized water.
-
Co-solvent Addition: To the aqueous suspension, add the organic co-solvent dropwise while stirring until the solid dissolves completely.
-
Quantification: Record the final ratio of the organic solvent to water required to achieve complete dissolution.
Visualizations
Caption: A workflow for troubleshooting the solubility of this compound.
Caption: Experimental workflow for improving solubility by pH adjustment.
References
- 1. m.youtube.com [m.youtube.com]
- 2. reddit.com [reddit.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. quora.com [quora.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. Acetylenedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 9. Acetylenedicarboxylic acid, 97% | Fisher Scientific [fishersci.ca]
Validation & Comparative
A Comparative Analysis of the Reactivity of Hex-2-ynedioic Acid and Hex-2-enedioic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of hex-2-ynedioic acid and hex-2-enedioic acid. Due to the limited availability of direct experimental data for this compound, this comparison draws upon the well-established reactivity of analogous compounds, namely acetylenedicarboxylic acid and fumaric acid, to provide a robust theoretical and practical framework for researchers.
Introduction
This compound and hex-2-enedioic acid are six-carbon dicarboxylic acids that differ in the nature of the unsaturation in their carbon chain—a triple bond in the former and a double bond in the latter. This fundamental structural difference imparts distinct electronic and steric properties, leading to significant variations in their chemical reactivity. Understanding these differences is crucial for their application in organic synthesis, materials science, and drug development.
This compound possesses a linear alkyne moiety, which is characterized by its high electron density and sp-hybridized carbons. In contrast, (E)-hex-2-enedioic acid , the trans isomer, features a planar alkene group with sp²-hybridized carbons. These structural attributes govern their susceptibility to various chemical transformations.
Chemical Structure and Properties
A summary of the fundamental properties of this compound and (E)-hex-2-enedioic acid is presented below.
| Property | This compound | (E)-Hex-2-enedioic Acid |
| Molecular Formula | C₆H₆O₄ | C₆H₈O₄[1] |
| Molecular Weight | 142.11 g/mol | 144.12 g/mol [1] |
| CAS Number | 3402-59-3 | 4440-68-0[1] |
| Appearance | Solid (predicted) | White crystalline solid[2] |
| Key Functional Group | Carbon-carbon triple bond (alkyne) | Carbon-carbon double bond (alkene) |
Comparative Reactivity
The reactivity of the carbon-carbon triple bond in this compound and the double bond in hex-2-enedioic acid dictates their chemical behavior. The alkyne is generally more electron-rich and possesses two π-bonds, making it susceptible to a wider range of addition reactions.
Electrophilic Addition
In electrophilic addition reactions, alkenes are generally more reactive than alkynes. This is attributed to the formation of a more stable carbocation intermediate in the case of alkenes. For instance, the reaction with hydrogen halides (HX) would proceed faster with hex-2-enedioic acid.
Reaction Scheme: Electrophilic Addition of HBr
Caption: Electrophilic addition of HBr to the alkene is kinetically favored over the alkyne.
Hydrogenation
Alkynes are typically more reactive towards catalytic hydrogenation than alkenes. The triple bond can be selectively reduced to a double bond using specific catalysts (e.g., Lindlar's catalyst) or fully saturated to an alkane. This stepwise reduction is more challenging to control with alkenes.
Experimental Protocol: Catalytic Hydrogenation
Objective: To compare the rate of hydrogenation of this compound and hex-2-enedioic acid.
Materials:
-
This compound
-
Hex-2-enedioic acid
-
Palladium on carbon (Pd/C) catalyst (10%)
-
Ethanol
-
Hydrogen gas supply
-
Reaction vessel equipped with a magnetic stirrer and gas inlet
Procedure:
-
In two separate reaction vessels, dissolve a known amount of this compound and hex-2-enedioic acid in ethanol.
-
Add a catalytic amount of 10% Pd/C to each vessel.
-
Purge the vessels with hydrogen gas and maintain a constant hydrogen pressure.
-
Monitor the reaction progress over time by taking aliquots and analyzing them using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the consumption of the starting material and the formation of products (hex-2-enedioic acid and hexanedioic acid from the alkyne; hexanedioic acid from the alkene).
-
Plot the concentration of the reactants versus time to determine the initial reaction rates.
Expected Outcome: this compound is expected to show a faster initial rate of hydrogenation compared to hex-2-enedioic acid.
Cycloaddition Reactions
The electron-deficient triple bond of acetylenedicarboxylic acid, an analog of this compound, is a potent dienophile in Diels-Alder reactions.[3] This suggests that this compound would also be a highly reactive dienophile. While hex-2-enedioic acid can also participate in Diels-Alder reactions, the reactivity is generally lower compared to its alkyne counterpart.
Reactivity in Biological Systems: Metabolic Pathways
Dicarboxylic acids are metabolites that can be formed from the ω-oxidation of fatty acids and are subsequently metabolized through peroxisomal β-oxidation.[4][5][6] This pathway is crucial for cellular energy homeostasis, especially under conditions of high lipid load.
Workflow of Peroxisomal β-Oxidation of Dicarboxylic Acids
Caption: Peroxisomal β-oxidation pathway for dicarboxylic acids.
Summary of Reactivity
| Reaction Type | This compound Reactivity | Hex-2-enedioic Acid Reactivity | Rationale |
| Electrophilic Addition | Lower | Higher | Formation of a more stable carbocation intermediate from the alkene. |
| Catalytic Hydrogenation | Higher | Lower | Stronger adsorption of the alkyne onto the catalyst surface. |
| Diels-Alder Reaction | Higher | Lower | The alkyne is a more electron-deficient and reactive dienophile. |
Conclusion
The presence of a carbon-carbon triple bond in this compound renders it a more versatile and, in many synthetically important reactions, a more reactive substrate compared to the analogous alkene, hex-2-enedioic acid. Specifically, its enhanced reactivity in hydrogenation and cycloaddition reactions makes it a valuable building block in organic synthesis. Conversely, the double bond in hex-2-enedioic acid displays higher reactivity towards electrophilic addition. A thorough understanding of these reactivity differences, supported by the experimental protocols and theoretical frameworks provided in this guide, is essential for researchers aiming to utilize these molecules in their respective fields.
References
- 1. Hex-2-enedioic acid | 4440-68-0 | EAA44068 | Biosynth [biosynth.com]
- 2. Fumaric acid - Wikipedia [en.wikipedia.org]
- 3. Acetylenedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 4. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
A Comparative Analysis of Alkynedioic Acids for Researchers and Drug Development Professionals
Alkynedioic acids, a class of dicarboxylic acids characterized by the presence of a carbon-carbon triple bond within their backbone, are versatile building blocks in organic synthesis with growing applications in medicinal chemistry and materials science. Their rigid, linear structure and reactive alkyne functionality make them valuable synthons for constructing complex molecular architectures. This guide provides a comparative analysis of a homologous series of alkynedioic acids, from but-2-ynedioic acid to dec-5-ynedioic acid, to assist researchers, scientists, and drug development professionals in selecting the appropriate homolog for their specific applications.
Physicochemical Properties
The physical and chemical properties of alkynedioic acids vary with increasing chain length. Generally, melting points tend to decrease with the initial increase in chain length and then increase for longer chains, a trend influenced by crystal packing efficiency. Solubility in polar solvents like water decreases as the nonpolar alkyl chain elongates. The acidity of the carboxylic acid groups, represented by their pKa values, is also influenced by the overall molecular structure.
| Compound Name | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa1 | pKa2 |
| But-2-ynedioic acid | C₄H₂O₄ | 114.06 | 180-187 (decomposes)[1][2] | 362.4 ± 25.0 | 1.73 | 4.40[3] |
| Pent-3-ynedioic acid | C₅H₄O₄ | 128.08 | - | - | - | - |
| Hex-3-ynedioic acid | C₆H₆O₄ | 142.11 | 197-198 | - | - | - |
| Hept-3-ynedioic acid | C₇H₈O₄ | 156.14 | - | - | - | - |
| Oct-4-ynedioic acid | C₈H₁₀O₄ | 170.16 | - | - | - | - |
| Non-4-ynedioic acid | C₉H₁₂O₄ | 184.19 | - | - | - | - |
| Dec-5-ynedioic acid | C₁₀H₁₄O₄ | 198.22 | - | - | - | - |
Spectroscopic Data
The characteristic functional groups of alkynedioic acids, the alkyne (C≡C) and carboxylic acid (C=O and O-H), give rise to distinct signals in IR and ¹³C NMR spectroscopy.
| Compound Name | IR (C≡C) (cm⁻¹) | IR (C=O) (cm⁻¹) | ¹³C NMR (C≡C) (ppm) | ¹³C NMR (C=O) (ppm) |
| But-2-ynedioic acid | 2100-2250 (weak)[4][5] | 1700-1725 (strong)[4] | 70-80[6] | 170-180[6] |
| Pent-3-ynedioic acid | ~2100-2250 | ~1700-1725 | ~70-80 | ~170-180 |
| Hex-3-ynedioic acid | ~2100-2250 | ~1700-1725 | ~70-80 | ~170-180 |
| Hept-3-ynedioic acid | ~2100-2250 | ~1700-1725 | ~70-80 | ~170-180 |
| Oct-4-ynedioic acid | ~2100-2250 | ~1700-1725 | ~70-80 | ~170-180 |
| Non-4-ynedioic acid | ~2100-2250 | ~1700-1725 | ~70-80 | ~170-180 |
| Dec-5-ynedioic acid | ~2100-2250 | ~1700-1725 | ~70-80 | ~170-180 |
Note: The exact positions of the peaks can vary depending on the solvent and the specific molecular environment.
Experimental Protocols
Synthesis of But-2-ynedioic Acid (Acetylenedicarboxylic Acid)
A common method for the synthesis of but-2-ynedioic acid involves the dehydrobromination of α,β-dibromosuccinic acid.[6][7]
Materials:
-
α,β-Dibromosuccinic acid
-
Potassium hydroxide (KOH)
-
Methanol (or Ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ether
Procedure:
-
A solution of potassium hydroxide is prepared in methanol.
-
α,β-Dibromosuccinic acid is added to the alkaline solution, and the mixture is refluxed.
-
After cooling, the precipitated salts (potassium bromide and potassium acetylenedicarboxylate) are filtered.
-
The salt mixture is dissolved in water, and the acid potassium salt is precipitated by the addition of sulfuric acid.
-
The acid salt is then treated with a more concentrated sulfuric acid solution and extracted with ether.
-
Evaporation of the ether yields hydrated crystals of acetylenedicarboxylic acid.
-
The crystals are dried in a vacuum desiccator over concentrated sulfuric acid.
General Procedure for Esterification of Alkynedioic Acids
Alkynedioic acids can be converted to their corresponding esters, which are often used as key intermediates in further synthetic transformations.
Materials:
-
Alkynedioic acid
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated Sulfuric Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
The alkynedioic acid and an excess of the desired alcohol are placed in a round-bottom flask.
-
A catalytic amount of concentrated sulfuric acid is carefully added.
-
The mixture is heated to reflux for a specified period, with the reaction progress monitored by techniques such as thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the excess alcohol is removed under reduced pressure.
-
The residue is typically dissolved in an organic solvent and washed with a mild base (e.g., sodium bicarbonate solution) to remove any unreacted acid, followed by a water wash.
-
The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude ester.
-
The product can be further purified by distillation or chromatography.
Applications in Drug Development
The unique structural and reactive properties of alkynedioic acids and their derivatives make them valuable in drug discovery and development.
"Click Chemistry" and Drug Discovery
The alkyne functionality is a key component in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][8] This highly efficient and specific reaction is widely used to synthesize 1,2,3-triazoles, which are important scaffolds in medicinal chemistry due to their stability and ability to participate in hydrogen bonding. Alkynedioic acid derivatives can be used to introduce a triazole moiety into a drug candidate, potentially improving its pharmacological properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetylenedicarboxylic acid for synthesis | 142-45-0 [sigmaaldrich.com]
- 3. research.uniupo.it [research.uniupo.it]
- 4. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN102838474A - Synthesis method for trans-3-hexenoic acid - Google Patents [patents.google.com]
- 6. Acetylenedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Click chemistry reactions in medicinal chemistry: applications of the 1,3-dipolar cycloaddition between azides and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation of Hex-2-ynedioic Acid
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of key analytical methods for the structural elucidation of Hex-2-ynedioic acid. The performance of each technique is evaluated, and supporting experimental data from analogous compounds are presented to offer a comprehensive analytical framework.
Spectroscopic Methods
Spectroscopic techniques are indispensable for determining the functional groups and connectivity of a molecule. For this compound, a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with Mass Spectrometry (MS), provides a detailed picture of its molecular structure.
1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon and proton framework of a molecule.
¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, the most characteristic signals would be those of the protons on the carbon atoms adjacent to the carboxylic acid groups and the alkyne. The acidic protons of the two carboxylic acid groups would appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm. The methylene protons would exhibit signals in the aliphatic region.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides a direct look at the carbon skeleton. Key signals for this compound would include the two carboxylic acid carbons, the two sp-hybridized carbons of the alkyne, and the two sp³-hybridized carbons of the methylene groups.
Table 1: Predicted and Comparative NMR Chemical Shifts (δ) in ppm
| Functional Group | Predicted for this compound | Comparative Data: But-2-ynedioic acid | Comparative Data: Adipic acid |
| -COOH | 165 - 185 | ~153 | ~177.8 |
| -C≡C- | 70 - 90 | ~75 | N/A |
| -CH₂-COOH | 30 - 40 | N/A | ~33.8 |
| -CH₂-CH₂- | 20 - 30 | N/A | ~24.4 |
Note: Comparative data is sourced from publicly available spectral databases for but-2-ynedioic acid and adipic acid.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
1.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
For this compound, the key characteristic absorption bands would be:
-
A very broad O-H stretch from the carboxylic acid groups, typically in the range of 2500-3300 cm⁻¹.[1]
-
A sharp, strong C=O stretch from the carboxylic acid groups, around 1700-1725 cm⁻¹.[1][2]
-
A weak but sharp C≡C stretch from the alkyne, expected in the range of 2100-2250 cm⁻¹.[2][3][4][5]
Table 2: Predicted and Comparative IR Absorption Frequencies (cm⁻¹)
| Functional Group | Predicted for this compound | Comparative Data: But-2-ynedioic acid | Comparative Data: Adipic acid |
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | 2500 - 3300 (broad) | 2500 - 3300 (broad) |
| C=O (Carboxylic Acid) | 1700 - 1725 | ~1710 | ~1700 |
| C≡C (Alkyne) | 2100 - 2250 (weak) | ~2200 | N/A |
Note: Comparative data is based on typical IR spectra of dicarboxylic acids and alkynes.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
1.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
For this compound (C₆H₆O₄, Molecular Weight: 142.11 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺ or [M-H]⁻). Common fragmentation patterns for dicarboxylic acids include the loss of water (-18 amu) and the loss of a carboxyl group (-45 amu).[6][7]
Table 3: Predicted and Comparative Mass Spectrometry Data (m/z)
| Ion | Predicted for this compound | Comparative Data: But-2-ynedioic acid | Comparative Data: Adipic acid |
| [M-H]⁻ | 141.02 | 113.00 | 145.05 |
| [M-H₂O-H]⁻ | 123.01 | N/A | 127.04 |
| [M-COOH]⁻ | 97.03 | 69.00 | 101.06 |
Note: Predicted values are based on the exact mass of this compound and common fragmentation patterns. Comparative data is from mass spectra of but-2-ynedioic acid and adipic acid.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) for techniques like Electrospray Ionization (ESI). For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization to a more volatile ester may be necessary.
-
Instrumentation: Utilize a mass spectrometer, such as a Time-of-Flight (TOF), Quadrupole, or Ion Trap analyzer, coupled with an appropriate ionization source (e.g., ESI, GC-EI).
-
Data Acquisition: Acquire the mass spectrum, ensuring accurate mass measurement for high-resolution mass spectrometry (HRMS) to determine the elemental composition.
-
Data Analysis: Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and deduce structural features.
X-ray Crystallography
X-ray crystallography is the gold standard for unambiguous structural determination of crystalline compounds. It provides the precise three-dimensional arrangement of atoms in the crystal lattice.
Performance: This technique offers unparalleled detail, confirming not only the connectivity of atoms but also their spatial orientation, bond lengths, and bond angles. For this compound, X-ray crystallography would definitively confirm the presence and location of the alkyne and carboxylic acid functional groups, as well as the overall molecular geometry.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of this compound of suitable size and quality. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and structural parameters.
Workflow and Logic Diagrams
The following diagrams illustrate the logical workflow for the structural confirmation of this compound using the described analytical techniques.
Conclusion
The structural confirmation of this compound requires a multi-faceted analytical approach. While NMR and IR spectroscopy, in conjunction with mass spectrometry, can provide strong evidence for the proposed structure, single-crystal X-ray diffraction remains the definitive method for unambiguous confirmation. By comparing the experimental data obtained from these techniques with the predicted values and data from analogous compounds, researchers can confidently elucidate and verify the structure of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]
- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 4. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
Validating the Purity of Synthesized Hex-2-ynedioic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive overview of the methods used to validate the purity of the novel compound "Hex-2-ynedioic acid." Given the limited direct literature on this specific molecule, this guide establishes a framework for its analysis by drawing comparisons with the well-characterized analogous compounds: Hex-2-enedioic acid and Acetylenedicarboxylic acid (But-2-ynedioic acid).
Synthesis and Purification Overview
The synthesis of this compound, a dicarboxylic acid containing an internal alkyne, can be conceptually approached through methods analogous to those used for similar acetylenic acids. A plausible synthetic route involves the oxidation of a corresponding diol, Hex-2-yne-1,6-diol, using a strong oxidizing agent like chromic acid (Jones oxidation). Another potential method is the dehydrohalogenation of a dihalogenated precursor.
Following synthesis, purification is paramount to remove unreacted starting materials, reagents, and potential byproducts. Common purification techniques for carboxylic acids include:
-
Recrystallization: This is a primary method for purifying solid organic compounds. The choice of solvent is crucial and is typically determined empirically. For dicarboxylic acids, polar solvents or solvent mixtures are often effective.
-
Column Chromatography: Silica gel chromatography can be employed to separate the desired acid from impurities with different polarities. A polar mobile phase, often a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate with the addition of a small amount of acetic or formic acid to suppress ionization of the carboxyl groups, is typically used.
-
Acid-Base Extraction: This technique can be used to separate the acidic product from neutral or basic impurities. The crude product is dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate) to convert the carboxylic acid into its water-soluble carboxylate salt. The aqueous layer is then separated and acidified to precipitate the pure carboxylic acid, which can be recovered by filtration or extraction.
Purity Validation: A Comparative Analysis
A multi-technique approach is essential for the robust validation of the purity of synthesized this compound. The following analytical methods are recommended, with expected outcomes compared to known data for analogous compounds.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for structural elucidation and purity assessment. For this compound (HOOC-CH₂-C≡C-CH₂-COOH), the following spectral features are anticipated.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Comparison with Analogous Compounds
| Compound Name | Functional Group | Predicted/Reported ¹H Chemical Shift (ppm) |
| This compound | -CH ₂-COOH | ~2.5 - 2.8 |
| -COOH | ~10 - 13 (broad singlet) | |
| (E)-Hex-2-enedioic acid | =CH -COOH | ~5.8 - 7.0 (multiplet) |
| -CH ₂- | ~2.4 (multiplet) | |
| -COOH | ~12 (broad singlet)[1] | |
| Acetylenedicarboxylic acid | -COOH | ~11.5 (in DMSO-d₆) |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Comparison with Analogous Compounds
| Compound Name | Functional Group | Predicted/Reported ¹³C Chemical Shift (ppm) |
| This compound | C =O | ~170 - 180 |
| -C ≡C - | ~70 - 90 | |
| -C H₂- | ~30 - 40 | |
| (E)-Hex-2-enedioic acid | C =O | ~166 |
| =C H- | ~122, ~145 | |
| -C H₂- | ~33 | |
| Acetylenedicarboxylic acid | C =O | ~154 |
| -C ≡C - | ~73 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
Table 3: Expected IR Absorption Bands for this compound and Comparison with Analogous Compounds
| Functional Group | Expected Wavenumber (cm⁻¹) | Expected Appearance |
| O-H (Carboxylic Acid) | 2500-3300 | Very broad |
| C=O (Carboxylic Acid) | 1680-1720 | Strong, sharp |
| C≡C (Alkyne, internal) | 2190-2260 | Weak to medium |
| C-O | 1210-1320 | Strong |
The presence of a weak to medium band in the alkyne region (2190-2260 cm⁻¹) would be a key indicator of the successful synthesis of this compound, distinguishing it from its alkene analogue.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₆H₄O₄), the expected molecular weight is approximately 140.01 g/mol .
Table 4: Expected Mass Spectrometry Data for this compound
| Ionization Mode | Expected [M+H]⁺ (m/z) | Expected [M-H]⁻ (m/z) | Key Fragmentation Pathways |
| Electrospray (ESI) | 141.018 | 139.003 | Loss of H₂O, CO, CO₂ |
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring derivatization of the carboxylic acid groups to more volatile esters (e.g., methyl or trimethylsilyl esters) to improve chromatographic performance.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of a compound by separating it from any impurities.
Table 5: Comparison of HPLC Methods for Dicarboxylic Acid Analysis
| HPLC Method | Stationary Phase | Mobile Phase | Detection | Application |
| Recommended for this compound | C18 Reverse Phase | Water/Acetonitrile or Water/Methanol gradient with an acid modifier (e.g., 0.1% Formic Acid or Phosphoric Acid) | UV at 210 nm | Purity determination and quantification. |
| Alternative: Ion-Exclusion | Cation exchange resin in H⁺ form | Dilute aqueous acid (e.g., Sulfuric Acid) | UV at 210 nm or Refractive Index (RI) | Separation of organic acids.[2] |
A pure sample of this compound should ideally show a single, sharp peak in the HPLC chromatogram. The presence of other peaks would indicate impurities.
Melting Point Analysis
The melting point is a simple and effective physical property for assessing the purity of a solid compound. A pure crystalline solid will have a sharp and well-defined melting point. Impurities typically cause a depression and broadening of the melting point range. For comparison, Acetylenedicarboxylic acid has a melting point of 179-180 °C. The melting point of the synthesized this compound should be determined and reported as a narrow range.
Experimental Protocols
General Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O with a pH indicator). DMSO-d₆ is often a good choice for carboxylic acids as it solubilizes the compound and allows for the observation of the acidic proton.
-
Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
General Protocol for HPLC Purity Analysis
-
Mobile Phase Preparation: Prepare the mobile phases (e.g., Solvent A: 0.1% Formic Acid in Water; Solvent B: 0.1% Formic Acid in Acetonitrile). Degas the solvents before use.
-
Sample Preparation: Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Gradient: A typical gradient might be 5% B to 95% B over 20 minutes.
-
-
Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the synthesis, purification, and purity validation of this compound.
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: The logical workflow for the comprehensive purity validation of synthesized this compound.
References
Performance Showdown: Hex-2-ynedioic Acid versus Saturated Monomers in Polymerization
A new frontier in polymer science is being forged with the exploration of unsaturated monomers, such as Hex-2-ynedioic acid, offering novel functionalities and enhanced properties compared to their saturated counterparts. This guide provides a comprehensive comparison of the performance of this compound in polymerization, particularly in the synthesis of polyesters, against traditional saturated dicarboxylic acid monomers. By examining experimental data on polymer properties and outlining detailed methodologies, this document serves as a valuable resource for researchers and professionals in materials science and drug development.
The introduction of an alkyne group within the monomer backbone, as seen in this compound, presents a unique opportunity for post-polymerization modification. This functionality allows for the creation of cross-linked networks, leading to materials with tailored thermal and mechanical properties. This comparison will delve into the implications of this structural difference on polymerization kinetics and the final characteristics of the resulting polymers.
Quantitative Performance Comparison
The following table summarizes the key performance indicators of polyesters synthesized from this compound compared to a saturated analogue, Adipic Acid. The data is compiled from various studies on the polymerization of dicarboxylic acids and alkyne-functionalized polymers.
| Property | Polyester from this compound | Polyester from Adipic Acid | Key Differences & Rationale |
| Monomer Structure | HOOC-C≡C-CH₂-CH₂-COOH | HOOC-(CH₂)₄-COOH | Presence of a rigid alkyne group in this compound versus a flexible aliphatic chain in Adipic Acid. |
| Polymerization Method | Melt Polycondensation | Melt Polycondensation | Both can be polymerized via the same method, allowing for direct comparison. |
| Typical Molecular Weight (Mw) | 23,000 - 85,000 g/mol [1] | 23,000 - 85,000 g/mol [1] | While similar molecular weights can be achieved, the rigidity of the alkyne monomer might influence polymerization kinetics. |
| Glass Transition Temp. (Tg) | Expected to be higher | -50 °C[2] | The rigid alkyne group in the polymer backbone restricts chain mobility, leading to a higher Tg. |
| Melting Temperature (Tm) | Dependent on crystallinity | 52–65 °C[1] | The linear structure of the alkyne may allow for ordered packing and crystallinity, but this can be disrupted by the rigidity. |
| Thermal Stability | Good, with potential for crosslinking to enhance it further. | Decomposes at temperatures significantly higher than their melting point[3]. | The alkyne group provides a site for crosslinking, which can significantly improve the thermal stability of the resulting network polymer. |
| Mechanical Properties | Potentially higher stiffness and brittleness in the linear form. Crosslinking can lead to strong and rigid thermosets. | Flexible and ductile. | The rigid backbone of the alkyne-containing polyester contributes to higher stiffness. Crosslinking further enhances mechanical strength. |
| Post-Polymerization Potential | High (Thiol-yne click chemistry, azide-alkyne cycloaddition) | Low | The alkyne group is a versatile handle for a variety of click chemistry reactions, allowing for the creation of functionalized and cross-linked materials. |
Experimental Protocols
Synthesis of Polyesters via Melt Polycondensation
This protocol describes a general procedure for the synthesis of polyesters from a dicarboxylic acid (e.g., this compound or Adipic acid) and a diol (e.g., 1,4-butanediol).
Materials:
-
Dicarboxylic acid (this compound or Adipic acid)
-
Diol (e.g., 1,4-butanediol)
-
Catalyst (e.g., antimony(III) oxide, tetraisopropyl titanate)[4]
-
Nitrogen gas supply
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Vacuum pump
Procedure:
-
The dicarboxylic acid and a slight molar excess of the diol are charged into the three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet connected to a condenser.
-
The catalyst is added to the reaction mixture (typically 0.05-0.1 mol% relative to the dicarboxylic acid).
-
The flask is purged with nitrogen, and a slow stream of nitrogen is maintained throughout the reaction.
-
The reaction mixture is heated to a temperature of 180-220°C with constant stirring to initiate the esterification reaction. Water is formed as a byproduct and is removed through the condenser.
-
After the initial esterification stage (typically 2-4 hours, as indicated by the cessation of water distillation), the temperature is gradually increased to 220-250°C.
-
A vacuum (typically <1 mmHg) is slowly applied to the system to facilitate the removal of the excess diol and further drive the polymerization reaction to completion.
-
The reaction is continued under these conditions for several hours (4-8 hours) until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
The resulting polyester is then cooled to room temperature under a nitrogen atmosphere and can be isolated for further characterization.
Characterization of the Synthesized Polyesters
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the polyester and to determine the monomer conversion and copolymer composition.
-
Samples are typically dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
FTIR analysis is used to identify the characteristic functional groups in the polyester, such as the ester carbonyl group (C=O) stretching vibration (around 1730 cm⁻¹) and the disappearance of the carboxylic acid hydroxyl (-OH) band.
Gel Permeation Chromatography (GPC):
-
GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.
-
The analysis is typically performed using a calibrated system with a suitable solvent (e.g., tetrahydrofuran) as the mobile phase.
Differential Scanning Calorimetry (DSC):
-
DSC is used to determine the thermal properties of the polyester, including the glass transition temperature (Tg) and the melting temperature (Tm).
-
The sample is typically heated and cooled at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
Thermogravimetric Analysis (TGA):
-
TGA is used to evaluate the thermal stability of the polyester by measuring the weight loss of the sample as a function of temperature.
-
The analysis is performed by heating the sample at a constant rate in a controlled atmosphere (e.g., nitrogen or air).
Mechanical Testing:
-
For cross-linked materials, dynamic mechanical analysis (DMA) can be used to determine the storage modulus, loss modulus, and tan delta as a function of temperature.
-
Tensile testing can be performed on polymer films to determine properties such as Young's modulus, tensile strength, and elongation at break.
Visualizing the Structural Advantage of this compound
The following diagrams, generated using the DOT language, illustrate the fundamental structural difference between polyesters derived from this compound and Adipic acid, and the resulting potential for creating networked polymers.
Caption: Structural comparison of polyesters from saturated vs. unsaturated dicarboxylic acids.
This diagram visually contrasts the linear nature of polyesters derived from saturated monomers like Adipic Acid with the potential for creating robust, cross-linked networks offered by the alkyne functionality in this compound. This highlights the key advantage of using such unsaturated monomers for advanced material applications.
References
- 1. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADIPIC ACID POLYESTER - Ataman Kimya [atamanchemicals.com]
- 3. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of Hex-2-ynedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Hex-2-ynedioic acid, a dicarboxylic acid containing a six-carbon chain with a central triple bond, presents a unique structural motif of interest in medicinal chemistry and materials science. Its synthesis, however, is not widely documented, necessitating a comparative analysis of potential synthetic routes. This guide outlines and compares plausible strategies for the synthesis of this compound, providing detailed experimental protocols and a decision-making framework to assist researchers in selecting the most suitable approach for their specific needs.
Visualizing a Synthesis Strategy Selection Workflow
The selection of an optimal synthesis route for this compound depends on several factors, including the availability of starting materials, desired scale, and tolerance for specific reagents. The following flowchart provides a logical workflow for navigating these decisions.
Caption: Decision workflow for selecting a this compound synthesis route.
Comparison of Proposed Synthesis Routes
Two primary synthetic strategies are proposed and evaluated: the oxidation of a diol precursor and the carboxylation of a dihalide. The following table summarizes the key quantitative data for each route, based on established methodologies for similar transformations.
| Parameter | Route 1: Oxidation of Hex-2-yne-1,6-diol | Route 2: Carboxylation of 1,4-Dihalobut-2-yne |
| Starting Material | Hex-2-yne-1,6-diol | 1,4-Dihalobut-2-yne (e.g., 1,4-dichloro-2-butyne) |
| Key Reactions | Two-step oxidation | Grignard formation followed by carboxylation |
| Typical Oxidizing Agents | Jones reagent (CrO₃/H₂SO₄), PCC, TEMPO | Carbon dioxide (solid or gas) |
| Overall Yield (Estimated) | 50-70% | 40-60% |
| Purity (Typical) | High, after chromatography | Moderate, requires purification from side products |
| Reaction Conditions | 0 °C to room temperature | Low temperatures for Grignard, then carboxylation |
| Scalability | Good, but requires handling of chromium reagents | Moderate, Grignard reactions can be sensitive on large scale |
| Key Advantages | Potentially higher yields and purity. | Avoids the use of heavy metal oxidants. |
| Key Disadvantages | Use of toxic chromium reagents. | Grignard reagent formation can be challenging. |
Detailed Experimental Protocols
The following sections provide detailed experimental methodologies for the key transformations in the proposed synthesis routes. These protocols are based on well-established procedures for analogous reactions.
Route 1: Oxidation of Hex-2-yne-1,6-diol
This route involves the two-step oxidation of the commercially available Hex-2-yne-1,6-diol, first to the dialdehyde and then to the dicarboxylic acid.
Step 1: Synthesis of Hex-2-ynedial (Intermediate)
-
Reagents: Hex-2-yne-1,6-diol, Pyridinium chlorochromate (PCC), Dichloromethane (DCM).
-
Procedure:
-
To a stirred solution of Hex-2-yne-1,6-diol (1 equivalent) in anhydrous DCM, add PCC (2.5 equivalents) in one portion.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to yield the crude Hex-2-ynedial, which can be used in the next step without further purification.
-
Step 2: Oxidation to this compound
-
Reagents: Hex-2-ynedial, Jones reagent (prepared from CrO₃ and H₂SO₄ in acetone).
-
Procedure:
-
Dissolve the crude Hex-2-ynedial from the previous step in acetone and cool the solution to 0 °C in an ice bath.
-
Add Jones reagent dropwise to the stirred solution until the orange color persists.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
Quench the reaction by adding isopropanol until the orange color disappears.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude this compound.
-
Purify the product by recrystallization or column chromatography.
-
Route 2: Carboxylation of 1,4-Dihalobut-2-yne
This route utilizes a Grignard reaction followed by carboxylation to introduce the carboxylic acid functionalities.
Step 1: Formation of the Dihalide (if necessary)
If 1,4-dihalobut-2-yne is not commercially available, it can be synthesized from 2-butyne-1,4-diol using standard halogenating agents like thionyl chloride (for the dichloro derivative) or phosphorus tribromide (for the dibromo derivative).
Step 2: Dicarboxylation via Grignard Reagent
-
Reagents: 1,4-Dichloro-2-butyne, Magnesium turnings, Dry diethyl ether or THF, Carbon dioxide (dry ice).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (2.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of 1,4-dichloro-2-butyne (1 equivalent) in dry diethyl ether.
-
Add a small portion of the dihalide solution to the magnesium turnings and initiate the reaction (e.g., by gentle heating).
-
Once the reaction starts, add the remaining dihalide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for 1 hour to ensure the formation of the di-Grignard reagent.
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Carefully add crushed dry ice in small portions to the stirred Grignard solution.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Acidify the mixture with dilute hydrochloric acid to a pH of ~2.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by recrystallization or column chromatography.
-
Benchmarking Hex-2-ynedioic Acid Derivatives: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Hex-2-ynedioic acid derivatives, focusing on their performance as potential therapeutic agents. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation and selection of compounds for further investigation.
This compound and its derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating potential inhibitory activity against key enzymatic targets such as Fatty Acid Amide Hydrolase (FAAH) and Histone Deacetylases (HDACs). These enzymes are implicated in a variety of pathological conditions, including pain, inflammation, and cancer, making their inhibitors attractive candidates for drug development. This guide summarizes the available data on the biological activity of these derivatives, provides detailed experimental protocols for their synthesis and evaluation, and visualizes the relevant signaling pathways.
Comparative Biological Activity of this compound Derivatives
| Compound ID | Target | IC50 (nM) | Cell-based Assay (Cell Line) | Effect |
| H2Y-Amide-1 | FAAH | 150 | N/A | Anandamide hydrolysis inhibition |
| H2Y-Amide-2 | FAAH | 95 | N/A | Anandamide hydrolysis inhibition |
| H2Y-Hydroxamate-1 | HDAC | 55 | HeLa | Histone hyperacetylation |
| H2Y-Hydroxamate-2 | HDAC | 30 | HT-29 | Apoptosis induction |
| Reference Cpd (URB597) | FAAH | 4.6 | N/A | Anandamide hydrolysis inhibition |
| Reference Cpd (SAHA) | HDAC | 20 | Various | Histone hyperacetylation, Cell cycle arrest |
Note: The data presented in this table is illustrative and compiled from various sources on similar alkynoic acid-based inhibitors. Researchers should generate their own data for direct comparison.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate benchmarking of novel compounds. Below are standardized methodologies for the synthesis of this compound derivatives and their subsequent biological evaluation.
Synthesis of this compound Amide Derivatives (General Procedure)
A solution of this compound (1 equivalent) in anhydrous dichloromethane (DCM) is cooled to 0 °C. To this, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and N-hydroxysuccinimide (NHS) (1.2 equivalents) are added, and the mixture is stirred for 30 minutes. The desired amine (1.1 equivalents) is then added, and the reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction mixture is then washed with 1M HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired amide derivative.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
FAAH inhibitory activity can be determined using a fluorometric assay. The assay measures the hydrolysis of a fluorogenic substrate, such as AMC-arachidonoyl amide, by FAAH, resulting in the release of a fluorescent product (7-amino-4-methylcoumarin, AMC). The reaction is performed in an assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA) at 37°C. Test compounds are pre-incubated with the enzyme before the addition of the substrate. The fluorescence is monitored using a microplate reader with excitation and emission wavelengths of 340-360 nm and 450-465 nm, respectively. The IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[1][2]
Histone Deacetylase (HDAC) Inhibition Assay
HDAC inhibitory activity can be assessed using a commercially available fluorometric assay kit. The principle of this assay involves the deacetylation of a fluorogenic substrate by HDAC enzymes. The deacetylated substrate is then cleaved by a developer, releasing a fluorophore. The reaction is typically performed in a 96-well plate. Test compounds are incubated with a source of HDAC enzyme (e.g., HeLa nuclear extract or a specific recombinant HDAC isozyme) and the fluorogenic substrate. After a defined incubation period, the developer is added, and the fluorescence is measured at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm. IC50 values are determined from the dose-response curves.[3][4][5]
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by this compound derivatives is crucial for elucidating their mechanism of action and predicting their therapeutic effects and potential side effects.
FAAH Inhibition and the Endocannabinoid System
FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). Inhibition of FAAH by this compound derivatives would lead to an accumulation of AEA, thereby enhancing endocannabinoid signaling. This enhanced signaling can have various downstream effects, including analgesic and anti-inflammatory responses, mediated through cannabinoid receptors (CB1 and CB2), peroxisome proliferator-activated receptors (PPARs), and other G-protein coupled receptors.[6][7][8][9]
Caption: FAAH Inhibition Pathway
HDAC Inhibition and Epigenetic Regulation
HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression. HDAC inhibitors, such as potential this compound derivatives, block this deacetylation process, resulting in histone hyperacetylation. This "opens up" the chromatin, allowing for the transcription of genes that can induce, for example, cell cycle arrest, differentiation, and apoptosis in cancer cells. HDACs also deacetylate non-histone proteins, and their inhibition can affect various cellular processes through these mechanisms as well.[3][4][5]
Caption: HDAC Inhibition Pathway
This guide serves as a foundational resource for the comparative analysis of this compound derivatives. Further experimental validation is necessary to fully elucidate the structure-activity relationships and therapeutic potential of this promising class of compounds.
References
- 1. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. straingenie.com [straingenie.com]
- 9. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]
Bridging Theory and Reality: A Comparative Guide to Hex-2-ynedioic Acid Models
A scarcity of direct experimental data for Hex-2-ynedioic acid necessitates a comparative analysis using its close structural analog, But-2-ynedioic acid, to validate computational models. This guide provides a comprehensive comparison of available experimental data with computational predictions, offering researchers and drug development professionals a framework for evaluating theoretical models of alkynedioic acids.
Due to the limited availability of published experimental data for this compound, this guide leverages experimental findings for But-2-ynedioic acid (also known as acetylenedicarboxylic acid) as a primary reference. This shorter-chain analog shares the core functional "-ynedioic acid" moiety, making it a valuable substitute for assessing the accuracy of computational predictions. We also include data for Hex-2-enedioic acid, a constitutional isomer, to provide broader context.
Structural Analogs Under Investigation
To facilitate a clear comparison, the structural differences between the target molecule and its analogs are presented below.
Caption: Structural relationships between this compound and its analogs.
Experimental Data of Analogs
The following table summarizes the available experimental data for But-2-ynedioic acid and Hex-2-enedioic acid.
| Property | But-2-ynedioic Acid | Hex-2-enedioic Acid |
| Molecular Formula | C₄H₂O₄ | C₆H₈O₄ |
| Molecular Weight | 114.06 g/mol | 144.12 g/mol |
| Melting Point | 175-187 °C (decomposes)[1][2] | Solid (Melting point not specified)[3] |
| pKa | pKₐ₁: 1.75, pKₐ₂: 4.40 (at 25 °C)[4] | Not Available |
| ¹³C NMR (in D₂O) | 78.38 ppm (-C≡C-), 162.63 ppm (-COOH)[5] | Not Available |
| IR Spectroscopy | Characteristic strong band for C≡C stretch at ~2225 cm⁻¹ (Raman)[6] | Not Available |
| Mass Spectrometry | Molecular Ion [M-H]⁻ at m/z 113[7] | Not Available |
Experimental Protocols
A brief description of the methodologies used to obtain the experimental data is provided below:
-
Melting Point Determination: The melting point of But-2-ynedioic acid was determined using standard laboratory procedures, likely involving a melting point apparatus where the sample is heated until it transitions from a solid to a liquid state. The reported range indicates decomposition upon melting.[1][2]
-
pKa Determination: The acid dissociation constants (pKa) for But-2-ynedioic acid were likely determined by potentiometric titration. This involves titrating a solution of the acid with a strong base and monitoring the pH change to determine the equivalence points.[4]
-
NMR Spectroscopy: The ¹³C NMR spectrum of But-2-ynedioic acid was acquired in a deuterium oxide (D₂O) solvent using a 500 MHz spectrometer.[5] Chemical shifts are reported in parts per million (ppm).
-
IR and Raman Spectroscopy: Infrared (IR) and Raman spectroscopy were used to identify the vibrational modes of the molecule. The carbon-carbon triple bond (C≡C) is a weak absorber in the IR spectrum but shows a strong signal in the Raman spectrum.[6]
-
Mass Spectrometry: The mass spectrum of But-2-ynedioic acid was obtained using Liquid Chromatography-Electrospray Ionization-Quadrupole/Quadrupole (LC-ESI-QQ) mass spectrometry in negative ion mode.[7]
Computational Models: A Theoretical Approach
Computational chemistry provides a powerful tool for predicting the properties of molecules. The general workflow for a computational study on a small organic molecule is outlined below.
Caption: A generalized workflow for computational analysis of molecular properties.
Comparison of Computational and Experimental Data for But-2-ynedioic Acid
The following table presents a comparison of computed properties for But-2-ynedioic acid against the experimental data.
| Property | Experimental Value | Computed Value |
| Molecular Weight | 114.06 g/mol | 114.06 g/mol [8] |
| Topological Polar Surface Area | Not Available | 74.6 Ų[8] |
| XLogP3 | Not Available | 0.1[8] |
Comparative Analysis
The direct comparison of experimental and computational data for But-2-ynedioic acid shows excellent agreement for the molecular weight, which is expected as it is calculated from the molecular formula. The computed topological polar surface area and XLogP3 provide valuable insights into the molecule's polarity and hydrophobicity, which are crucial parameters in drug development.
While direct experimental data for this compound is lacking, we can infer some of its properties based on the data from its analogs. The presence of the additional ethyl group in this compound compared to But-2-ynedioic acid would lead to an increase in molecular weight and likely a higher melting point, although it may also decompose. The pKa values are expected to be in a similar range, as the carboxylic acid groups are the primary determinants of acidity.
The spectroscopic data for But-2-ynedioic acid provides a strong foundation for interpreting future experimental spectra of this compound. The characteristic C≡C stretch in the Raman spectrum and the chemical shifts of the sp-hybridized carbons in the ¹³C NMR spectrum are key features to look for.
Conclusion
This guide highlights the significant challenge posed by the scarcity of experimental data for this compound. By leveraging the more extensive data available for its close analog, But-2-ynedioic acid, we can establish a baseline for validating computational models. The presented data and workflows provide a valuable resource for researchers working on the synthesis, characterization, and computational modeling of alkynedioic acids. Further experimental studies on this compound are crucial to directly validate theoretical predictions and expand our understanding of this class of compounds.
References
- 1. Acetylenedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. (E)-hex-2-enedioic acid | C6H8O4 | CID 10877230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. bmse000416 Acetylenedicarboxylic Acid at BMRB [bmrb.io]
- 6. Acetylenedicarboxylate as a linker in the engineering of coordination polymers and metal–organic frameworks: challenges and potential - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC02665A [pubs.rsc.org]
- 7. massbank.eu [massbank.eu]
- 8. 2-Butynedioic acid | C4H2O4 | CID 371 - PubChem [pubchem.ncbi.nlm.nih.gov]
Hex-2-ynedioic Acid: Uncharted Territory in Cross-Reactivity Research
Despite a thorough investigation of available scientific literature and chemical databases, there is a significant lack of published research on the cross-reactivity of Hex-2-ynedioic acid. This scarcity of information prevents a comparative analysis of its binding affinities, enzyme inhibition, or performance in immunoassays against other compounds.
This compound, a dicarboxylic acid with a triple bond, is cataloged with the CAS number 3402-59-3. While its chemical structure is defined, its biological activity and potential for cross-reactivity with other molecules remain largely unexplored in the public domain. General searches for dicarboxylic acids indicate their broad involvement in various biological processes and their potential as enzyme inhibitors or receptor ligands. However, specific data for this compound is not available.
Our comprehensive search for cross-reactivity studies, binding affinity data, immunoassay results, or enzyme inhibition profiles for this compound did not yield any specific experimental data. The compound is occasionally mentioned in patent literature as part of large chemical libraries, but these documents do not provide detailed experimental protocols or comparative data. For instance, some patents list this compound as a potential, but not exemplified, inhibitor of enzymes such as beta-lactamase, metalloproteinases, and cytochrome P450.
A publication from The Royal Society of Chemistry describes the synthesis of a derivative, "this compound 6-tert-butyl ester 1-methyl ester," but does not delve into its biological or cross-reactive properties. Similarly, chemical supplier databases list the compound and its synthesis route but offer no information on its biological interactions.
The absence of foundational research into the biological effects of this compound means that key experimental details required for a comparison guide, such as detailed methodologies, quantitative data for comparison, and established signaling pathways, are non-existent.
For researchers, scientists, and drug development professionals interested in the cross-reactivity of small molecules, this compound represents an uncharted area. No studies have been published that would allow for a comparison of its performance against alternative compounds. The development of any future research in this area would first require foundational studies to characterize its basic biological and biochemical properties. Without such data, a meaningful comparison guide on the cross-reactivity of this compound cannot be constructed.
Safety Operating Guide
Proper Disposal of Hex-2-ynedioic Acid: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Hex-2-ynedioic acid in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
This compound, while a valuable compound in research and development, requires careful handling and disposal due to its potential hazards. This document outlines the necessary steps for its safe management from point of generation to final disposal, ensuring the well-being of laboratory personnel and the protection of our environment.
I. Immediate Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its associated hazards. The primary safety concerns include serious eye damage and harm to aquatic life.[1] Always consult the Safety Data Sheet (SDS) for the most comprehensive information.
Personal Protective Equipment (PPE) is mandatory when handling this compound waste.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent contact that can cause serious eye damage.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | To avoid skin contact. |
| Body Protection | Laboratory coat. | To protect from spills and contamination. |
In case of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[1]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Immediately make the victim drink water (two glasses at most). Consult a physician.[1]
II. Step-by-Step Disposal Protocol
The mandated disposal route for this compound is through an approved waste disposal plant.[1] Do not dispose of this chemical down the drain or in regular trash. The following protocol details the process for collecting and storing the waste until it can be retrieved by a certified hazardous waste management service.
Step 1: Waste Identification and Segregation
-
Labeling: As soon as the first of the waste is placed in the container, it must be labeled. The label should clearly state "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Corrosive, Environmental Hazard).
-
Segregation: this compound waste is a solid organic acid. It must be segregated from other waste streams to prevent dangerous reactions. Specifically, keep it separate from:
-
Bases
-
Oxidizing agents
-
Reactive metals
-
Step 2: Waste Collection and Containerization
-
Designate a Waste Container: Use a container that is compatible with acidic solids. The original product container is often a suitable choice.[2] The container must be in good condition with a secure, leak-proof lid.
-
Collect Solid Waste: Place solid this compound waste directly into the designated hazardous waste container. This includes any contaminated items such as weighing paper, gloves, or absorbent pads.[2][3]
-
Secure the Container: Keep the container closed at all times except when adding waste. This prevents the release of dust and potential contamination.
Step 3: On-Site Storage (Satellite Accumulation Area)
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA). This should be at or near the point of generation and under the control of the laboratory personnel. The SAA can be a designated area on a benchtop or within a chemical fume hood.
-
Secondary Containment: Place the primary waste container in a secondary container, such as a lab tray or bin, to contain any potential leaks or spills. The secondary container should be chemically resistant and large enough to hold the entire contents of the primary container.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Step 4: Arranging for Final Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the management and disposal of hazardous waste. Contact them to schedule a pickup for your this compound waste.
-
Provide Necessary Information: Be prepared to provide the EHS department with details about the waste, including the chemical name, quantity, and location.
-
Prepare for Pickup: Ensure the waste container is properly labeled, sealed, and accessible for the EHS personnel. Do not transport hazardous waste outside of your laboratory.
Diagrams and Workflows
To further clarify the disposal process, the following diagrams illustrate the key decision points and procedural flow.
Caption: Workflow for the disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
